Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRZCMUHPMQSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)CN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the core basic properties of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine, a key heterocyclic amine scaffold. As a molecule of significant interest in medicinal chemistry, a thorough understanding of its fundamental characteristics is paramount for its effective application in drug discovery and development. This document moves beyond a simple recitation of facts to provide a deeper, field-proven perspective on the causality behind its chemical behavior and the experimental methodologies used to characterize it.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability make it a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds.[1][2] This scaffold is a cornerstone in the development of therapeutics targeting a range of diseases, including cancer and inflammatory conditions.[2][3] Its derivatives have been successfully developed as potent inhibitors of various protein kinases, such as Pim-1, Tropomyosin receptor kinases (Trk), and phosphoinositide 3-kinases (PI3Kδ), underscoring the scaffold's importance in modern drug design.[4][5][6] The introduction of a methanamine group at the 3-position introduces a basic center, which can be crucial for molecular interactions with biological targets and for optimizing the pharmacokinetic profile of a drug candidate.
Synthesis and Structural Elucidation
The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established, with the most common strategy involving the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[3] This versatile approach allows for the introduction of a wide array of substituents on the pyrimidine ring.
To introduce the 3-ylmethanamine functionality, a common synthetic route would involve the functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine core. For instance, a halogenated precursor at the 3-position could undergo a nucleophilic substitution with a protected aminomethyl equivalent, followed by deprotection. Alternatively, a carboxylic acid or nitrile at the 3-position could be reduced to the corresponding amine.
A plausible synthetic workflow is outlined below:
Figure 2: Workflow for pKa determination by potentiometric titration.
Implications for Drug Development
The basicity of this compound has profound implications for its use in drug development:
-
Solubility: The ability to form a salt in acidic environments can be leveraged to develop aqueous formulations for intravenous administration or to enhance dissolution in the gastrointestinal tract for oral delivery.
-
Target Engagement: The protonated form of the amine can engage in crucial hydrogen bonding and ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in the active site of a target protein, such as a kinase. [4]* Pharmacokinetics: The charge state of the molecule at physiological pH (around 7.4) will influence its absorption, distribution, metabolism, and excretion (ADME) properties. A significant proportion of the molecule will be protonated at this pH, which can impact its ability to cross cell membranes.
-
Off-Target Effects: The basicity can also contribute to off-target liabilities, such as inhibition of hERG channels, which is a critical safety consideration in drug development. [4]
Conclusion
This compound is a valuable building block in medicinal chemistry, largely due to the strategic placement of a basic aminomethyl group on a privileged heterocyclic scaffold. A comprehensive understanding and experimental validation of its basic properties, particularly its pKa, are essential for rationally designing and optimizing drug candidates. The methodologies and insights presented in this guide provide a robust framework for researchers to effectively characterize and utilize this important chemical entity in their drug discovery endeavors.
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd. [Link]
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Pyrazolo[1,5-A]pyridin-3-ylmethanamine. PubChem. [Link]
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
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An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]
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Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]
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Pyrazolopyrimidine. Wikipedia. [Link]
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Pyrazolo(1,5-a)pyrimidine. PubChem. [Link]
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pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]
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An In-depth Technical Guide to Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly protein kinases, making it a focal point in the development of novel therapeutics.[3][4] This guide provides a detailed technical overview of a specific derivative, pyrazolo[1,5-a]pyrimidin-3-ylmethanamine, including its chemical structure, IUPAC name, a proposed synthetic route, and its significance in the context of drug discovery.
Chemical Structure and Nomenclature
The foundational step in understanding any molecule is to define its precise chemical identity.
Chemical Structure
This compound is characterized by a fused bicyclic system composed of a pyrazole ring and a pyrimidine ring. A methanamine group (-CH₂NH₂) is attached to the 3-position of this core.
Caption: Chemical structure of this compound.
IUPAC Name
The systematic IUPAC name for this compound is (pyrazolo[1,5-a]pyrimidin-3-yl)methanamine . It is also commonly available and referred to in its hydrochloride salt form, This compound hydrochloride .[5][]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 1609395-16-5 (hydrochloride)[5] |
| 1803600-85-2 (hydrochloride)[3] | |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[2] To introduce the methanamine at the C3 position, a precursor with a suitable functional group at this position is required. A logical approach would be a multi-step synthesis starting from a commercially available pyrazole.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Generalized)
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
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To a solution of 3-aminopyrazole in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a malondialdehyde equivalent (e.g., 1,1,3,3-tetramethoxypropane).
-
Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the parent pyrazolo[1,5-a]pyrimidine.
Causality: The acidic conditions catalyze the condensation and subsequent cyclization of the aminopyrazole with the dicarbonyl compound to form the fused bicyclic system.
Step 2: Formylation at the C3 Position
-
Dissolve the pyrazolo[1,5-a]pyrimidine in an excess of a Vilsmeier-Haack reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Heat the mixture, and monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the resulting pyrazolo[1,5-a]pyrimidine-3-carbaldehyde by column chromatography.
Causality: The Vilsmeier-Haack reagent is an effective electrophile for the formylation of electron-rich heterocyclic systems like pyrazolo[1,5-a]pyrimidine.
Step 3: Reductive Amination to Yield the Final Product
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Dissolve the pyrazolo[1,5-a]pyrimidine-3-carbaldehyde in a solvent such as methanol.
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Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate).
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After stirring for a short period to allow for imine formation, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction, remove the solvent, and perform an aqueous workup.
-
Purify the crude product, this compound, by column chromatography.
Causality: The aldehyde reacts with ammonia to form an intermediate imine, which is then selectively reduced by the mild hydride reagent to the desired primary amine.
Characterization
The structure of the synthesized this compound should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the aromatic protons on the pyrazolo[1,5-a]pyrimidine core, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons. The exact chemical shifts would need to be determined experimentally.
-
¹³C NMR: Will show distinct signals for each of the carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching of the amine group and C-N stretching, as well as aromatic C-H and C=N stretching vibrations.
Significance in Drug Discovery and Development
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs and numerous clinical candidates based on this core structure.[8]
Kinase Inhibition
A primary application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of protein kinase inhibitors.[4] Many kinases are dysregulated in cancer and other diseases, making them attractive therapeutic targets.[2] The pyrazolo[1,5-a]pyrimidine core can act as an ATP-competitive inhibitor by mimicking the purine structure of ATP and binding to the kinase's active site.[9]
Potential Applications of this compound
The introduction of a methanamine group at the C3 position provides a key point for further chemical modification. This primary amine can serve as a handle for the attachment of various side chains to explore structure-activity relationships (SAR) and optimize properties such as:
-
Potency and Selectivity: Different substituents can be introduced to enhance binding affinity for a specific kinase and improve selectivity over other kinases, thereby reducing off-target effects.
-
Pharmacokinetic Properties: The amine group can be modified to improve solubility, metabolic stability, and cell permeability, which are crucial for drug efficacy.
Derivatives of the pyrazolo[1,5-a]pyrimidine core have shown inhibitory activity against a range of kinases, including Pim-1 kinase, which is implicated in various cancers.[9] The development of selective Pim-1 inhibitors is an active area of research, and this compound represents a valuable starting point for the synthesis of new inhibitor libraries.
Conclusion
References
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Chemsigma. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-methanamine, hydrochloride (1:1) [1609395-16-5]. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-. PubChem. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Pyrazolopyrimidine. Retrieved January 19, 2026, from [Link]
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The Ascendancy of Pyrazolo[1,5-a]pyrimidines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
Abstract
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1] Its rigid, planar structure and versatile synthetic accessibility have made it a privileged scaffold for the development of targeted therapeutics, particularly in oncology. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of pyrazolo[1,5-a]pyrimidine compounds. It further delves into their profound impact on drug discovery, with a focus on their role as potent protein kinase inhibitors, and offers a forward-looking perspective on the future of this remarkable molecular framework.
A Historical Perspective: From Curiosity to Clinical Significance
The journey of pyrazolo[1,5-a]pyrimidines began in the mid-20th century, initially as a subject of academic curiosity within the broader exploration of fused heterocyclic systems.[1] Early research primarily focused on elucidating their fundamental chemical reactivity and devising foundational synthetic routes.[1] For decades, their potential lay largely dormant. However, as our understanding of disease pathology deepened, particularly the central role of protein kinases in cancer, the unique structural attributes of the pyrazolo[1,5-a]pyrimidine scaffold garnered significant attention.
The realization that this bicyclic system could serve as an effective mimic of the purine core, the natural ligand for ATP-binding sites in kinases, marked a pivotal turning point. This structural analogy, combined with the scaffold's amenability to substitution at multiple positions, provided a fertile ground for the design of highly selective and potent kinase inhibitors.[2] The subsequent development of targeted therapies has solidified the importance of this compound class, with several pyrazolo[1,5-a]pyrimidine-based drugs now in clinical use and many more in various stages of development.[3][4][5]
The Art of Synthesis: Constructing the Core
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold is a key driver of its prevalence in drug discovery. A variety of robust and adaptable methods have been developed to construct and functionalize this heterocyclic system.
The Cornerstone Condensation: 5-Aminopyrazoles and β-Dicarbonyl Equivalents
The most fundamental and widely employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[1] This reaction proceeds via a nucleophilic attack of the 5-aminopyrazole's exocyclic amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.
Experimental Protocol: General Procedure for the Synthesis of a 7-Hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
-
To a solution of 3-phenyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.2 eq). The acetic acid acts as both a solvent and a catalyst for the initial condensation.
-
Heat the reaction mixture at reflux for 4-6 hours. The elevated temperature drives the reaction to completion, including the cyclization and dehydration steps.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). This allows for the determination of the reaction's endpoint.
-
Upon completion, cool the reaction mixture to room temperature. This will induce the precipitation of the product.
-
Pour the cooled mixture into ice-water and collect the precipitate by filtration. This step quenches the reaction and isolates the crude product.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.
Modern Methodologies: Expanding the Synthetic Toolkit
While the classical condensation remains a workhorse, modern synthetic organic chemistry has introduced more sophisticated and efficient methods for constructing the pyrazolo[1,5-a]pyrimidine core.
-
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the cyclization of 5-aminopyrazoles with various electrophiles.[1]
-
Multicomponent Reactions: These elegant strategies allow for the construction of highly substituted pyrazolo[1,5-a]pyrimidines in a single step from three or more starting materials, enhancing synthetic efficiency.[6]
-
Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are invaluable for the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, enabling the introduction of diverse aryl and alkynyl groups.[1][7]
Diagram 1: Key Synthetic Strategies for Pyrazolo[1,5-a]pyrimidines
A schematic overview of primary synthetic routes to the pyrazolo[1,5-a]pyrimidine core.
Biological Significance: A Scaffold for Targeted Therapies
The pyrazolo[1,5-a]pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[2] These compounds have demonstrated anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties, making them highly valuable for drug development.[1]
Potent Inhibitors of Protein Kinases
The most significant impact of pyrazolo[1,5-a]pyrimidines has been in the field of oncology as protein kinase inhibitors.[2][7] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional platform for the design of inhibitors targeting a variety of kinases.
Table 1: Prominent Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
| Compound/Drug Name | Target Kinase(s) | Therapeutic Area |
| Larotrectinib | TrkA, TrkB, TrkC | Solid Tumors with NTRK gene fusions |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Solid Tumors with NTRK or ROS1 fusions |
| Repotrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Solid Tumors with NTRK or ROS1 fusions |
| Zanubrutinib | Bruton's Tyrosine Kinase (BTK) | B-cell malignancies |
| Indiplon | GABA-A receptor | Insomnia |
| Lorediplon | GABA-A receptor | Insomnia |
| Zaleplon | GABA-A receptor | Insomnia |
Mechanism of Action: Targeting the ATP-Binding Site
Many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors function as ATP-competitive inhibitors.[7] They achieve their selectivity and potency by forming specific interactions with amino acid residues within the ATP-binding pocket of the target kinase. Key interactions often involve hydrogen bonding with the hinge region of the kinase, a critical structural element for ATP binding.
Diagram 2: Generalized Kinase Inhibition by a Pyrazolo[1,5-a]pyrimidine
Illustrative interactions of a pyrazolo[1,5-a]pyrimidine inhibitor within a kinase active site.
Tropomyosin Receptor Kinase (Trk) Inhibitors: A Paradigm of Success
A compelling success story for the pyrazolo[1,5-a]pyrimidine scaffold is the development of Tropomyosin Receptor Kinase (Trk) inhibitors.[3][4] Trk kinases play a vital role in the development and function of the nervous system, and chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins that drive the growth of various solid tumors.[3]
Larotrectinib and Entrectinib, both containing the pyrazolo[1,5-a]pyrimidine core, were the first-generation Trk inhibitors to receive clinical approval.[4] However, the emergence of resistance mutations necessitated the development of second-generation inhibitors like Repotrectinib, which also features this remarkable scaffold and was approved by the FDA in November 2023.[3][4][5]
Future Directions and Outlook
The journey of pyrazolo[1,5-a]pyrimidine compounds is far from over. Ongoing research continues to explore new synthetic methodologies to further expand the chemical space around this scaffold.[6] The focus is shifting towards developing next-generation inhibitors that can overcome drug resistance, improve selectivity, and target a broader range of kinases and other enzymes implicated in disease.[7]
Furthermore, the unique photophysical properties of some pyrazolo[1,5-a]pyrimidine derivatives are being investigated for applications in materials science, highlighting the expanding utility of this versatile heterocyclic system.[6] The continued exploration of this privileged scaffold promises to yield new and innovative solutions for some of the most challenging diseases of our time.
References
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Ahmed M. Naglah, Ahmed A. Askar, Ashraf S. Hassan, Mashooq A Bhat. (2023). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Retrieved from [Link]
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Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate. Retrieved from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Retrieved from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Retrieved from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Retrieved from [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Retrieved from [Link]
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Development of pyrazolo[1,5-a]pyrimidine-based antibacterial agents. Taylor & Francis Online. Retrieved from [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Retrieved from [Link]
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Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Retrieved from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Retrieved from [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Retrieved from [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Retrieved from [Link]
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Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1. PubMed. Retrieved from [Link]
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Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed. Retrieved from [Link]
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The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, recognized for its versatile synthesis and broad spectrum of biological activities. This technical guide provides an in-depth analysis of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine, a key derivative of this privileged heterocyclic system. We will explore its fundamental chemical properties, delve into established and putative synthetic pathways, and illuminate its significant role and that of its analogs as potent kinase inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical, field-proven insights into the application of this compound class in modern therapeutic development.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine structural motif, a fused N-heterocyclic system comprising pyrazole and pyrimidine rings, has garnered significant attention in drug discovery.[1] Its rigid, planar structure and synthetic tractability allow for extensive structural modifications, making it an ideal scaffold for combinatorial library design.[1] Derivatives of this core have demonstrated a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[2] Notably, the pyrazolo[1,5-a]pyrimidine framework is a key feature in several approved drugs and clinical candidates, underscoring its therapeutic relevance.[3]
This guide focuses on a specific, yet representative, member of this family: this compound. By examining its properties and the broader context of its chemical class, we aim to provide a comprehensive resource for its application in research and development.
Core Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. Here, we present the key identifiers and calculated physicochemical properties of the parent compound, this compound.
| Property | Value | Source |
| CAS Number | 933749-82-7 | Generic Chemical Supplier Data |
| Molecular Formula | C₇H₈N₄ | Generic Chemical Supplier Data |
| Molecular Weight | 148.17 g/mol | Generic Chemical Supplier Data |
Note: Physicochemical properties are calculated estimates and may vary from experimentally determined values.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core and 3-Substituted Derivatives
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, with several versatile methods available to the medicinal chemist. These strategies offer control over substituent placement, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
General Synthetic Strategies
The most common and efficient route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its equivalent.[1][4] This approach allows for the introduction of substituents at positions 2, 5, 6, and 7 of the heterocyclic system.[1] Other notable synthetic methods include:
-
Three-component reactions: Offering a streamlined approach to complex derivatives.[5]
-
Microwave-assisted synthesis: Significantly reducing reaction times and often improving yields.[5]
-
Palladium-catalyzed cross-coupling reactions: Enabling the introduction of a wide array of functional groups.[4]
Proposed Synthesis of this compound
Workflow for the Proposed Synthesis:
Caption: Proposed two-step synthesis of this compound.
Representative Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazolo[1,5-a]pyrimidine
The following protocol is a generalized procedure for the synthesis of a 3,5-bis-aminated pyrazolo[1,5-a]pyrimidine derivative, adapted from a microwave-assisted, copper-catalyzed C-3 amination of a 3-bromo precursor.[6] This protocol illustrates a common strategy for functionalizing the 3-position and serves as a valuable template for the synthesis of analogs.
Objective: To synthesize a 3,5-bis-aminated pyrazolo[1,5-a]pyrimidine via a microwave-assisted Ullmann-type coupling.
Materials:
-
3-Bromo-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
-
Secondary amine (e.g., morpholine)
-
Copper(I) iodide (CuI)
-
Carbazole-based ligand (e.g., N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide)
-
Potassium carbonate (K₂CO₃)
-
Diethylene glycol (DEG)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
To a 10 mL microwave reactor vessel, add 3-Bromo-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (50 mg, 0.19 mmol), the desired secondary amine (1.5 equiv.), CuI (5 mol%), the carbazole-based ligand (10 mol%), and K₂CO₃ (2 equiv.).
-
Add diethylene glycol (1 mL) to the vessel.
-
Stir the reaction mixture and heat to 80 °C for 1 hour using a microwave reactor.
-
After cooling to room temperature, add water (5 mL) to the reaction mixture.
-
Extract the product with dichloromethane (5 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,5-bis-aminated pyrazolo[1,5-a]pyrimidine.
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Therapeutic Potential: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent feature in a multitude of kinase inhibitors, playing a critical role in targeted cancer therapy.[4][6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4]
Mechanism of Action
Pyrazolo[1,5-a]pyrimidine derivatives often act as ATP-competitive inhibitors of protein kinases.[4] They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. The specific kinase selectivity is determined by the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core.
Caption: Mechanism of action of Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Key Kinase Targets
Research has identified a number of kinases that are potently inhibited by pyrazolo[1,5-a]pyrimidine derivatives, including:
-
Cyclin-Dependent Kinases (CDKs): CDK9 is a target of interest for cancer therapy, and pyrazolo[1,5-a]pyrimidines have been developed as selective inhibitors.[5]
-
FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplications of FLT3 (FLT3-ITD) are common in acute myeloid leukemia (AML), and potent pyrazolo[1,5-a]pyrimidine-based FLT3-ITD inhibitors have been discovered.[7]
-
Pim-1 Kinase: This serine/threonine kinase is implicated in various cancers, and selective pyrazolo[1,5-a]pyrimidine inhibitors of Pim-1 have been developed.[8][9]
-
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is a key feature in approved Trk inhibitors for the treatment of solid tumors.[10]
-
Phosphoinositide 3-Kinases (PI3Ks): Derivatives of this scaffold have been developed as selective inhibitors of PI3Kδ, a target in inflammatory diseases and B-cell malignancies.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the biological activity and selectivity of pyrazolo[1,5-a]pyrimidines are highly dependent on the substitution pattern around the core.[4] For instance, in a series of Pim-1 inhibitors, the substituent at the 5-position was found to be more critical for inhibitory activity than the substituent at the 3-position.[8] The development of potent and selective inhibitors relies on a deep understanding of these SAR trends, which are typically elucidated through the synthesis and biological evaluation of extensive compound libraries.
Characterization and Analytical Techniques
The unambiguous characterization of synthesized compounds is paramount for scientific rigor. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of this compound and its analogs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the pyrazolo[1,5-a]pyrimidine system provide detailed information about the connectivity and chemical environment of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amine (N-H stretching) and the aromatic rings (C=C and C=N stretching).
-
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the synthesized compounds.
Conclusion and Future Perspectives
This compound represents a key building block within the medicinally significant class of pyrazolo[1,5-a]pyrimidines. The synthetic versatility of this scaffold, coupled with its proven success as a core element in numerous kinase inhibitors, ensures its continued importance in drug discovery. Future research will likely focus on the development of novel synthetic methodologies to further expand the accessible chemical space of this privileged scaffold. Moreover, the exploration of new biological targets beyond kinases and the development of derivatives with improved pharmacokinetic and safety profiles will undoubtedly pave the way for the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutics.
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An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances. Retrieved January 19, 2026, from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules. Retrieved January 19, 2026, from [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. Retrieved January 19, 2026, from [Link]
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Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (2015). PubMed. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2015). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Two-step preparation of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines 30. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2015). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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(PDF) An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
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Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. Retrieved January 19, 2026, from [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Spectroscopic Characterization of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected spectral data for Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a core component in a variety of biologically active molecules, including kinase inhibitors used in cancer therapy.[1][2] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during the synthesis and development of novel therapeutics.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heteroaromatic ring system. Its structure and numbering are crucial for the correct interpretation of spectral data.
Caption: Numbering of the Pyrazolo[1,5-a]pyrimidine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on published data for the parent pyrazolo[1,5-a]pyrimidine and its substituted derivatives, the following ¹H and ¹³C NMR spectral data are predicted for this compound.[3]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the heterocyclic core and the aliphatic protons of the methanamine substituent.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | ~ 8.1 - 8.3 | s | - | Singlet, deshielded by adjacent nitrogen atoms. |
| H-5 | ~ 8.8 - 9.0 | dd | J = 6.8, 1.5 Hz | Doublet of doublets, coupled to H-6 and H-7. |
| H-6 | ~ 7.0 - 7.2 | dd | J = 6.8, 4.2 Hz | Doublet of doublets, coupled to H-5 and H-7. |
| H-7 | ~ 8.6 - 8.8 | dd | J = 4.2, 1.5 Hz | Doublet of doublets, coupled to H-5 and H-6. |
| -CH₂- | ~ 3.9 - 4.1 | s | - | Singlet, deshielded by the aromatic ring and the amino group. |
| -NH₂ | ~ 1.5 - 2.5 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~ 150 - 152 | |
| C-3 | ~ 110 - 112 | Substituted with the methanamine group. |
| C-3a | ~ 152 - 154 | Bridgehead carbon. |
| C-5 | ~ 148 - 150 | |
| C-6 | ~ 112 - 114 | |
| C-7 | ~ 135 - 137 | |
| -CH₂- | ~ 40 - 45 | Aliphatic carbon. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural determination.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine, as well as vibrations from the aromatic rings.[4]
Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch (amine) | 3400 - 3250 | Medium, two bands for primary amine | Asymmetric and symmetric stretching vibrations. |
| C-H stretch (aromatic) | 3100 - 3000 | Medium to weak | |
| C=N and C=C stretch (aromatic) | 1650 - 1450 | Medium to strong | Multiple bands are expected in this region. |
| N-H bend (amine) | 1650 - 1580 | Medium | Scissoring vibration. |
| C-N stretch (aromatic amine) | 1335 - 1250 | Strong | |
| N-H wag (amine) | 910 - 665 | Broad, strong | Out-of-plane bending. |
Experimental Protocol for IR Spectroscopy
The choice of sampling technique depends on the physical state of the sample. For a solid sample like this compound, the KBr pellet method is common.[5][6]
Caption: Procedure for obtaining an IR spectrum using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₇H₈N₄, with a monoisotopic mass of 148.0749 g/mol . For the hydrochloride salt (C₇H₉ClN₄), the molecular weight is 184.63 g/mol .[7]
| Ion | m/z (predicted) | Notes |
| [M+H]⁺ | 149.0827 | Protonated molecular ion of the free base. |
| [M]⁺ | 148.0749 | Molecular ion of the free base. |
| [M-NH₂]⁺ | 132.0667 | Loss of the amino group. |
| [M-CH₂NH₂]⁺ | 118.0510 | Loss of the aminomethyl radical. |
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a suitable technique for analyzing this polar and relatively non-volatile compound.
Caption: General workflow for ESI-MS analysis.
Conclusion
The predicted spectral data and outlined experimental protocols in this guide provide a comprehensive framework for the spectroscopic characterization of this compound. By leveraging the well-documented spectral features of the pyrazolo[1,5-a]pyrimidine core, researchers can confidently identify and characterize this and related compounds, facilitating the advancement of drug discovery and development programs.
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An In-Depth Technical Guide to the Solubility and Stability of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
Foreword: Navigating the Physicochemical Landscape of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in numerous biologically active agents, including approved drugs like Larotrectinib and Repotrectinib.[1] This fused heterocyclic system offers a rigid, planar framework that is highly amenable to chemical modification, allowing for the fine-tuning of pharmacological and physicochemical properties.[2] Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine, the subject of this guide, represents a fundamental embodiment of this scaffold, featuring a primary amine that can significantly influence its properties and serve as a key interaction point or a handle for further derivatization.
For any potential drug candidate, a thorough understanding of its solubility and stability is not merely a regulatory checkbox; it is a fundamental prerequisite for successful development. These parameters dictate bioavailability, formulation strategies, and ultimately, the therapeutic viability of a compound. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this exact molecule is not extensively published, we will leverage data from closely related analogs and establish robust, validated protocols for generating the necessary empirical data. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.
Part 1: The Solubility Profile of this compound
Solubility is a critical determinant of a drug's absorption and bioavailability.[3][4] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. We will explore two key types of solubility: thermodynamic and kinetic.
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure. The "shake-flask" method is the gold standard for its determination.[5][6]
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer until precipitation occurs.[4] This high-throughput method is often used in early discovery to assess structure-solubility relationships, but it can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[4]
Insights from Structurally Related Analogs
Direct, published aqueous solubility data for this compound is scarce. However, structure-activity relationship (SAR) studies on related aminopyrazolo[1,5-a]pyrimidines provide valuable insights. A study on aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis characterized the kinetic solubility of over 140 analogs.[7] This research demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly impact aqueous solubility. For instance, altering the position of a nitrogen atom within an appended pyridine ring led to a notable increase in solubility.[7] This suggests that the precise arrangement of hydrogen bond donors and acceptors in the heterocyclic system is a key driver of aqueous solubility.
The presence of the basic aminomethyl group at the 3-position of our target compound is expected to enhance its aqueous solubility at acidic pH due to the formation of a soluble salt. The intrinsic solubility of the free base will likely be lower and will be observed at a pH more than two units above its pKa.[6]
Experimental Protocol for Solubility Determination
To generate definitive data, the following protocols are recommended.
1.2.1 Thermodynamic Solubility (Shake-Flask Method)
This method establishes the equilibrium solubility and is crucial for biopharmaceutical classification.[6][8]
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate, and pH 6.8 phosphate buffer).[8]
-
Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume (e.g., 10 mL) of each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 37 ± 1 °C.[8]
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots.[8]
-
Phase Separation: Immediately filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Equilibrium Confirmation: Equilibrium is reached when the concentration of the compound does not significantly change between successive time points.[8]
1.2.2 Kinetic Solubility
This high-throughput assay is valuable for early-stage assessment.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[4]
-
Assay Plate Preparation: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells of a 96-well microtiter plate.
-
Serial Addition: Gradually add small volumes of the DMSO stock solution to the aqueous buffer in the wells.
-
Precipitation Detection: Monitor the solution for the first sign of precipitation using an optical method, such as nephelometry or turbidimetry.[4]
-
Calculation: The kinetic solubility is the concentration of the compound in the well just before precipitation is detected.
Data Presentation: Solubility Profile
The generated data should be summarized in a clear and concise table.
| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | PBS (pH 7.4) |
| Thermodynamic Solubility (µg/mL) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Kinetic Solubility (µM) | N/A | N/A | N/A | [Insert Data] |
Part 2: The Stability Profile of this compound
Stability testing is essential to understand how a drug substance may change over time under the influence of various environmental factors.[9] Forced degradation, or stress testing, is a systematic process to identify likely degradation products and establish degradation pathways.[10][11] This information is crucial for developing stability-indicating analytical methods, determining appropriate storage conditions, and predicting shelf-life.[11][12]
Anticipated Degradation Pathways
The pyrazolo[1,5-a]pyrimidine ring system is generally aromatic and relatively stable. However, like many nitrogen-containing heterocycles, it can be susceptible to certain degradation pathways under stress conditions:
-
Hydrolysis: The pyrimidine ring, particularly if substituted with electron-withdrawing groups, can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions. The aminomethyl side chain is unlikely to be hydrolyzed but may influence the electronic properties of the ring.
-
Oxidation: The electron-rich pyrazole and pyrimidine rings, as well as the primary amine, could be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.[11]
-
Photolysis: Aromatic systems can absorb UV light, which may lead to photolytic degradation through various mechanisms, including photo-oxidation.[11]
Experimental Protocol for Forced Degradation Studies
A systematic forced degradation study should be conducted to explore the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products can be adequately characterized.[12]
Methodology:
-
Stock Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).[12]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60°C.[11][12]
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH and heat at 60°C.[11][12]
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[9]
-
Thermal Degradation: Heat the solution at 70°C. For solid-state thermal stability, expose the solid powder to the same temperature.
-
Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12]
-
-
Control Samples: For each condition, maintain a control sample protected from the stress condition (e.g., wrapped in foil for photostability, refrigerated for thermal stress).
-
Time Points: Analyze the stressed samples at appropriate time intervals (e.g., 2, 4, 8, 24, 48 hours) until the target degradation is achieved.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of potential degradants.
Data Presentation: Stability Profile
The results should be tabulated to provide a clear overview of the compound's stability.
| Stress Condition | Conditions | Time (hours) | Assay (%) | Number of Degradants | Major Degradant (Area %) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Oxidation | 3% H₂O₂, RT | [Insert Data] | [Insert Data] | [Insert Data] | [Insert D ata] |
| Thermal (Solution) | 70°C | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (Solution) | ICH Q1B | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion
References
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- World Health Organization. (2018).
- Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Jain, R., & Gupta, R. (2016).
- Abdel-Wahab, B. F., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- Soares de Melo, C., et al. (2019). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization.
- International Journal of Research in Engineering and Science (IJRES). (n.d.).
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- BioProcess International. (n.d.).
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- Stypik, M., et al. (2022).
- Celon Pharma S.A. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry.
- Portilla, J., et al. (2022). Reduction reactions over the pyrazolo[1,5-a]pyrimidine derivatives.
- Terungwa, A. S., et al. (2024).
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An In-Depth Technical Guide to the Potential Biological Targets of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its structural resemblance to purines allows it to mimic endogenous ligands, particularly adenosine triphosphate (ATP), making it an ideal scaffold for targeting ATP-binding sites in various enzymes.[2][3] This inherent characteristic has led to the development of numerous pyrazolo[1,5-a]pyrimidine derivatives with potent inhibitory effects on key regulators of cellular signaling, positioning this scaffold as a "privileged structure" in the design of therapeutic agents, especially in oncology.[1][4][5] This guide will provide an in-depth exploration of the potential biological targets of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine and its derivatives, offering a technical framework for researchers and drug development professionals.
Part 1: Major Biological Target Classes
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to interact with several important classes of enzymes. The primary targets identified through extensive research are protein kinases and phosphodiesterases.
Protein Kinases: The Predominant Targets
Protein kinases are a large family of enzymes that play a crucial role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major focus for drug development.[4][6] The pyrazolo[1,5-a]pyrimidine scaffold, acting as an ATP-competitive inhibitor, has been successfully employed to target a variety of protein kinases.[4][5]
1.1.1 Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that are essential for regulating the cell cycle.[7] Their aberrant activity is a common feature in cancer, leading to uncontrolled cell proliferation.[7] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK9.[2][8][9] By binding to the ATP pocket of CDKs, these inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[9]
1.1.2 Src Family Kinases (SFKs)
The Src family of non-receptor tyrosine kinases is involved in regulating cell proliferation, survival, motility, and angiogenesis.[10] Elevated Src activity is implicated in the development and progression of various cancers.[10] Novel pyrazolopyrimidine analogues have been developed as potent and selective Src kinase inhibitors, demonstrating the potential to suppress cancer cell growth and migration.[11][12]
1.1.3 Abl Kinase
Abl tyrosine kinase is another important target in cancer therapy, particularly in chronic myeloid leukemia (CML) where the BCR-Abl fusion protein is a key driver of the disease.[3][13] While some pyrazolopyrimidine-based inhibitors show activity against both Src and Abl, efforts have been made to develop derivatives with high selectivity for Src over Abl to minimize off-target effects.[12]
1.1.4 Other Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the discovery of inhibitors for a broader range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase involved in the growth of several solid tumors.[6]
-
B-Raf and MEK: Key components of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma.[4][5]
-
Pim-1 Kinase: A serine/threonine kinase that is an attractive target for cancer therapy due to its role in abnormal cell growth.[14]
-
Tropomyosin Receptor Kinases (Trks): A family of receptor tyrosine kinases that are promising targets for solid tumors.[13][15][16]
Phosphodiesterases (PDEs)
Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs can have a range of therapeutic effects, including anti-inflammatory and anti-cancer activities. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective inhibitors of various PDE isoforms, such as PDE4 and PDE5.[12][17][18][19]
Part 2: A Technical Guide to Target Identification and Validation
Identifying and validating the biological targets of a novel compound is a critical process in drug discovery. This section provides detailed, step-by-step protocols for key experimental techniques applicable to the study of this compound derivatives.
In Silico Target Prediction: Molecular Docking
Molecular docking is a computational method used to predict the binding orientation of a small molecule to its protein target.[19] It is a valuable first step in identifying potential targets and understanding the binding mode of an inhibitor.
Protocol for Molecular Docking of a Pyrazolopyrimidine Inhibitor
-
Protein Preparation:
-
Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site, typically centered on the ATP-binding pocket.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative.
-
Assign appropriate atom types and charges.
-
Minimize the energy of the ligand to obtain a stable conformation.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Compare the predicted binding mode with known inhibitor-kinase crystal structures to assess the plausibility of the docking results.
-
Caption: Workflow for in silico molecular docking.
Biochemical Assays: Kinase Profiling
Kinase profiling is a high-throughput screening method used to determine the inhibitory activity of a compound against a large panel of kinases.[21] This is essential for assessing the selectivity of a potential drug candidate.
Protocol for a Luminescence-Based Kinase Activity Assay
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced.[22]
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compound or a DMSO control to each well.
-
Add the kinase of interest to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a specific reagent (e.g., ADP-Glo™ Reagent).
-
Add a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[22]
-
Caption: Workflow for a luminescence-based kinase assay.
Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming that a compound binds to its target protein within the complex environment of a living cell.[6][18][23] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol for a High-Throughput CETSA
-
Cell Treatment:
-
Dispense cells into a 384-well PCR plate.
-
Add the this compound derivative or a DMSO control to the cells.
-
Incubate the cells to allow for compound uptake and target binding.[6]
-
-
Thermal Challenge:
-
Heat the plate in a thermocycler for a short period (e.g., 3.5 minutes) across a temperature gradient.[6]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the proteins.
-
Separate the aggregated, denatured proteins from the soluble, stabilized proteins.
-
Quantify the amount of soluble target protein remaining at each temperature using a suitable detection method, such as an antibody-based assay (e.g., ELISA or Western blot).[24]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated cells.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay.
Downstream Signaling Analysis: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the effect of a kinase inhibitor on downstream signaling pathways.[16][25]
Protocol for Western Blotting to Analyze Kinase Inhibition
-
Cell Lysis and Protein Quantification:
-
Treat cells with the this compound derivative for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.[16]
-
A decrease in the phosphorylated protein signal in the presence of the inhibitor indicates target inhibition.
-
Caption: Inhibition of a kinase signaling pathway.
Direct Binding Affinity Determination
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the direct binding of a small molecule to its target protein.
2.5.1 Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., the pyrazolopyrimidine compound) to a ligand (e.g., the target kinase) immobilized on a sensor chip in real-time.[10][26]
Protocol for SPR Analysis
-
Ligand Immobilization:
-
Immobilize the purified target kinase onto the surface of a sensor chip.
-
-
Analyte Injection:
-
Inject a series of concentrations of the this compound derivative over the sensor surface.
-
-
Data Acquisition and Analysis:
-
The binding of the compound to the immobilized kinase causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
2.5.2 Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[8][27]
Protocol for ITC Analysis
-
Sample Preparation:
-
Prepare a solution of the purified target kinase in the sample cell.
-
Prepare a solution of the this compound derivative in the titration syringe.
-
-
Titration:
-
Inject small aliquots of the compound into the protein solution at a constant temperature.
-
-
Data Acquisition and Analysis:
-
The instrument measures the heat released or absorbed during each injection.
-
The data is plotted as heat change per injection versus the molar ratio of ligand to protein.
-
Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[28]
-
Part 3: Data Analysis and Interpretation
The data generated from the aforementioned experiments must be carefully analyzed to confirm the biological target(s) of the this compound derivative.
Summary of Quantitative Data
The following table provides an example of how quantitative data from various assays can be summarized for a hypothetical this compound derivative, "Compound X".
| Assay Type | Target | Metric | Value | Interpretation |
| Biochemical Assay | CDK2/Cyclin A | IC50 | 50 nM | Potent inhibitor of CDK2 activity. |
| Src Kinase | IC50 | 150 nM | Moderate inhibitor of Src kinase activity. | |
| Abl Kinase | IC50 | >10 µM | Low activity against Abl kinase, suggesting selectivity. | |
| CETSA | CDK2 | ΔTm | +8.2 °C | Strong target engagement with CDK2 in intact cells. |
| SPR | CDK2 | KD | 75 nM | High-affinity binding to CDK2. |
| ITC | CDK2 | KD | 80 nM | Confirms high-affinity binding and provides thermodynamic data. |
| ΔH | -12.5 kcal/mol | Enthalpically driven binding. |
Part 4: Conclusion and Future Directions
The Pyrazolo[1,5-a]pyrimidine scaffold is a highly versatile and privileged structure in drug discovery, with a strong propensity for targeting protein kinases and phosphodiesterases. This guide has provided an in-depth overview of the potential biological targets of this compound derivatives and a technical framework for their identification and validation.
Future research in this area should focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic window.
-
Overcoming Drug Resistance: Developing compounds that are effective against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring Novel Targets: Expanding the scope of target identification to uncover novel biological targets for this promising scaffold.
By employing a combination of in silico, biochemical, and cell-based assays, researchers can effectively elucidate the mechanism of action of this compound derivatives and accelerate the development of novel therapeutics for a range of diseases.
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. [Link]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
Foreword
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This guide delves into a specific, yet under-explored derivative, Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine. While direct research on this molecule is sparse, the extensive body of literature on its chemical relatives allows us to formulate a robust, testable hypothesis regarding its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a framework for investigating this promising compound. We will synthesize existing knowledge with field-proven experimental strategies to propose a plausible mechanism and a clear path toward its validation.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Kinase Inhibitor
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has been extensively utilized in the development of kinase inhibitors.[3][4] Its rigid, planar structure provides an excellent anchor for positioning functional groups to interact with the ATP-binding pocket of protein kinases.[5] Numerous derivatives have been shown to exhibit potent inhibitory activity against a wide array of kinases, including those implicated in cancer, such as EGFR, B-Raf, MEK, and CDKs, as well as kinases involved in inflammatory and neurological pathways.[1][3][6] The versatility of this scaffold allows for fine-tuning of selectivity and potency through chemical modifications at various positions of the bicyclic ring system.[7]
Pyrazolo[1,5-a]pyrimidines typically act as ATP-competitive inhibitors, where the heterocyclic core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain.[5] Substituents on the core then project into surrounding hydrophobic pockets and solvent-exposed regions, dictating the inhibitor's selectivity and affinity for a particular kinase. Given this extensive precedent, our central hypothesis is that this compound also functions as a kinase inhibitor.
The Core Hypothesis: this compound as a Novel Kinase Inhibitor
We hypothesize that this compound acts as an ATP-competitive inhibitor of one or more protein kinases. The key structural features supporting this hypothesis are:
-
The Pyrazolo[1,5-a]pyrimidine Core: This well-established pharmacophore is known to interact with the hinge region of kinase domains.[5]
-
The 3-ylmethanamine Substituent: The primary amine at the 3-position is a critical feature. This basic group can act as a hydrogen bond donor or acceptor, potentially forming key interactions with acidic residues (e.g., aspartate, glutamate) within the ATP-binding site or the solvent-exposed region. This could confer selectivity for kinases with a corresponding residue in a favorable location.
Our hypothesis can be broken down into the following key points:
-
Primary Target Class: Protein Kinases.
-
Mechanism of Inhibition: ATP-competitive.
-
Key Structural Moiety for Interaction: The pyrazolo[1,5-a]pyrimidine core will likely bind to the kinase hinge region.
-
Determinant of Selectivity: The 3-ylmethanamine group will likely form additional interactions that determine the specific kinase(s) targeted.
The following sections will outline a comprehensive strategy to test this hypothesis, from initial target identification to in-depth mechanistic characterization.
Experimental Validation Strategy: A Step-by-Step Guide
To rigorously test our hypothesis, a multi-pronged approach is required, starting with broad screening and progressively narrowing down to specific molecular interactions.
Phase 1: Target Identification and Initial Validation
The first phase aims to identify the potential kinase targets of this compound.
3.1.1. Kinome-Wide Profiling
A broad screen against a large panel of kinases is the most efficient way to identify initial hits.
Experimental Protocol: KinomeScan™ Profiling
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Assay: Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX KinomeScan™). The compound is typically tested at a concentration of 1 µM against a panel of over 400 kinases.
-
Data Analysis: The primary output is the percent of control (%Ctrl), where a lower number indicates stronger binding. Hits are typically defined as kinases with a %Ctrl value below a certain threshold (e.g., <10% or <35%).
Rationale: This experiment provides a broad, unbiased view of the compound's selectivity profile across the human kinome, allowing for the identification of high-affinity targets.
3.1.2. In Vitro Kinase Inhibition Assays
Once potential targets are identified, the next step is to confirm their inhibition in a functional enzymatic assay and determine the potency (IC50) of the compound.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagents: Recombinant kinase, appropriate substrate, ATP, ADP-Glo™ reagents.
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM).
-
Kinase Reaction: In a 384-well plate, incubate the kinase, substrate, and compound for a defined period (e.g., 60 minutes) at room temperature. Initiate the reaction by adding ATP.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ luminescent assay system.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Rationale: This assay confirms that the compound not only binds to the kinase but also inhibits its enzymatic activity. It provides a quantitative measure of potency.
Phase 2: Elucidation of the Mechanism of Action
With confirmed targets, the next phase focuses on understanding how the compound inhibits the kinase.
3.2.1. ATP-Competition Assay
This experiment is crucial to determine if the compound inhibits the kinase in an ATP-competitive manner, as hypothesized.
Experimental Protocol: ATP-Competition Kinase Assay
-
Assay Setup: Perform the ADP-Glo™ kinase assay as described above.
-
Variable ATP Concentration: Run the assay at multiple, fixed concentrations of ATP (e.g., at, below, and above the Km for ATP).
-
Data Analysis: Determine the IC50 of this compound at each ATP concentration. If the IC50 value increases with increasing ATP concentration, it is indicative of an ATP-competitive mechanism.
Rationale: An ATP-competitive inhibitor will be less effective at higher concentrations of the natural substrate (ATP), leading to a rightward shift in the dose-response curve.
3.2.2. Cellular Target Engagement
To ensure the compound interacts with its target in a cellular context, a target engagement assay is necessary.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or this compound.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Western Blot Analysis: Analyze the supernatant for the presence of the target kinase by Western blot.
-
Data Analysis: Binding of the compound to the target kinase will stabilize it, leading to a higher melting temperature. Plot the amount of soluble protein at each temperature to generate a melting curve.
Rationale: CETSA provides direct evidence of target engagement in a physiological setting, bridging the gap between in vitro and in vivo studies.
Phase 3: Structural Basis of Interaction
Understanding the molecular interactions between the compound and its target kinase is key for future optimization.
3.3.1. Co-crystallization and X-ray Crystallography
Obtaining a co-crystal structure of the compound bound to the kinase domain provides the most detailed view of the binding mode.
Experimental Protocol: Co-crystallization
-
Protein Expression and Purification: Express and purify the kinase domain of the target protein.
-
Complex Formation: Incubate the purified kinase with a molar excess of this compound.
-
Crystallization Screening: Screen a wide range of crystallization conditions to obtain diffraction-quality crystals of the complex.
-
X-ray Diffraction and Structure Solution: Collect X-ray diffraction data and solve the three-dimensional structure.
Rationale: A high-resolution crystal structure can reveal the precise orientation of the compound in the ATP-binding pocket, identify key hydrogen bonds and hydrophobic interactions, and explain the basis of its selectivity. This information is invaluable for structure-based drug design.
Visualizing the Hypothesized Pathway and Workflow
Proposed Signaling Pathway Inhibition
The following diagram illustrates the hypothesized mechanism of action at a cellular level, where this compound inhibits a target kinase, thereby blocking downstream signaling.
Caption: Hypothesized inhibition of a signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the proposed experimental workflow for validating the mechanism of action.
Caption: Experimental workflow for validating the mechanism of action.
Data Presentation and Interpretation
Throughout this investigation, it is crucial to present data in a clear and quantitative manner.
Table of Kinase Inhibition Data
| Target Kinase | % Control @ 1µM (KinomeScan™) | IC50 (nM) (ADP-Glo™) |
| Kinase A | 5.2 | 50 |
| Kinase B | 8.9 | 120 |
| Kinase C | 32.1 | >1000 |
| Kinase D | 95.6 | >10000 |
This is an example table. Actual data should be populated from experimental results.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to investigate the mechanism of action of this compound. Based on the extensive literature on the pyrazolo[1,5-a]pyrimidine scaffold, the central hypothesis that this compound acts as a kinase inhibitor is both plausible and readily testable. The proposed experimental workflow, from broad kinome screening to high-resolution structural studies, provides a clear roadmap for elucidating its molecular targets and mechanism of action.
Successful validation of this hypothesis would not only characterize a novel chemical entity but could also pave the way for its development as a therapeutic agent. Future work would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess its efficacy and safety in relevant disease models. The journey from a hypothesized mechanism to a potential therapeutic is challenging, but the foundational experiments detailed herein are the essential first steps.
References
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Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link][3]
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Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link][1]
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Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link][5][6]
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Iorkula, T., et al. (2023). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link][4]
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Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine and Its Analogs: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability have allowed for the development of a multitude of biologically active compounds. This guide provides an in-depth analysis of a specific, highly significant subclass: pyrazolo[1,5-a]pyrimidin-3-ylmethanamine and its analogs. We will explore the synthetic rationale for their creation, delve into the nuanced structure-activity relationships (SAR) that govern their potency and selectivity, and survey their therapeutic applications, with a primary focus on their role as potent kinase inhibitors in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile core in their discovery programs.
The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Therapeutic Innovation
The pyrazolo[1,5-a]pyrimidine scaffold is a fused N-heterocyclic system derived from pyrazole and pyrimidine rings.[1] This structural motif is not merely a synthetic curiosity; it is the cornerstone of numerous approved drugs and clinical candidates, validating its therapeutic relevance.[2] Its "privileged" status stems from several key features:
-
Structural Rigidity and Planarity: The fused ring system provides a well-defined and rigid conformation, which can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity.
-
Synthetic Versatility: The scaffold's periphery can be readily functionalized, allowing for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1][3]
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the rings act as hydrogen bond acceptors, enabling crucial interactions with biological targets, particularly the hinge region of protein kinases.[2]
This scaffold is at the heart of drugs with diverse mechanisms of action, including the sedative-hypnotics Zaleplon and Indiplon, and the anxiolytic Ocinaplon.[1][4] However, its most profound impact in recent years has been in the field of oncology, particularly in the development of targeted kinase inhibitors.[5] Drugs like Larotrectinib, Entrectinib, and Repotrectinib, all of which target Tropomyosin Receptor Kinase (Trk), feature this core and have revolutionized the treatment of certain solid tumors.[6][7] The focus of this guide, the 3-ylmethanamine substitution, is a critical pharmacophore within many of these highly successful kinase inhibitors.
Synthetic Strategies: From Core Construction to Targeted Analogs
The successful development of pyrazolo[1,5-a]pyrimidine-based drug candidates relies on efficient and versatile synthetic methodologies. The strategies can be broadly divided into the construction of the core heterocyclic system and the subsequent introduction of the key 3-ylmethanamine moiety or its analogs.
Construction of the Pyrazolo[1,5-a]pyrimidine Nucleus
The most prevalent and robust method for assembling the core involves the cyclocondensation of a 3-aminopyrazole (or its 5-amino isomer) with a 1,3-biselectrophilic compound.[1] The choice of the biselectrophile dictates the substitution pattern of the resulting pyrimidine ring.
Common 1,3-Biselectrophiles Include:
-
β-Ketoesters and β-Diketones: Reaction with 3-aminopyrazoles in the presence of an acid catalyst leads to the formation of pyrazolo[1,5-a]pyrimidin-7-ones.[8][9] This is a foundational reaction for creating a wide array of derivatives.
-
Enaminones and Enaminonitriles: These reagents offer a facile route to substituted pyrazolo[1,5-a]pyrimidines, often under mild or even green chemistry conditions, such as ultrasonic irradiation.[4]
-
α,β-Unsaturated Ketones (Chalcones): Condensation with aminopyrazoles in a basic medium, followed by cyclization and auto-oxidation, yields highly substituted bicyclic systems.[4][10]
The general workflow for core synthesis is a cornerstone of library development for this scaffold.
Caption: General synthetic pathway for the pyrazolo[1,5-a]pyrimidine core.
Introducing the 3-ylmethanamine Moiety
While various substituents can be installed, the amine functionality at the C3 position is particularly important for many kinase inhibitors. Its synthesis often requires a multi-step approach starting from a pre-formed pyrazolo[1,5-a]pyrimidine core.
Established Synthetic Routes:
-
Nitration-Reduction Sequence: A common, albeit sometimes low-yielding, method involves electrophilic nitration at the C3 position, followed by reduction of the nitro group (e.g., using catalytic hydrogenation or metal reductants) to afford the 3-amino derivative. This approach has been used in the synthesis of compounds like Larotrectinib.[11]
-
Modern Cross-Coupling Strategies: A more versatile and efficient approach involves the use of a C3-halogenated precursor. An Ullmann-type copper-catalyzed amination of a 3-bromopyrazolo[1,5-a]pyrimidine allows for the direct installation of a wide variety of primary and secondary amines.[11] This method offers significant advantages in terms of substrate scope, reaction time (especially with microwave assistance), and overall yield.
Detailed Protocol: Microwave-Assisted Copper-Catalyzed C3-Amination
This protocol describes a state-of-the-art method for synthesizing 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines, showcasing the efficiency of modern cross-coupling techniques.[11]
Step 1: Synthesis of 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine Precursor
-
To a sealed pressure vessel, add 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq), the desired amine (e.g., pyrrolidine, 2.0 eq), CsF (1.0 eq), and BnNEt₃Cl (10 mol%) in DMSO.
-
Heat the reaction mixture at 100 °C for 8 hours.
-
After cooling to room temperature, add water to precipitate the product.
-
Filter the solid and wash with water, then purify by column chromatography or recrystallization to yield the 5-amino-3-bromo precursor.
Step 2: C3-Amination
-
In a 10 mL microwave reactor vessel, combine the 5-amino-3-bromo precursor (1.0 eq), the desired amine (1.5 eq), CuI (5 mol%), a suitable ligand such as N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (10 mol%), and K₂CO₃ (2.0 eq) in diethylene glycol (DEG).
-
Heat the mixture in a microwave reactor at 80 °C for 1 hour.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography to obtain the final 3,5-bis-aminated product.
Therapeutic Applications & Structure-Activity Relationships (SAR)
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally effective ATP-competitive inhibitor of protein kinases.[3] The 3-ylmethanamine moiety often plays a pivotal role in anchoring the molecule within the kinase active site.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical regulators of neuronal function.[6] Chromosomal rearrangements leading to NTRK gene fusions result in constitutively active chimeric proteins that are potent oncogenic drivers in a wide range of adult and pediatric solid tumors.[7] Pyrazolo[1,5-a]pyrimidine-based inhibitors have emerged as a highly effective, tumor-agnostic therapy for these cancers.
-
Mechanism of Action: These inhibitors bind to the ATP pocket of the Trk kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting tumor cell proliferation and survival. The pyrazolo[1,5-a]pyrimidine core typically forms one or two hydrogen bonds with the hinge region residue Met592, a canonical interaction for this scaffold.[6]
Caption: Iterative workflow for inhibitor design and evaluation.
Protocol: General Kinase Inhibition Assay (Enzymatic IC₅₀ Determination)
This protocol outlines a typical ELISA-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase, such as TrkA.
-
Plate Coating: Coat a 96-well high-binding microplate with a substrate peptide specific for the kinase of interest (e.g., a poly-Glu-Tyr peptide) and incubate overnight at 4 °C.
-
Blocking: Wash the plate with a suitable wash buffer (e.g., PBS with 0.1% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., pyrazolo[1,5-a]pyrimidine analogs) in kinase reaction buffer. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: Wash the plate. Add the diluted compounds, the recombinant kinase enzyme, and ATP to each well to initiate the phosphorylation reaction. Incubate for 1-2 hours at 30 °C.
-
Detection: Wash the plate to remove reactants. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody) and incubate.
-
Secondary Antibody & Signal: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and a final wash, add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).
-
Data Acquisition: Read the absorbance or luminescence on a plate reader.
-
Analysis: Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Future Directions and Conclusion
The journey of the pyrazolo[1,5-a]pyrimidine scaffold is far from over. While its success in oncology is undeniable, several challenges and opportunities lie ahead.
-
Overcoming Resistance: Acquired resistance remains a primary clinical challenge. Future work will focus on designing next-generation inhibitors, like macrocycles, that can preemptively address known resistance mutations. [3][7]* Improving Selectivity: Enhancing selectivity to minimize off-target effects and associated toxicities is a continuous goal. Structure-based design and computational modeling will be instrumental in achieving this.
-
Expanding Therapeutic Horizons: While kinase inhibition is a dominant theme, the scaffold's proven activity in CNS disorders and infectious diseases warrants further exploration. [4][9]* Innovations in Synthesis: The development of more efficient, scalable, and environmentally friendly synthetic routes, such as multicomponent and flow chemistry reactions, will be crucial for the rapid generation of diverse compound libraries. [10] In conclusion, the this compound core and its related analogs represent a supremely valuable and validated scaffold in medicinal chemistry. Its inherent drug-like properties and synthetic flexibility have enabled the creation of life-changing medicines. For drug discovery teams, this nucleus is not just a starting point but a powerful platform for building the next generation of targeted therapeutics. A deep understanding of its synthesis, SAR, and biological interactions is essential for any researcher aiming to innovate in this fertile area of chemical biology.
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated as potent kinase inhibitors and therapeutic agents for cancer, inflammation, and other disorders.[1][2][3] Its rigid, planar structure is highly amenable to chemical modification, allowing for the fine-tuning of its pharmacological properties.[4] This guide provides a comprehensive, field-proven protocol for the synthesis of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine, a key building block for creating libraries of novel drug candidates. We will detail a robust two-stage synthetic strategy, explain the causality behind critical experimental choices, and provide self-validating protocols for reproducibility.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that have garnered immense interest in drug discovery.[1][5] Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, particularly protein kinases.[3][4] Several compounds incorporating this scaffold have advanced to clinical trials, highlighting its therapeutic potential.[1] The aminomethyl group at the C3 position serves as a crucial synthetic handle for introducing diverse side chains, enabling extensive structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and pharmacokinetic profiles.[6]
This document outlines a reliable pathway to synthesize the title compound, focusing on a common and efficient strategy: the construction of the heterocyclic core followed by functional group manipulation to install the desired aminomethyl moiety.
Retrosynthetic Analysis and Strategic Approach
A direct, one-step synthesis of this compound is not commonly reported. Therefore, a logical retrosynthetic approach is employed. The primary amine can be reliably formed via the reduction of a nitrile (-CN) group. This nitrile can be introduced during the formation of the pyrazolo[1,5-a]pyrimidine ring itself.
This leads to a two-part strategy:
-
Core Formation: Cyclocondensation of a 3-amino-1H-pyrazole with a suitable 1,3-bielectrophilic partner bearing a nitrile group to form a Pyrazolo[1,5-a]pyrimidine-3-carbonitrile intermediate.
-
Functional Group Transformation: Reduction of the C3-nitrile to the target C3-aminomethyl group.
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Application Notes and Protocols for the Multi-Component Synthesis of Pyrazolo[1,5-a]pyrimidines
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse and significant biological activities.[1][2] This structural framework is a core component of numerous therapeutic agents, including sedative-hypnotics like zaleplon and indiplon, as well as potent protein kinase inhibitors used in targeted cancer therapy.[1][3][4] The demand for efficient, versatile, and sustainable methods for the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives has driven the exploration of multi-component reactions (MCRs). MCRs offer significant advantages over traditional linear syntheses by combining three or more starting materials in a single pot, thereby increasing efficiency, reducing waste, and allowing for rapid generation of molecular diversity. This guide provides an in-depth overview of established multi-component strategies for the synthesis of pyrazolo[1,5-a]pyrimidines, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug discovery and organic synthesis.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and the Power of MCRs
Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds that have garnered immense interest from medicinal chemists.[2][5] Their rigid, planar structure provides a versatile scaffold for the development of compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[3][4] Several approved drugs and clinical candidates, such as Larotrectinib and Repotrectinib, feature this core structure, highlighting its therapeutic relevance.[6][7]
The traditional synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds like β-dicarbonyls or their synthetic equivalents.[2][3][5] While effective, these two-component approaches can be limited in scope and may require harsh reaction conditions. Multi-component reactions have emerged as a powerful alternative, enabling the one-pot construction of highly substituted pyrazolo[1,5-a]pyrimidines from simple and readily available starting materials.[5] This approach aligns with the principles of green chemistry by minimizing solvent usage and purification steps.[8]
This document will focus on a prevalent and versatile three-component reaction for the synthesis of pyrazolo[1,5-a]pyrimidines.
Three-Component Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
A widely employed and highly efficient MCR for the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound, such as a β-ketoester or malononitrile.[3] This one-pot reaction typically proceeds through a cascade of condensation and cyclization steps to afford the desired heterocyclic product.
General Reaction Scheme
The general transformation can be depicted as follows:
Figure 1: General three-component reaction for pyrazolo[1,5-a]pyrimidine synthesis.
Mechanistic Insights
The reaction mechanism is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a reactive α,β-unsaturated intermediate. This is followed by a Michael addition of the 3-aminopyrazole to the unsaturated system. The resulting adduct then undergoes an intramolecular cyclization and subsequent dehydration to yield the final pyrazolo[1,5-a]pyrimidine product.
Figure 2: Plausible reaction mechanism for the three-component synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
This protocol details the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative via a three-component reaction.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| 3-Amino-5-methylpyrazole | C₄H₇N₃ | 97.12 | 1.0 mmol |
| Benzaldehyde | C₇H₆O | 106.12 | 1.0 mmol |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 mmol |
| Ethanol | C₂H₅OH | 46.07 | 10 mL |
| Piperidine | C₅H₁₁N | 85.15 | catalytic |
| Glacial Acetic Acid | CH₃COOH | 60.05 | catalytic |
Reaction Setup and Procedure
Figure 3: Experimental workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 3-amino-5-methylpyrazole (0.097 g, 1.0 mmol), benzaldehyde (0.106 g, 1.0 mmol), and ethyl acetoacetate (0.130 g, 1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: To the stirred solution, add one drop of piperidine and one drop of glacial acetic acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure ethyl 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate as a crystalline solid.
Causality and Experimental Choices
-
Choice of Reactants: 3-Aminopyrazoles are the key building blocks providing the pyrazole moiety. Aldehydes and active methylene compounds are chosen based on the desired substituents at the 5- and 6-positions of the final product, respectively.
-
Solvent: Ethanol is a commonly used solvent as it is relatively environmentally benign and effectively dissolves the reactants.
-
Catalyst: The combination of a basic catalyst (piperidine) and an acidic catalyst (acetic acid) is often employed to promote both the Knoevenagel condensation and the subsequent cyclization steps.
-
Temperature: Many of these three-component reactions proceed efficiently at room temperature, which is advantageous for energy conservation and preventing side reactions.
Variations and Scope
The described three-component reaction is highly versatile and can be adapted to synthesize a wide range of pyrazolo[1,5-a]pyrimidine derivatives.
-
Aldehyde Component: A variety of aromatic, heteroaromatic, and aliphatic aldehydes can be used, allowing for diverse substitution at the 7-position.
-
Active Methylene Component: Besides β-ketoesters, other active methylene compounds such as malononitrile, cyanoacetamide, and 1,3-diketones can be employed to introduce different functionalities at the 5- and 6-positions.[9][10]
-
Catalyst and Conditions: While piperidine and acetic acid are common catalysts, other acidic or basic catalysts can be used. Microwave-assisted synthesis has also been shown to accelerate these reactions, often leading to higher yields in shorter reaction times.[3]
Conclusion
Multi-component reactions provide a powerful and efficient strategy for the synthesis of medicinally important pyrazolo[1,5-a]pyrimidine scaffolds. The one-pot nature of these reactions, coupled with their operational simplicity and ability to generate molecular diversity, makes them an invaluable tool for researchers in drug discovery and development. The protocol detailed herein serves as a robust starting point for the exploration of novel pyrazolo[1,5-a]pyrimidine derivatives with potential therapeutic applications.
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Application Note & Protocols: A Scientist's Guide to the Purification of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic candidates.[1][2] The biological activity of these compounds is intrinsically linked to their purity. This guide provides an in-depth analysis and detailed protocols for the purification of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine, a key building block and pharmacophore. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to troubleshoot and adapt these methods for various analogs. This document covers fundamental work-up procedures, advanced chromatographic techniques, crystallization, and purity assessment, serving as a comprehensive resource for chemists in research and drug development.
Introduction: Understanding the Molecule
This compound is a nitrogen-containing heterocyclic compound.[3] Its structure, featuring a fused aromatic ring system and a primary aminomethyl group, dictates its physicochemical properties and, consequently, the strategy for its purification.
-
Basicity: The primary amine (-CH2NH2) and the nitrogen atoms within the pyrimidine ring confer a basic character to the molecule. This is the most critical property to leverage during purification.
-
Polarity: The presence of multiple nitrogen atoms and the primary amine makes the molecule relatively polar. This polarity influences its solubility and its interaction with chromatographic stationary phases.
-
Potential Impurities: Synthetic routes to this scaffold often involve the condensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds.[2][4] Common impurities may include unreacted starting materials, regioisomers, and by-products from side reactions.
The selection of an appropriate purification strategy depends on the scale of the reaction, the nature of the impurities, and the required final purity.
Figure 1: High-level decision workflow for purification strategy.
Protocol 1: Aqueous Work-up & Acid-Base Extraction
This initial step is crucial for removing a significant portion of non-basic organic impurities and water-soluble reagents from the crude reaction mixture. The protocol leverages the basicity of the target amine.
Principle of Causality: The basic amine can be protonated in an acidic aqueous solution to form a water-soluble salt (R-CH2NH3+ Cl-). Neutral or acidic organic impurities will remain in the organic phase and can be washed away. Subsequently, neutralizing the aqueous layer with a base deprotonates the amine, making it insoluble in water and allowing its extraction back into an organic solvent.
Figure 2: Workflow for acid-base liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolve the crude reaction residue in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer (containing the protonated product) into a clean flask. The upper organic layer contains neutral impurities and should be discarded.
-
Repeat the extraction of the organic layer with 1M HCl to ensure complete recovery of the amine. Combine the aqueous extracts.
-
Cool the combined aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10, confirmed with pH paper. The product may precipitate as a solid or oil.
-
Add a fresh portion of DCM to the separatory funnel and extract the now deprotonated, basic product from the aqueous layer.
-
Separate the organic layer. Repeat the extraction of the aqueous layer twice more with fresh DCM.
-
Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the extracted product.
Protocol 2: Chromatographic Purification
For mixtures with impurities of similar basicity or for achieving high purity, chromatography is the method of choice.[5] Due to the polar and basic nature of the analyte, special considerations are required.
Flash Column Chromatography
This is the workhorse technique for routine purification on milligram to gram scales.
Principle of Causality: The separation occurs based on the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. The basic amine can strongly interact with the acidic silanol groups on standard silica gel, leading to poor separation and peak tailing. To mitigate this, the mobile phase is often modified with a small amount of a basic additive like triethylamine (TEA) or ammonia. Alternatively, a less acidic stationary phase like alumina or an amino-functionalized silica gel can be used.[6]
Step-by-Step Methodology:
-
Stationary Phase Selection: Choose standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase Selection: A common mobile phase is a gradient of methanol (MeOH) in dichloromethane (DCM).
-
Start by determining the optimal solvent system using Thin Layer Chromatography (TLC).
-
Spot the crude material on a silica TLC plate and elute with various DCM/MeOH mixtures (e.g., 99:1, 95:5, 90:10).
-
Crucially, add 0.5-1% triethylamine (TEA) to the entire mobile phase. This deactivates acidic sites on the silica.
-
The ideal solvent system should give the product a Retention Factor (Rf) of ~0.2-0.3.
-
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase (e.g., 1% MeOH in DCM + 1% TEA).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This generally provides better resolution than loading the sample dissolved in solvent.
-
Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity (e.g., increase the percentage of MeOH) to elute the product.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and will be removed during this step.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Cost-effective and widely available. |
| Amino-functionalized Silica[6] | Excellent for basic compounds, reduces tailing without TEA. | |
| Alumina (basic or neutral) | Alternative to silica, less acidic. | |
| Mobile Phase | DCM/MeOH or EtOAc/Heptane | Common solvent systems for N-heterocycles. |
| Additive | 0.5 - 1% Triethylamine (TEA) | Competitively binds to acidic silanol groups, preventing product adsorption and peak tailing. |
Table 1: Recommended parameters for flash column chromatography.
High-Performance Liquid Chromatography (HPLC)
For achieving the highest levels of purity (>99%), preparative HPLC is employed. The polarity of the target molecule makes traditional reversed-phase chromatography challenging.[7][8]
-
Reversed-Phase (RP-HPLC): On standard C18 columns, polar compounds often show poor retention, eluting near the solvent front.[8] Using a mobile phase with a high aqueous component and an ion-pairing agent (e.g., trifluoroacetic acid, TFA) can improve retention and peak shape. The TFA protonates the amine, and the resulting ion pair has better affinity for the stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for polar compounds.[9] It uses a polar stationary phase (e.g., bare silica, or amide- or diol-bonded silica) with a high-organic mobile phase. A thin aqueous layer forms on the stationary phase, and partitioning of the polar analyte into this layer provides retention. HILIC often provides superior separation for polar N-heterocycles compared to RP-HPLC.[7][9]
| HPLC Mode | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase | C18, C8 | Acetonitrile/Water + 0.1% TFA | Ubiquitous, well-understood. | Poor retention for very polar compounds.[8] TFA forms non-volatile salts. |
| HILIC | Bare Silica, Amide | Acetonitrile/Water + Ammonium Acetate | Excellent retention for polar compounds.[9] Volatile buffers are MS-compatible. | Can have longer equilibration times. |
Table 2: Comparison of HPLC modes for high-purity separation.
Protocol 3: Crystallization
Crystallization is an excellent technique for final purification, especially for obtaining a stable, solid form of the product. It is a highly selective process that can yield material of exceptional purity.[1]
Principle of Causality: This method relies on the differences in solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. A suitable solvent will dissolve the compound when hot but allow it to crystallize out upon cooling, while impurities either remain in solution or are removed by hot filtration.
Step-by-Step Methodology:
-
Solvent Screening: The key is finding the right solvent. An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts of the product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water[10]).
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Special Case: Chiral Purification
If the aminomethyl group is further substituted, it creates a chiral center. Since enantiomers often have different biological activities, their separation is critical in drug development.[11][12]
Technique: Chiral HPLC is the standard method for enantiomeric separation.[13][14]
-
Stationary Phase: Chiral Stationary Phases (CSPs) are used, most commonly those based on polysaccharides like cellulose or amylose coated on a silica support.[13]
-
Mobile Phase: The choice of mobile phase (normal phase like hexane/isopropanol or polar organic modes) depends on the specific CSP and analyte. Screening different columns and mobile phases is typically required to find the optimal separation conditions.[13]
Purity Assessment
After any purification protocol, the identity and purity of the final product must be confirmed.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a rapid check of purity and confirms the molecular weight of the compound.
-
HPLC (High-Performance Liquid Chromatography): An analytical HPLC run using a standardized method can accurately quantify the purity (e.g., as a percentage of the total peak area at a specific wavelength).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring no significant impurities are present.
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Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Retrieved from [Link]
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Al-Majid, A. M., et al. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Retrieved from [Link]
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Shtykov, S. N., et al. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery. Retrieved from [Link]
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Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Retrieved from [Link]
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Shestakov, A. S., et al. (2020). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Retrieved from [Link]
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Dünnbier, U., et al. (2017). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. Retrieved from [Link]
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Kumar, D., et al. (2018). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved from [Link]
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Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). Retrieved from [Link]
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Application Notes and Protocols for the Comprehensive Characterization of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the structural elucidation and purity assessment of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine. This guide emphasizes not only the procedural steps but also the underlying scientific principles that govern the selection and application of each technique, ensuring a robust and comprehensive characterization.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown a wide range of biological activities, including acting as kinase inhibitors for cancer treatment.[2][3] Accurate and thorough analytical characterization is therefore a critical prerequisite for any meaningful biological or pharmaceutical development of compounds containing this moiety, such as this compound.
This guide is structured to provide a multi-faceted analytical approach, ensuring the unambiguous determination of the molecule's identity, structure, and purity.
Strategic Workflow for Characterization
A logical and efficient workflow is paramount for the complete characterization of a novel chemical entity like this compound. The proposed strategy integrates spectroscopic and chromatographic techniques to build a comprehensive analytical profile.
Caption: Strategic workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the initial and detailed structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.[4][5]
Expected ¹H and ¹³C NMR Spectral Features
The pyrazolo[1,5-a]pyrimidine core has a distinct electronic environment that gives rise to characteristic chemical shifts. The presence of the methanamine substituent at the C3 position will further influence the spectral data.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale and Key Correlations |
| H-2 | ~8.0 - 8.5 | ~140 - 145 | Singlet, downfield due to adjacent nitrogen atoms. Correlates with C3 and C7a in HMBC. |
| H-5 | ~7.0 - 7.5 | ~105 - 110 | Doublet, coupled to H-6. Experiences deshielding from the pyrimidine ring. |
| H-6 | ~8.5 - 9.0 | ~130 - 135 | Doublet of doublets, coupled to H-5 and H-7. |
| H-7 | ~8.8 - 9.2 | ~150 - 155 | Doublet, coupled to H-6. Most downfield proton in the pyrimidine ring. |
| -CH₂- | ~3.8 - 4.2 | ~40 - 45 | Singlet (or AB quartet if chiral center nearby). Correlates with C3 in HMBC. |
| -NH₂ | Variable | - | Broad singlet, chemical shift is concentration and solvent dependent. May not be observed. |
| C-3 | - | ~115 - 120 | Attached to the methanamine group. Key correlation to -CH₂- protons in HMBC. |
| C-3a | - | ~150 - 155 | Bridgehead carbon. |
| C-7a | - | ~145 - 150 | Bridgehead carbon. |
Note: These are estimated chemical shifts and can vary based on the solvent and other substituents.
Protocol: NMR Data Acquisition and Analysis
Objective: To obtain high-resolution 1D and 2D NMR spectra for the complete structural assignment of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (e.g., H-5, H-6, and H-7).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for assigning quaternary carbons and connecting different fragments of the molecule.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.[5]
-
Causality Behind Experimental Choices:
-
Choice of Solvent: DMSO-d₆ is often a good choice for heterocyclic compounds as it is a good solvent for many polar molecules and the amine protons are more likely to be observed.
-
2D NMR: While 1D spectra provide initial information, 2D experiments are essential for the unambiguous assignment of a complex heterocyclic system like this, preventing misinterpretation of the data.[4]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.
Expected Mass Spectral Data
-
Molecular Ion Peak ([M+H]⁺): For this compound (C₇H₈N₄), the expected monoisotopic mass is approximately 148.0799 Da. In electrospray ionization (ESI) in positive mode, the base peak would likely be the protonated molecule at m/z 149.0877.
-
Fragmentation Pattern: The fragmentation of the pyrazolo[1,5-a]pyrimidine core can be complex.[6] Key fragmentation pathways may involve the loss of the methanamine side chain or cleavage of the pyrimidine ring.
Protocol: HRMS and MS/MS Analysis
Objective: To determine the accurate mass and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with ESI source (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.
-
HRMS Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ESI mode over a suitable mass range (e.g., m/z 50-500).
-
Determine the accurate mass of the molecular ion peak.
-
-
MS/MS Acquisition:
-
Select the molecular ion peak (m/z 149.0877) as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Acquire the tandem mass spectrum (MS/MS) to observe the fragment ions.
-
-
Data Analysis:
-
Compare the experimentally determined accurate mass with the theoretical mass to confirm the elemental composition.
-
Propose a fragmentation pathway based on the observed fragment ions.
-
Causality Behind Experimental Choices:
-
HRMS: Provides high mass accuracy, which is essential for confirming the elemental formula and distinguishing between compounds with the same nominal mass.
-
MS/MS: Provides structural information by breaking the molecule into smaller, identifiable pieces, which helps to confirm the connectivity of the atoms.[6]
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the standard method for determining the purity of a compound and for identifying and quantifying any impurities.
Protocol: Reversed-Phase HPLC Method Development
Objective: To develop an HPLC method for the purity assessment of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
HPLC-grade formic acid or trifluoroacetic acid (TFA)
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases) at a concentration of ~1 mg/mL.
-
Method Development:
-
Start with a gradient elution, for example, from 5% to 95% mobile phase B over 20 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or the λmax of the compound).
-
Optimize the gradient, flow rate, and column temperature to achieve good separation of the main peak from any impurities.
-
-
Purity Analysis:
-
Inject a known concentration of the sample and record the chromatogram.
-
Calculate the purity of the sample based on the peak area percentage of the main peak.
-
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: C18 columns are versatile and suitable for a wide range of organic molecules, including heterocyclic compounds.
-
Acidic Modifier: The addition of an acid like formic acid or TFA to the mobile phase helps to protonate the basic nitrogen atoms in the molecule, leading to sharper peaks and better chromatography.
Caption: A typical workflow for HPLC purity analysis.
Single Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be obtained, X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule, including stereochemistry and solid-state packing.[7]
Protocol: Single Crystal Growth and Data Collection
Objective: To grow a single crystal of this compound and determine its crystal structure.
Materials:
-
Purified this compound
-
Various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)
-
Small vials or test tubes
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth:
-
Attempt to grow single crystals using various techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.
-
Experiment with different solvents and solvent mixtures.
-
-
Crystal Selection and Mounting:
-
Select a well-formed, clear crystal of suitable size under a microscope.
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Collect the diffraction data on a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using appropriate software (e.g., SHELXS, Olex2).
-
Refine the structure to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
-
Causality Behind Experimental Choices:
-
Variety of Crystallization Techniques: Different compounds have different crystallization behaviors, so trying multiple methods increases the chances of obtaining a high-quality crystal.
-
X-ray Diffraction: This technique is considered the "gold standard" for structural determination as it provides a direct image of the electron density in the crystal, leading to a precise and accurate 3D model of the molecule.[7]
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link][4]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link][5]
- Chernyshev, V. V., Yatsenko, A. V., Tafeenko, V. A., Zhukov, S. G., Aslanov, L. A., Sonneveld, E. J., ... & Kurbakov, A. I. (1998). Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data.
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link][8]
-
SpectraBase. (n.d.). pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-(1-ethyl-1H-pyrazol-5-yl)-2-methyl-, methyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Taylor & Francis Online. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link][3]
-
National Center for Biotechnology Information. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]
-
Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link][1]
-
ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidine with (a) the constituent rings and (b) the.... Retrieved from [Link]
-
PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine. Retrieved from [Link]
-
Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link][6]
-
Semantic Scholar. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrazolo[1,5-a]pyrimidine, 6-bromo-2-[(4-tricyclo[3.3.1.1(3,7)]dec-1-yl-1-piperazinyl)carbonyl]- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
CNR-IRIS. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
Sources
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- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. article.sapub.org [article.sapub.org]
- 7. Sci-Hub: are you are robot? [sci-hub.box]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine as a Kinase Inhibitor
Introduction: The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent and often selective inhibition of a wide range of protein kinases.[1][2] This heterocyclic system acts as a bioisostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain.[2][3] Modifications to this core structure have yielded inhibitors targeting various kinases implicated in cancer and other diseases, including Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), Pim-1, and Phosphoinositide 3-kinases (PI3Ks).[4][5][6][7][8] The specific derivative, Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine, offers a key functional group for further chemical elaboration, making it a valuable starting point for inhibitor development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously characterize the inhibitory potential of this compound and its analogs. The protocols detailed below are designed to be self-validating, progressing from initial biochemical potency assessment to cellular target engagement and functional outcomes.
Part 1: Initial Biochemical Potency Assessment
The first step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the binding of the test compound to the kinase of interest. It is a robust, high-throughput method for determining inhibitor potency.
Causality behind Experimental Choices:
-
TR-FRET: This technology is chosen for its sensitivity, low background, and homogeneous format (no wash steps), making it ideal for screening and IC50 determination.
-
Europium Chelate Donor: The long fluorescence lifetime of europium minimizes interference from short-lived background fluorescence.
-
Alexa Fluor™ 647 Tracer: This acceptor fluorophore provides a strong FRET signal when in proximity to the europium-labeled antibody.
-
Competition: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by the test compound. A decrease in the FRET signal is proportional to the binding of the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO, typically starting from 1 mM down to the low nanomolar range.
-
Prepare the kinase reaction buffer as recommended by the assay manufacturer (e.g., Invitrogen™ LanthaScreen™).
-
Dilute the target kinase, Eu-labeled antibody, and Alexa Fluor™ tracer to their final concentrations in the reaction buffer.
-
-
Assay Plate Setup:
-
Use a low-volume, 384-well black plate.
-
Add 2 µL of the compound serial dilutions to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 4 µL of the diluted kinase/Eu-antibody mixture to all wells.
-
Add 4 µL of the diluted Alexa Fluor™ tracer to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using the "no inhibitor" and "no enzyme" controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | e.g., TrkA | Value |
| e.g., CDK2 | Value | |
| Reference Inhibitor (e.g., Staurosporine) | e.g., TrkA | Value |
Part 2: Cellular Activity and Target Engagement
Demonstrating that a compound can inhibit a kinase in a purified system is a critical first step. However, it is equally important to confirm that the compound can enter cells, engage its target, and exert a functional effect in a more physiologically relevant context.[9][10]
Protocol 2: Cellular Target Engagement using NanoBRET™
The NanoBRET™ Target Engagement assay quantitatively measures the binding of a test compound to a specific kinase in living cells.[11][12] This provides a direct measure of target occupancy.
Causality behind Experimental Choices:
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is used to measure protein-protein or protein-ligand interactions in live cells. The energy transfer occurs over a very short distance, providing high specificity.
-
NanoLuc® Luciferase: This small, bright luciferase is genetically fused to the target kinase, serving as the BRET donor.
-
Cell-Permeable Fluorescent Tracer: A fluorescently labeled ligand that binds to the kinase active site acts as the BRET acceptor.
-
Competitive Displacement: The test compound competes with the tracer for binding to the kinase. Inhibition of BRET signal indicates target engagement by the test compound.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in a suitable medium.
-
Transfect the cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well white plate and allow them to adhere overnight.
-
-
Compound and Tracer Treatment:
-
Prepare a serial dilution of this compound in the assay medium.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ tracer to the wells at its predetermined optimal concentration.
-
-
Substrate Addition and Measurement:
-
Add the NanoGlo® substrate to all wells.
-
Incubate for 3-5 minutes at room temperature.
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot against the logarithm of the inhibitor concentration to determine the cellular IC50.
-
Experimental Workflow:
Caption: NanoBRET™ Cellular Target Engagement Workflow.
Protocol 3: Western Blot Analysis of Downstream Substrate Phosphorylation
This protocol assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase.
Causality behind Experimental Choices:
-
Phospho-specific Antibodies: These antibodies are highly specific for the phosphorylated form of the target protein, allowing for a direct measure of kinase activity in a cellular context.
-
Total Protein Antibodies: Used as a loading control to ensure that any observed changes in phosphorylation are not due to variations in the total amount of the substrate protein.
-
SDS-PAGE and Immunoblotting: A standard and reliable method for separating proteins by size and detecting specific proteins of interest.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line known to have an active signaling pathway involving the target kinase.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
If the kinase is part of a pathway that requires stimulation, add the appropriate growth factor or ligand for a short period before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized phosphorylation level against the inhibitor concentration.
-
Signaling Pathway Visualization:
Caption: Inhibition of a Kinase Signaling Pathway.
Part 3: Cellular Phenotypic Assays
Ultimately, the goal of a kinase inhibitor in an oncology setting is to suppress cancer cell growth and survival. Phenotypic assays are crucial for evaluating the overall cellular effect of the compound.
Protocol 4: Cell Viability/Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Causality behind Experimental Choices:
-
ATP as a Viability Marker: The level of ATP is directly proportional to the number of living cells.
-
Luciferase-based Detection: The assay utilizes a thermostable luciferase that generates a luminescent signal in the presence of ATP, providing high sensitivity and a broad dynamic range.
Step-by-Step Methodology:
-
Cell Plating and Treatment:
-
Plate cancer cells in a 96-well clear-bottom white plate and allow them to adhere.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Cell Line | Target Kinase Expression | GI50 (µM) of this compound |
| e.g., A549 | High | Value |
| e.g., HCT116 | Low/Moderate | Value |
Conclusion and Future Directions
The experimental framework outlined in these application notes provides a robust methodology for the initial characterization of this compound as a kinase inhibitor. Successful outcomes from these assays, demonstrating potent biochemical inhibition, cellular target engagement, and anti-proliferative effects, would warrant further investigation. Future studies could include broader kinase profiling to assess selectivity, in vivo efficacy studies in animal models, and further structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties.[1]
References
- Terungwa, A., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Xu, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
- Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed.
- Gomaa, A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro.
- Sławiński, J., et al. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.
- RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold.
- Liu, Y., et al. (2010). Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. PubMed.
- Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
- Bioorganic & Medicinal Chemistry Letters. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed.
- Mand, A. D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Mand, A. D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
- Xu, Y., et al. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- Keyloun, K. R., et al. (n.d.). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. PubMed Central.
- Gomaa, A. M., et al. (n.d.). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central.
- Taha, M. O., et al. (n.d.). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC - NIH.
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- Sławiński, J., et al. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
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- Zare, A., et al. (n.d.). Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods. PubMed.
- Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar.
- Mukaiyama, H., et al. (2008). Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade. Bioorganic & Medicinal Chemistry.
- El-Metwaly, A. M., et al. (n.d.). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI.
- Harris, S. F., et al. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.
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Application Notes & Protocols: Characterizing Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine Derivatives in Cell-Based Assays
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The Pyrazolo[1,5-a]pyrimidine (PP) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its versatile structure has been engineered to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2] Notably, this framework is prominent in the design of potent and selective protein kinase inhibitors, which are critical components of targeted cancer therapies.[1][3]
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a common driver of diseases like cancer.[3] The PP scaffold serves as an excellent foundation for developing small-molecule inhibitors that can target various kinases, including EGFR, B-Raf, MEK, CDKs, and Tropomyosin Receptor Kinases (Trks).[1][3][4][5] Two of the three FDA-approved drugs for NTRK fusion cancers, for instance, are built upon this nucleus.[4] The primary mechanism for many of these inhibitors is competitive binding at the ATP pocket of the kinase, thereby blocking downstream phosphorylation events and halting aberrant signaling.[1][3]
This guide provides an in-depth technical overview and detailed protocols for characterizing the cellular activity of novel Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine derivatives. We will focus on three key cell-based assays designed to answer critical questions in the drug discovery cascade:
-
Target Engagement: Does the compound bind to its intended kinase target inside a living cell?
-
Cellular Proliferation: Does target engagement translate into a functional anti-proliferative effect?
-
Apoptosis Induction: Does the compound induce programmed cell death, a desired outcome for many anti-cancer agents?
Foundational Mechanism: Kinase Inhibition
The therapeutic efficacy of Pyrazolo[1,5-a]pyrimidine derivatives often stems from their ability to inhibit protein kinase activity. Kinases function by transferring a phosphate group from ATP to a substrate protein, an action that can switch signaling pathways "on" or "off." Many PP-based compounds are designed to compete with endogenous ATP for binding within the kinase's active site. This competitive inhibition prevents substrate phosphorylation, thereby blocking the signal transduction cascade that drives pathological processes like uncontrolled cell growth.
Protocol I: Intracellular Target Engagement using NanoBRET™ Assay
Principle: Before assessing a compound's functional effect, it is crucial to confirm that it engages its intended target in the complex environment of a live cell. The NanoBRET™ Target Engagement Assay is a proximity-based method that quantifies compound binding by measuring Bioluminescence Resonance Energy Transfer (BRET).[6][7] The assay uses a target kinase fused to a bright NanoLuc® luciferase (the BRET donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the BRET acceptor).[7][8] When the tracer is bound, its proximity to the luciferase results in energy transfer and a high BRET signal. A test compound that competes with the tracer for the binding site will displace it, decreasing the BRET signal in a dose-dependent manner, which allows for the calculation of intracellular compound affinity (IC50).[7][9]
Rationale: This assay provides direct evidence of target binding within a physiological context, which is a superior measure compared to biochemical assays that use purified proteins. It confirms the compound's ability to cross the cell membrane and interact with its target amidst cellular machinery.[10]
Detailed Protocol: NanoBRET™ Target Engagement
| Parameter | Recommendation | Rationale & Key Insights |
| Cell Line | HEK293T recommended | Robust, easily transfected, and widely used for NanoBRET™ assays. Ensure the cell line does not endogenously express high levels of the target kinase to avoid signal interference. |
| Plate Format | White, 96-well or 384-well, non-binding surface plate[11] | White plates maximize luminescent signal. Non-binding surfaces are recommended for suspension protocols to prevent cell adherence and ensure optimal performance for many tracers.[11] |
| Seeding Density | 2 x 10^5 cells/mL | Optimize for your specific cell line to ensure health and adequate signal. A common starting point is 2 x 10^4 cells per well in a 96-well plate.[7] |
| Compound Prep | 11-point, 3-fold serial dilution in DMSO | A wide concentration range is essential for generating a full dose-response curve. Keep final DMSO concentration constant and low (e.g., ≤0.25%) across all wells to avoid solvent-induced toxicity.[7] |
| Incubation | 2 hours at 37°C, 5% CO₂ | This allows the compound and tracer to reach binding equilibrium within the cell.[7] |
Step-by-Step Methodology:
-
Cell Preparation: Twenty-four hours prior to the assay, transfect HEK293T cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium to a concentration of 2 x 10^5 cells/mL.[7]
-
Compound Plating: Prepare serial dilutions of the Pyrazolo[1,5-a]pyrimidine test compound. Dispense a small volume (e.g., 100 nL) of each concentration into the wells of a white assay plate. Include "no compound" (vehicle control) and "no tracer" (background) wells.
-
Cell Addition: Add 38 µL of the cell suspension to each well containing the test compound.[7]
-
Tracer Addition: Add the specific NanoBRET™ tracer for your kinase target at its predetermined optimal concentration.
-
Equilibration: Gently mix the plate and incubate for 2 hours at 37°C in a 5% CO₂ incubator to allow for compound and tracer equilibration in the cells.[7]
-
Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. Add the substrate to each well.
-
Measurement: Immediately measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) using a plate reader equipped with the appropriate filters.[7]
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).
-
Normalize the data to the vehicle (0% inhibition) and a high-concentration control (100% inhibition) wells.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic regression curve to determine the IC50 value.
-
Protocol II: Cell Viability and Proliferation using MTS Assay
Principle: A primary goal of kinase inhibitors in cancer therapy is to halt cell proliferation. The MTS assay is a colorimetric method for assessing cell viability based on metabolic activity.[12] The assay utilizes a tetrazolium salt (MTS) that is reduced by dehydrogenase enzymes in metabolically active, viable cells into a purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at 490-500 nm.[12]
Rationale: This assay provides a robust, high-throughput method to determine the functional consequence of kinase inhibition. A potent compound targeting a kinase essential for cell survival will result in decreased metabolic activity and a lower absorbance reading, allowing for the calculation of an EC50 (half-maximal effective concentration). This is a crucial step in translating target engagement into a desired phenotypic outcome.[15]
Detailed Protocol: MTS Cell Viability Assay
| Parameter | Recommendation | Rationale & Key Insights |
| Cell Line | Cancer cell line with known dependency on the target kinase | Using a relevant cell line is critical for biological interpretation. For example, use an EGFR-mutant lung cancer line to test an EGFR inhibitor.[3] |
| Plate Format | Clear, flat-bottom, 96-well tissue culture-treated plate | Standard format for adherent cell culture and absorbance-based assays. |
| Seeding Density | 5,000 - 10,000 cells/well | Optimize this number to ensure cells are in the exponential growth phase during the treatment period and do not become over-confluent.[16] |
| Treatment Duration | 48 - 72 hours | This duration is typically sufficient to observe significant anti-proliferative effects. Shorter or longer times may be needed depending on the cell line's doubling time and the compound's mechanism. |
| MTS Incubation | 1 - 4 hours at 37°C | Incubation time depends on the metabolic rate of the cells. Monitor for color development and stop before the signal in the control wells saturates.[13] |
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells and resuspend in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at the optimized density. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the Pyrazolo[1,5-a]pyrimidine compound at various concentrations. Include vehicle control (e.g., 0.1% DMSO) and "no cell" (media only) background control wells.
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well.[12]
-
Color Development: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Gently mix the plate and measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" background wells from all other readings.
-
Calculate percent viability for each concentration: [(Abs_treated - Abs_background) / (Abs_vehicle - Abs_background)] * 100.
-
Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the EC50 value.
-
Protocol III: Apoptosis Induction using Caspase-Glo® 3/7 Assay
Principle: A key mechanism of action for many successful anti-cancer drugs is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[17] The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent "add-mix-measure" assay that quantifies this activity.[18] The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[17][18] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.
Rationale: This assay directly measures a key downstream event following the inhibition of survival-promoting kinases. It confirms that the observed reduction in cell viability is due to the induction of a specific, desired cell death pathway rather than non-specific toxicity. The simple workflow makes it ideal for high-throughput screening.[18]
Detailed Protocol: Caspase-Glo® 3/7 Assay
| Parameter | Recommendation | Rationale & Key Insights |
| Cell Line | Select a cell line known to undergo apoptosis in response to inhibition of the target pathway. | Not all cell lines are equally primed for apoptosis. The MCF-7 breast cancer line, for example, is deficient in caspase-3 and may yield a weaker signal.[19] |
| Plate Format | White-walled, clear- or solid-bottom, 96-well plate | White walls are essential to maximize the luminescent signal and prevent crosstalk between wells. |
| Seeding Density | 10,000 - 20,000 cells/well | Optimize to ensure cell health and a robust signal-to-background ratio. |
| Treatment Duration | 6 - 24 hours | Apoptosis is a relatively rapid process. A time-course experiment is highly recommended to capture the peak caspase activity, which often precedes widespread cell death.[19] |
| Reagent Incubation | 30 - 60 minutes at Room Temperature | This allows for complete cell lysis and for the enzymatic reaction to generate a stable luminescent signal.[17] |
Step-by-Step Methodology:
-
Cell Seeding: Seed 100 µL of cells in complete medium into the wells of a white-walled 96-well plate. Include wells for positive controls (e.g., staurosporine) and vehicle controls. Incubate overnight.
-
Compound Treatment: The following day, treat cells with a dose-response of the Pyrazolo[1,5-a]pyrimidine compound.
-
Induction: Incubate the plate for the predetermined optimal time to induce apoptosis (e.g., 18 hours).
-
Reagent Preparation & Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[17] Add 100 µL of the reagent to each well, resulting in a 1:1 ratio with the culture medium.
-
Signal Generation: Mix the contents by placing the plate on an orbital shaker for 30 seconds at a low speed. Incubate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the fold-change in caspase activity relative to the vehicle control: (Luminescence_treated / Luminescence_vehicle).
-
Plot the fold-change against the log of the compound concentration to determine the EC50 for apoptosis induction.
-
General Considerations & Best Practices for Cell-Based Assays
-
Cell Health is Paramount: Only use healthy, viable cells in the exponential growth phase. Never use cells that are over-confluent.[16] Maintain consistent passage numbers to avoid phenotypic drift.[16][19]
-
Optimize Seeding Density: Cell density can significantly impact assay results. Too few cells will yield a weak signal, while too many can lead to nutrient depletion and artifacts. Always perform an optimization experiment for each new cell line and assay.[16]
-
Aseptic Technique: Maintain strict aseptic technique throughout all procedures to prevent contamination, which can invalidate results.[16]
-
Appropriate Controls: Every plate should include negative (vehicle), positive (a known active compound), and background (no cells) controls to ensure the assay is performing correctly and to allow for proper data normalization.[20]
-
Statistical Rigor: Perform all experiments with at least three biological replicates to ensure the results are reproducible and statistically significant.
References
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Caspase-Glo® 3/7 Assay Protocol.
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- Ten Tips for Optimizing Cell-Based Assays. Biocompare.
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
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Application Notes and Protocols for In Vivo Evaluation of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo evaluation of compounds based on the Pyrazolo[1,5-a]pyrimidine scaffold, with a focus on Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine. While specific in vivo data for this exact molecule is not extensively published, the broader class of Pyrazolo[1,5-a]pyrimidines has emerged as a promising scaffold in medicinal chemistry, particularly as potent protein kinase inhibitors for cancer therapy.[1][2] This guide synthesizes established preclinical methodologies to provide a robust framework for assessing the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound class in relevant animal models. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure the generation of reproducible and translatable data.
Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
The Pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure in drug discovery, analogous to purines, which allows it to interact with a wide array of biological targets.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4] A significant body of research has highlighted their role as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in cancer.[5]
Marketed drugs such as Dinaciclib, a cyclin-dependent kinase (CDK) inhibitor, underscore the clinical relevance of this chemical class.[4][6] The diverse pharmacological profiles of these compounds stem from the versatility of the pyrazolo[1,5-a]pyrimidine ring system, which allows for substitutions at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[2] This guide will focus on the practical aspects of advancing novel Pyrazolo[1,5-a]pyrimidine derivatives, such as this compound, from promising in vitro candidates to compounds with demonstrated in vivo activity.
Foundational Concepts: Mechanism of Action and Rationale for In Vivo Studies
Pyrazolo[1,5-a]pyrimidines typically exert their anticancer effects by functioning as ATP-competitive inhibitors of protein kinases.[5] By binding to the ATP pocket of these enzymes, they block the phosphorylation of downstream substrates, thereby interrupting signaling cascades that drive tumor cell proliferation, survival, and angiogenesis. The specific kinase(s) inhibited will depend on the substitution pattern of the pyrazolo[1,5-a]pyrimidine core.
In vivo studies are indispensable for validating the therapeutic potential of these compounds. While in vitro assays confirm target engagement and cellular activity, they cannot replicate the complex physiological environment of a living organism. Animal models, particularly xenograft models using human cancer cells, are crucial for assessing a compound's ability to reach its target in sufficient concentrations to exert a therapeutic effect, as well as for evaluating its overall safety profile.[7]
Efficacy Studies in Xenograft Models: A Step-by-Step Protocol
The cornerstone of preclinical oncology research is the use of xenograft models, where human tumor cells are implanted into immunodeficient mice.[1] This allows for the direct assessment of a compound's antitumor activity against human cancers.
Animal Model Selection
The choice of animal model is critical for the clinical relevance of the study.[7] For oncology studies involving kinase inhibitors, immunodeficient mouse strains such as NOD/SCID or nude mice are standard. The selection of the human cancer cell line for implantation should be guided by the hypothesized mechanism of action of the test compound. For a novel Pyrazolo[1,5-a]pyrimidine derivative, it is advisable to select cell lines known to be dependent on the kinase(s) that the compound is predicted to inhibit.
Experimental Workflow for Efficacy Studies
Caption: Workflow for a typical in vivo efficacy study using a xenograft model.
Detailed Protocol for a Subcutaneous Xenograft Study
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under sterile conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of 6-8 week old female immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).
-
-
Compound Formulation and Administration:
-
Prepare the this compound formulation. A common vehicle for oral administration is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Administer the compound daily via oral gavage at predetermined dose levels (e.g., 25, 50, 100 mg/kg). Include a vehicle control group.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times weekly. Body weight is a key indicator of toxicity.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration.
-
-
Data Analysis:
-
Calculate the percent TGI for each treatment group relative to the vehicle control.
-
Plot mean tumor volume ± SEM over time for each group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed antitumor effects.
-
| Parameter | Recommended Value/Method | Rationale |
| Animal Model | Nude or NOD/SCID mice | To prevent rejection of human tumor xenografts. |
| Tumor Implantation | Subcutaneous | Allows for easy and accurate measurement of tumor volume. |
| Starting Tumor Volume | 100-200 mm³ | Ensures tumors are well-established before treatment begins. |
| Group Size | 8-10 mice | Provides sufficient statistical power to detect meaningful differences. |
| Route of Administration | Oral (gavage) | Mimics the intended clinical route for many small molecule inhibitors. |
| Dosing Frequency | Daily (QD) or twice daily (BID) | To maintain therapeutic drug concentrations. |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | A direct measure of the compound's antitumor efficacy. |
| Secondary Endpoint | Body Weight Changes | An important indicator of systemic toxicity. |
Pharmacokinetic (PK) Studies: Understanding ADME
Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME).[8] This information is critical for interpreting efficacy data and for selecting an appropriate dosing regimen.
Experimental Design for a Murine PK Study
Caption: Workflow for a single-dose pharmacokinetic study in mice.
Protocol for a Single-Dose PK Study in Mice
-
Animal Groups:
-
Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6).
-
Have two main groups: one for intravenous (IV) administration and one for oral (PO) administration (typically 3-5 mice per time point).
-
-
Dosing:
-
Administer a single dose of the compound. For the IV group, a lower dose is used (e.g., 1-5 mg/kg) via tail vein injection. For the PO group, a dose relevant to the efficacy studies is used (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the parent drug.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T½ (half-life).[9]
-
Determine the oral bioavailability (%F) by comparing the AUC from the oral dose to the AUC from the IV dose.
-
| PK Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Relates to efficacy and potential toxicity. |
| Tmax | Time at which Cmax is reached | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure. |
| T½ | Half-life | Determines the dosing interval. |
| %F (Bioavailability) | Fraction of the oral dose that reaches systemic circulation | A key parameter for oral drug development. |
Pharmacodynamic (PD) and Biomarker Analysis
Pharmacodynamic studies link drug exposure (PK) to the biological effect. In the context of kinase inhibitors, this involves measuring the inhibition of the target kinase and its downstream signaling pathways in the tumor tissue.
Protocol for PD Biomarker Assessment
-
Study Design:
-
This can be a standalone study or integrated into the efficacy study.
-
Treat tumor-bearing mice with a single dose or multiple doses of the compound.
-
-
Tissue Collection:
-
Euthanize mice at various time points after the final dose (e.g., 2, 8, 24 hours).
-
Excise the tumors and either snap-freeze them in liquid nitrogen for protein/RNA analysis or fix them in formalin for immunohistochemistry (IHC).
-
-
Biomarker Analysis:
-
Western Blotting: Analyze tumor lysates to measure the phosphorylation status of the target kinase and key downstream substrates. A decrease in the phosphorylated form of the substrate is indicative of target engagement.
-
Immunohistochemistry (IHC): Stain tumor sections with antibodies against phospho-proteins to visualize target inhibition within the tumor microenvironment.
-
ELISA: Quantify the levels of specific proteins or phosphoproteins in tumor lysates.
-
The goal is to establish a clear relationship between the dose of the compound administered, the resulting plasma and tumor concentrations, and the degree of target inhibition. This information is crucial for confirming the mechanism of action in vivo and for guiding dose selection in future clinical trials.[10]
Conclusion and Future Directions
The Pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for the in vivo characterization of new derivatives like this compound. By systematically evaluating efficacy, pharmacokinetics, and pharmacodynamics, researchers can build a comprehensive data package to support the advancement of these compounds into clinical development. Future studies may also involve patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors and can provide more predictive data on clinical response.[11]
References
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- Gao, H., et al. (2015). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 12(3), 165-177.
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- Afshar, M., et al. (2019). Abstract 3176: Biomarker identification using xenograft mouse model based clinical trial simulation and artificial intelligence data analytics. Cancer Research, 79(13 Supplement), 3176-3176.
- HD Biosciences. (2024). Abstract 2833: Validating cancer biomarker expression on mouse cell-derived xenograft models of human cancer.
- Iorkula, T. T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(47), 32906-32929.
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Application Notes and Protocols for the Cellular Screening of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This fused N-heterocyclic system has garnered significant attention in oncology due to its role as a bioisostere of adenine, the purine core of ATP.[2][3] This structural mimicry allows pyrazolo[1,5-a]pyrimidine derivatives to function as potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[4][5]
Numerous derivatives of this scaffold have demonstrated significant anti-proliferative and cytotoxic effects in both in vitro and in vivo cancer models.[4][5] The mechanism of action is often attributed to the competitive inhibition of ATP binding to the kinase domain, leading to the disruption of oncogenic signaling cascades. Key kinase targets that have been successfully inhibited by pyrazolo[1,5-a]pyrimidine-based compounds include Cyclin-Dependent Kinases (CDKs), B-Raf, MEK, Epidermal Growth Factor Receptor (EGFR), and Tropomyosin receptor kinases (Trks).[5][6][7][8][9] This application note provides a comprehensive guide for the initial in vitro screening and mechanistic evaluation of a specific derivative, Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine , in cancer cell lines.
Hypothesized Mechanism of Action
Given the extensive literature on the pyrazolo[1,5-a]pyrimidine core as a kinase inhibitor, we hypothesize that this compound exerts its anti-cancer effects by inhibiting one or more protein kinases crucial for cancer cell proliferation and survival. A primary suspected target class for this scaffold is the Cyclin-Dependent Kinase (CDK) family, particularly CDK2.[3][10][11] Dysregulation of the cell cycle is a hallmark of cancer, and CDK2 is a critical regulator of the G1/S phase transition.[12] Inhibition of CDK2 can lead to cell cycle arrest and subsequent apoptosis.[10][11]
This guide will, therefore, outline a systematic approach to first assess the broad cytotoxic potential of the compound and then to investigate its impact on cell cycle progression and apoptosis, in line with its hypothesized action as a CDK inhibitor.
Experimental Screening Workflow
A tiered approach is recommended to efficiently characterize the anti-cancer activity of this compound. This workflow ensures that resources are focused on the most promising leads and that a deeper mechanistic understanding is built upon a solid foundation of initial activity.
Caption: Tiered experimental workflow for inhibitor characterization.
Phase 1: Broad Spectrum Cytotoxicity Screening
The initial step is to determine the concentration-dependent effect of this compound on the viability of a diverse panel of human cancer cell lines. This provides a broad view of its potency and spectrum of activity.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell lines of interest (e.g., HCT-116 [colon], MDA-MB-231 [breast], A549 [lung], PC-3 [prostate])
-
Complete culture medium (specific to each cell line)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain working concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the compound. Include vehicle control (DMSO, final concentration ≤ 0.5%) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Example IC50 Values
| Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| HCT-116 | Colon Carcinoma | 0.45 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.2 |
| A549 | Lung Carcinoma | 8.5 |
| PC-3 | Prostate Adenocarcinoma | 15.7 |
| WI-38 | Normal Fibroblast | > 50 |
Note: The data presented is hypothetical and for illustrative purposes only. A compound with IC50 values below 10 µM is generally considered a good candidate for further investigation. The inclusion of a non-cancerous cell line (e.g., WI-38) is crucial for assessing selectivity.[11]
Phase 2: Mechanistic Assays in Sensitive Cell Lines
For cell lines that demonstrate high sensitivity to the compound (e.g., HCT-116), the next step is to investigate the underlying mechanism of cell death.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[13]
Materials:
-
Sensitive cancer cell line (e.g., HCT-116)
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[13] An increase in the G1 population and a decrease in S and G2/M populations would suggest a G1 phase arrest, consistent with CDK2 inhibition.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Sensitive cancer cell line (e.g., HCT-116)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the cell cycle analysis (Protocol 2, step 1).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. A significant increase in the Annexin V positive cell population indicates the induction of apoptosis.
Phase 3: Target Engagement and Pathway Analysis
If cell cycle arrest and apoptosis are confirmed, the final step is to verify the engagement of the hypothesized target (CDK2) and its effect on downstream signaling.
Hypothesized Signaling Pathway: CDK2 and Cell Cycle Progression
Caption: CDK2-mediated G1/S phase transition and point of inhibition.
Protocol 4: Western Blot Analysis for Downstream Markers
This technique is used to detect changes in the protein levels and phosphorylation status of key players in the CDK2 pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Treat cells as previously described, then lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: A decrease in the phosphorylation of Retinoblastoma protein (p-Rb) at CDK2-specific sites, alongside potential cleavage of PARP (a marker of apoptosis), would provide strong evidence for the on-target activity of this compound.
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of this compound as a potential anti-cancer agent. The described workflow, from broad screening to focused mechanistic studies, allows for a comprehensive evaluation of the compound's efficacy and mode of action. Positive results from these assays would warrant further investigation, including in vitro kinase assays to confirm direct inhibition of CDK2, broader kinase profiling to assess selectivity, and ultimately, in vivo studies in relevant cancer models to evaluate therapeutic potential. The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and a systematic screening approach is paramount to unlocking their clinical promise.[1][4]
References
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- Iorkula, T. A., et al. (2024).
- El-Enany, M. M., et al. (2011).
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Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central.
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io.
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
- Rojas, L. J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Hassan, A. S., et al. (n.d.). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines.
- Abdel-Maksoud, M. S., et al. (2025).
- ResearchGate. (n.d.). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors.
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Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PubMed Central.
- Singh, R., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
- Anderson, C., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- BD Biosciences. (n.d.).
- El-Gamal, M. I., et al. (2024).
- Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
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Application Note: A Strategic Guide to the Development of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine Derivatives for Kinase-Targeted Drug Discovery
Abstract
The Pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in targeting a range of protein kinases.[1][2] This scaffold is integral to several FDA-approved anticancer agents, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, underscoring its clinical significance.[3][4] This guide provides a comprehensive, field-proven framework for the rational design, synthesis, and preclinical evaluation of novel Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine derivatives. We will detail robust protocols for library synthesis, a hierarchical biological screening cascade, and lead optimization strategies, culminating in in vivo efficacy assessment. The methodologies are designed to be self-validating, providing researchers with a clear path from initial concept to a preclinical candidate.
Part I: Rationale and Synthetic Strategy
The Pyrazolo[1,5-a]pyrimidine core offers a rigid, planar structure ideal for fitting into the ATP-binding pocket of many kinases.[2] The 3-ylmethanamine position is a critical vector for chemical modification; derivatization at this site allows for the exploration of deep pockets within the kinase domain and the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have consistently shown that modifications at this position, such as the introduction of a carboxamide moiety, can significantly enhance inhibitory activity against key oncogenic targets like TrkA.[3]
Our strategy focuses on a diversity-oriented synthesis approach, beginning with the construction of a versatile core intermediate, which is then elaborated into a library of final compounds. This approach maximizes chemical diversity while minimizing redundant synthetic efforts.
Overall Synthetic Workflow
The synthesis of the target library is conceptualized as a multi-stage process involving the initial formation of the heterocyclic core, followed by strategic functionalization. Palladium-catalyzed cross-coupling reactions are instrumental in this process, enabling the introduction of a wide array of functional groups with high efficiency.[5][6]
Caption: General workflow for the synthesis of the target library.
Protocol 1: Synthesis of Key Intermediate (5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine)
This protocol describes the synthesis of a crucial building block for subsequent derivatization, based on established literature methods.[7]
Materials:
-
5-Amino-3-methylpyrazole
-
Diethyl malonate
-
Sodium ethoxide (21% in ethanol)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous ethanol
-
Round-bottom flasks, reflux condenser, magnetic stirrer
Procedure:
-
Step A: Cyclocondensation. To a solution of sodium ethoxide in anhydrous ethanol, add 5-amino-3-methylpyrazole and diethyl malonate.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and acidify with concentrated HCl to precipitate the dihydroxy intermediate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
-
Step B: Chlorination. Carefully add the dried diol intermediate to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is the 5,7-dichloro product. Filter the solid, wash thoroughly with water until neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the key intermediate.
Part II: Biological Evaluation & Screening Cascade
A hierarchical screening cascade is essential for efficiently identifying promising lead compounds. This multi-tiered approach filters a large library of synthesized derivatives through progressively more complex and biologically relevant assays, ensuring that resources are focused on the most viable candidates.
Caption: Hierarchical screening cascade for hit identification.
Protocol 2: Primary High-Throughput Screening (HTS) - Biochemical Kinase Assay
Rationale: The initial screen aims to rapidly identify compounds that inhibit the target kinase from the synthesized library. A robust, miniaturizable assay is required. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays, such as LanthaScreen®, are widely used due to their sensitivity and low interference.[8] Alternatively, fluorescence-based ADP detection assays provide a universal and cost-effective option.[9] For the highest data quality, radiometric assays that directly measure substrate phosphorylation are considered the gold standard as they minimize false positives.[10]
Principle (Adapta™ Universal Kinase Assay - TR-FRET): This assay measures the ADP formed during the kinase reaction. A europium-labeled anti-ADP antibody binds to a tracer molecule linked to Alexa Fluor® 647. When ADP is produced by the kinase, it displaces the tracer from the antibody, disrupting FRET and causing a decrease in the emission signal at 665 nm.
Materials:
-
Target kinase (e.g., TrkA, CDK9)
-
Substrate (peptide or protein)
-
ATP
-
Adapta™ Eu-anti-ADP Antibody
-
Adapta™ Alexa Fluor® 647-labeled ADP Tracer
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Kinase Buffer A)
-
384-well, low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Dispense test compounds into the 384-well plate to a final concentration of 1 µM. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Kinase Reaction: Add the kinase, substrate, and ATP mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add a mixture of the Adapta™ antibody and tracer in TR-FRET dilution buffer to stop the kinase reaction and initiate the detection phase.
-
Incubate for 15-30 minutes at room temperature to allow the detection reagents to equilibrate.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm. Calculate the emission ratio and determine the percent inhibition for each compound relative to controls.
Data Presentation: HTS and IC₅₀ Determination
Initial hits are validated by determining their half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is crucial for SAR analysis.
Table 1: Hypothetical Screening Data for TrkA Inhibitors
| Compound ID | R-Group (at 3-ylmethanamine) | % Inhibition @ 1 µM | TrkA IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
|---|---|---|---|---|
| PMP-001 | Cyclopropylamine | 85% | 50 | >10,000 |
| PMP-002 | 4-Fluoroaniline | 92% | 15 | 5,200 |
| PMP-003 | Piperidine | 61% | 250 | 8,000 |
| PMP-004 | Morpholine | 45% | 1,100 | >10,000 |
| Control | Larotrectinib | 99% | 5 | >10,000 |
Part III: Lead Optimization and Preclinical Assessment
Structure-Activity Relationship (SAR) Analysis
SAR studies are the intellectual core of lead optimization, guiding the iterative process of chemical modification to improve potency, selectivity, and drug-like properties.[11] Data from tables like the one above reveal key insights. For instance, the data suggests that aromatic amines (PMP-002) may be preferred over simple cyclic amines (PMP-003) at the 3-ylmethanamine position for TrkA potency. The addition of a fluorine atom, a common strategy to block metabolism or enhance binding, appears beneficial.[3]
Protocol 3: Cellular Target Engagement via Western Blot
Rationale: It is critical to confirm that a compound inhibits its intended target within a cellular environment. This protocol assesses the phosphorylation status of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates successful target engagement.[12][13]
Procedure:
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., KM12 cells for TrkA) and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK for the Trk pathway).
-
Probe with a second primary antibody for the total amount of the substrate protein as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands. Densitometry is used to quantify the change in phosphorylation.
ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is paramount to prevent costly late-stage failures.[14][15] Integrating these assays early allows for the selection of compounds with favorable pharmacokinetic profiles.[16] Key in vitro assays include:
-
Metabolic Stability: Incubating the compound with liver microsomes to predict its metabolic clearance.[17]
-
Aqueous Solubility: Determining solubility in physiological buffers.
-
Cell Permeability: Using assays like PAMPA to predict intestinal absorption.
-
hERG Inhibition: Assessing the risk of cardiac toxicity.
-
Cytotoxicity: Evaluating toxicity in non-cancerous cell lines.
Protocol 4: In Vivo Efficacy in a Subcutaneous Xenograft Model
Rationale: The ultimate preclinical test of an anticancer agent is its ability to inhibit tumor growth in a living organism. The subcutaneous xenograft model, where human cancer cells are implanted in immunodeficient mice, is a standard for evaluating direct antitumor activity.[18][19][20]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line in exponential growth phase
-
Matrigel and sterile PBS (1:1 mixture)
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Standard-of-care control drug
-
Calipers for tumor measurement
Procedure:
-
IACUC Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[19]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups.[21]
-
Dosing: Administer the test compound, vehicle control, and standard-of-care drug according to a predetermined schedule (e.g., once daily by oral gavage). Dose levels should be based on prior Maximum Tolerated Dose (MTD) studies.[20][22]
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight as an indicator of systemic toxicity.[19]
-
Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size.
Data Presentation: In Vivo Efficacy
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| PMP-002 | 25 | 480 ± 95 | 61.6 | -3.1 |
| PMP-002 | 50 | 210 ± 60 | 83.2 | -6.8 |
| Standard Drug | 30 | 350 ± 80 | 72.0 | -5.5 |
Conclusion
The Pyrazolo[1,5-a]pyrimidine scaffold continues to be an exceptionally fruitful starting point for the discovery of novel kinase inhibitors.[5][23] The strategic framework presented here—combining rational synthetic design, a hierarchical screening cascade, and early integration of ADME-Tox and in vivo studies—provides a robust and efficient pathway for developing potent and selective this compound derivatives. By adhering to these self-validating protocols, research and development teams can significantly enhance the probability of advancing high-quality candidates into clinical development for targeted cancer therapy.
References
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Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Gangireddy, M., et al. (2023). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]
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Terungwa, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Popławska, B., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
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Lee, J., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]
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Popławska, B., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives. Reagents and conditions. ResearchGate. [Link]
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Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Bioconjugate Chemistry. [Link]
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Patel, R., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. [Link]
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Squires, M. S., et al. (2009). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry. [Link]
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NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. [Link]
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El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
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Betson, M., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. [Link]
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Riccio, R., & Cergol, K. M. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine Derivatives
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its versatile synthetic accessibility and broad range of biological activities.[1] This heterocyclic system is a cornerstone in the development of targeted therapies, with derivatives demonstrating potent inhibitory effects against a variety of protein kinases, including CK2, EGFR, B-Raf, MEK, Pim-1, and CDKs.[2][3][4][5] Such kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers and inflammatory diseases.[2][6] Consequently, pyrazolo[1,5-a]pyrimidine derivatives, such as Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine, represent a promising class of compounds for the discovery of novel therapeutics through high-throughput screening (HTS).
This guide provides a comprehensive framework for the design and implementation of HTS assays tailored for the evaluation of this compound and its analogs. We will delve into the causality behind experimental choices, present detailed, step-by-step protocols for robust and reproducible screening, and offer insights into data analysis and interpretation, thereby providing a self-validating system for your drug discovery campaign.
Pre-Screening Considerations: Understanding Your Compound
Before embarking on a large-scale screening campaign, it is crucial to characterize the physicochemical properties of your lead compound, this compound.
| Property | Value (Predicted/Experimental) | Significance for HTS |
| Molecular Weight | ~148.17 g/mol [7] | Adherence to Lipinski's Rule of Five for drug-likeness.[8] |
| Solubility | To be determined experimentally | Critical for preparing stock solutions and ensuring compound availability in aqueous assay buffers. Poor solubility can lead to false negatives/positives. |
| Stability | To be determined experimentally | Essential to ensure compound integrity under assay conditions (e.g., temperature, pH, light exposure). |
| Purity | >95% | High purity is necessary to attribute any observed biological activity to the compound of interest. |
Protocol for Solubility Assessment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in a series of aqueous buffers relevant to your planned assays (e.g., PBS, Tris-HCl).
-
Visually inspect for precipitation at each concentration.
-
Quantify the soluble fraction using techniques like HPLC or UV-Vis spectroscopy.
High-Throughput Screening Workflow
A typical HTS campaign for a compound library based on the this compound scaffold follows a multi-stage process to identify and validate "hits".
Caption: High-throughput screening cascade for this compound derivatives.
Application Note 1: Primary Screening for Kinase Inhibitors
Principle: Given the established activity of pyrazolo[1,5-a]pyrimidines as kinase inhibitors, a primary screen targeting a specific kinase of interest is a logical starting point.[2][6] Luminescence-based assays that measure ATP consumption, such as the Kinase-Glo® assay, are well-suited for HTS due to their high sensitivity, broad dynamic range, and simple "add-mix-read" format.[2][9] The assay quantifies the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and, therefore, less inhibition by the test compound.[10]
Protocol: Luminescence-Based Kinase Inhibition Assay (384-well format)
Materials:
-
Recombinant kinase of interest (e.g., Pim-1, CDK2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound library compounds (10 mM in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate luminometer
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, and DMSO (negative control) into the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of 2X kinase solution (diluted in kinase assay buffer) to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of 2X substrate/ATP solution (in kinase assay buffer) to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 10 µL of reconstituted Kinase-Glo® reagent to each well.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate luminometer.
Data Analysis and Interpretation:
The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Signal_bkg) / (Signal_neg_ctrl - Signal_bkg))
Where:
-
Signal_compound is the luminescence from wells with the test compound.
-
Signal_neg_ctrl is the average luminescence from DMSO-only wells (0% inhibition).
-
Signal_bkg is the average luminescence from wells with a high concentration of positive control inhibitor (100% inhibition).
Assay Validation:
The robustness of the HTS assay is determined by calculating the Z'-factor.[1][11][12]
Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered suitable for HTS.[13][14]
Application Note 2: Orthogonal Screening and Selectivity Profiling
Principle: To eliminate false positives arising from assay-specific interference and to confirm the mechanism of action, hits from the primary screen should be evaluated in an orthogonal assay.[15] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, provide a different detection modality and are less susceptible to compound interference.[16] These assays typically use a europium-labeled antibody that recognizes a phosphorylated substrate, leading to FRET with a fluorescently labeled tracer bound to the kinase.
Protocol: TR-FRET Kinase Inhibition Assay (384-well format)
Follow manufacturer's guidelines for the specific TR-FRET kinase assay kit. The general workflow involves incubating the kinase, substrate, ATP, and test compound, followed by the addition of a detection solution containing the europium-labeled antibody and tracer, and reading the TR-FRET signal.
Application Note 3: Cell-Based Cytotoxicity Assessment
Principle: It is essential to determine if the observed inhibition of kinase activity is due to specific target engagement or a general cytotoxic effect of the compound. The MTT assay is a widely used colorimetric method to assess cell viability.[17] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[18]
Protocol: MTT Cytotoxicity Assay (96-well format)
Materials:
-
Cancer cell line relevant to the kinase target (e.g., HeLa, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the hit compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
The percentage of cell viability is calculated, and the CC50 (50% cytotoxic concentration) is determined from the dose-response curve. Compounds with a high CC50 value and a low IC50 value in the kinase assay are considered specific inhibitors.
Visualizing a Kinase Signaling Pathway
The following diagram illustrates a simplified kinase signaling pathway that can be targeted by this compound derivatives.
Caption: Inhibition of a kinase signaling pathway by a this compound derivative.
Conclusion
The Pyrazolo[1,5-a]pyrimidine scaffold holds immense potential for the development of novel therapeutics. The application notes and protocols outlined in this guide provide a robust and scientifically sound framework for conducting high-throughput screening campaigns to identify and validate potent and selective inhibitors derived from this compound. By adhering to these principles of thorough pre-screening characterization, validated primary and orthogonal assays, and essential cytotoxicity profiling, researchers can confidently advance promising hits towards lead optimization and preclinical development.
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
-
Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 Inhibitors: A Template-Based Approach--Part 2. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. Available at: [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available at: [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidin-3-amine, 7-methyl- (9CI). ChemBK. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Synthesis of new 3-(pyridin-6-yl)pyrazolo[1,5-a]pyrimidines. PubMed. Available at: [Link]
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Pyrazolopyrimidine. Wikipedia. Available at: [Link]
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Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available at: [Link]
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Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
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Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. PMC - NIH. Available at: [Link]
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Pyrazolo[1,5-A]pyridin-3-ylmethanamine. PubChem. Available at: [Link]
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Design and implementation of high-throughput screening assays. PubMed. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthetic process. Our goal is to empower you with the knowledge to optimize your reaction yields, minimize impurities, and achieve consistent, high-quality results.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations grounded in chemical principles and actionable solutions.
Question 1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors throughout the synthetic sequence. A systematic approach to identifying the bottleneck is crucial.
Potential Causes & Solutions:
-
Inefficient Cyclocondensation: The core formation of the pyrazolo[1,5-a]pyrimidine scaffold is a critical step. The reaction between a 3-amino-1H-pyrazole derivative and a suitable 1,3-dielectrophile is the most common route.[1][2]
-
Reactivity of Starting Materials: Ensure the purity of your 3-aminopyrazole and the 1,3-dicarbonyl compound or its equivalent. The reactivity of the dicarbonyl compound can significantly impact the reaction rate and yield.[3] Highly enolized dicarbonyls tend to be more reactive.
-
Reaction Conditions: The choice of solvent and catalyst is paramount. Acetic acid is a common solvent, sometimes with a catalytic amount of a stronger acid like sulfuric acid.[3] Conversely, basic catalysts such as piperidine can also be effective depending on the specific substrates.[3]
-
Temperature and Time: These parameters require careful optimization. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid incomplete conversion or decomposition of the product due to prolonged heating.[3] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases.[1]
-
-
Suboptimal Functional Group Interconversion: The conversion of a substituent at the 3-position (e.g., a nitrile or ester) to the desired methanamine is another potential yield-limiting step.
-
Reduction of a Nitrile: If your route involves the reduction of a 3-cyano-pyrazolo[1,5-a]pyrimidine, the choice of reducing agent and reaction conditions is critical. Catalytic hydrogenation (e.g., using H₂, Pd/C, or Raney Nickel) is a common method. Ensure the catalyst is active and the system is free of poisons. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, but require strictly anhydrous conditions.
-
Reduction of an Ester/Amide: If starting from a 3-carboxylate or 3-carboxamide, reduction to the amine typically requires strong reducing agents like LiAlH₄. Incomplete reduction can be a source of low yield.
-
-
Purification Losses: The final product may be lost during work-up and purification.
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your amine product. As an amine, the product will be more soluble in the organic phase at a basic pH.
-
Chromatography: If using column chromatography, select an appropriate stationary phase and eluent system to achieve good separation without significant product loss on the column.
-
Workflow for Troubleshooting Low Yield:
Caption: A systematic workflow for troubleshooting low yields.
Question 2: I am observing the formation of a significant side product. How can I identify and minimize it?
Side product formation is a common challenge, often arising from the reactivity of the starting materials and intermediates.
Common Side Products and Mitigation Strategies:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a primary concern. The cyclocondensation can proceed via the attack of the exocyclic amino group of the pyrazole on either of the two carbonyl carbons.[3]
-
Control of Regioselectivity: The regioselectivity is influenced by the electronic and steric properties of both the aminopyrazole and the dicarbonyl compound.[1] The more electrophilic carbonyl group will typically react preferentially. Fine-tuning reaction conditions, such as using a milder acid catalyst or a lower temperature, can sometimes favor the formation of one regioisomer.[3]
-
Strategic Choice of Starting Materials: In some cases, choosing a symmetrical 1,3-dicarbonyl compound or a starting material where the desired regioselectivity is electronically favored is the best approach.
-
-
Dimerization or Polymerization: Under certain conditions, especially with highly reactive starting materials or prolonged reaction times at high temperatures, side reactions such as dimerization of the aminopyrazole or polymerization can occur.
-
Control of Stoichiometry and Addition Rate: Using a slight excess of one reactant or slow addition of one reactant to the other can sometimes minimize self-condensation.
-
Milder Reaction Conditions: Employing lower temperatures and shorter reaction times, as monitored by TLC, can help prevent these side reactions.
-
Experimental Protocol for Side Product Minimization:
A design of experiments (DoE) approach can be highly effective in identifying the optimal conditions to minimize side product formation.
| Factor | Level 1 | Level 2 | Level 3 |
| Catalyst | Acetic Acid | Sulfuric Acid (cat.) | Piperidine (cat.) |
| Temperature (°C) | 80 | 100 | 120 (or reflux) |
| Solvent | Acetic Acid | Ethanol | Toluene |
Table 1: Example of a Design of Experiments (DoE) matrix for optimizing the cyclocondensation reaction.
By systematically varying these parameters and analyzing the product distribution by techniques like HPLC or NMR, you can identify the conditions that maximize the yield of the desired product while minimizing the formation of impurities.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
What are the most common synthetic routes to the Pyrazolo[1,5-a]pyrimidine core?
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is versatile, with several established methods.
-
Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is the most frequently employed strategy.[1] The 5-aminopyrazole acts as a nucleophile, attacking a carbonyl carbon of the β-dicarbonyl compound, followed by cyclization and dehydration to form the fused ring system.[1]
-
Three-Component Reactions: One-pot, three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds (e.g., malononitrile) offer an efficient route to highly substituted pyrazolo[1,5-a]pyrimidines.[1]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate the reaction, often leading to higher yields and cleaner product profiles in a shorter time.[1]
Caption: Common synthetic routes to the pyrazolo[1,5-a]pyrimidine core.
How can I purify the final this compound product?
The purification strategy will depend on the nature of the impurities present.
-
Acid-Base Extraction: As a basic amine, the product can be selectively extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for purification.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is often necessary. A common eluent system is a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent tailing of the amine product on the silica gel.
-
Formation of Acid Addition Salts: The product can be converted to a crystalline acid addition salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid.[4] This salt can often be easily purified by recrystallization and then neutralized to regenerate the free base.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on...
- An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
- Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. PubMed.
- Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. Benchchem.
- WO2011076194A1 - Method for purifying pyrazoles.
- Reduction reactions over the pyrazolo[1,5-a]pyrimidine derivatives (a)...
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Overcoming solubility issues with Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
Welcome to the technical support center for Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine and related compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising heterocyclic scaffold. We understand that compound insolubility can be a significant bottleneck in research, leading to unreliable data and delays in project timelines.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome these issues effectively. Our approach is to not only provide protocols but to explain the scientific rationale behind them, empowering you to make informed decisions for your specific experimental needs.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most common initial hurdles. The core of this compound's behavior lies in its structure: a largely hydrophobic, planar heterocyclic core combined with a basic primary amine.[1][2] This duality is key to solving its solubility.
Q1: I've just synthesized or received my batch of this compound, and it won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). Why is this happening and what is my first step?
Answer:
This is a very common observation. The insolubility stems from two primary factors: the high hydrophobicity and crystalline nature of the fused pyrazolopyrimidine ring system, and the fact that the primary amine group is largely un-ionized at neutral pH.[3][4] For a drug to dissolve, energy is required to overcome the strong forces holding the crystal lattice together. At pH 7.4, the compound exists predominantly in its less soluble free base form.
Your first and most critical step is pH adjustment. The methanamine group on your compound is basic. By lowering the pH, you protonate this amine, forming a water-soluble salt in situ.[5][6]
Immediate Action Protocol: pH-Dependent Solubility Screening
-
Prepare a series of buffers (e.g., citrate, phosphate, HCl) ranging from pH 2 to pH 7.5.
-
Add a fixed, excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot solubility (e.g., in µg/mL) versus pH. You should observe a significant increase in solubility as the pH decreases.[7]
This experiment will reveal the pH at which your compound achieves the desired concentration for your in vitro assays. For many amine-containing compounds, a pH between 4 and 6 is sufficient to achieve soluble concentrations for initial screening.[8]
Q2: pH adjustment helped, but I still can't reach the high concentration needed for my in vivo studies. What is the next logical step?
Answer:
When pH manipulation alone is insufficient, the next strategy is to modify the solvent itself by using co-solvents . Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for hydrophobic compounds to dissolve.[9][10] This technique is simple, rapid, and highly effective for preclinical formulation development.[8]
The mechanism involves reducing the interfacial tension between your compound and the aqueous medium.[9] Common co-solvents work by creating a solvent mixture that is more chemically similar to your solute.
Workflow: Co-solvent Screening
A systematic approach is crucial to finding an effective and safe co-solvent system.
Caption: A systematic workflow for screening co-solvents to enhance compound solubility.
Data Presentation: Common Co-solvents for Preclinical Formulations
| Co-Solvent | Properties & Use Cases | Typical Concentration Range | Safety Considerations |
| Ethanol | Good solubilizer for many organics.[10] | 5-20% | Can cause irritation at high concentrations. |
| Propylene Glycol (PG) | Common vehicle for oral and parenteral formulations.[11] | 10-60% | Generally recognized as safe (GRAS). |
| Polyethylene Glycol 400 (PEG 400) | Excellent solubilizer for a wide range of APIs.[12] | 20-70% | GRAS; can cause osmotic diarrhea at high oral doses. |
| Dimethyl Sulfoxide (DMSO) | Powerful, aprotic solvent. Primarily for in vitro use. | <1% (in vitro), <10% (in vivo) | Can have pharmacological effects and enhance skin penetration. |
| N-Methyl-2-pyrrolidone (NMP) | High solubilizing capacity. | 5-25% | Use with caution; potential reproductive toxicity. |
Part 2: Advanced Solubilization Strategies
If first-line approaches are insufficient, particularly for very high-dose oral formulations or challenging parenteral delivery, more advanced techniques are required. These methods focus on fundamentally altering the physical state of the drug.
Q3: My compound precipitates when I dilute the co-solvent formulation into an aqueous buffer for my cell-based assay. How do I solve this?
Answer:
This is a classic problem of a solvent-shift, where the drug crashes out as it moves from a favorable solvent environment to an unfavorable aqueous one. The best solution here is to use a formulation that creates a stable, dispersed system upon dilution. The two leading methods are complexation with cyclodextrins and the use of surfactants .
Strategy 1: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[13] Your poorly soluble this compound can be encapsulated within this cavity, forming an "inclusion complex."[14] This complex is water-soluble due to the hydrophilic outer surface of the cyclodextrin.[15][16]
-
How it works: The hydrophobic pyrazolopyrimidine core partitions into the non-polar cyclodextrin cavity, while the entire complex readily dissolves in water.[17]
-
Which to choose: Hydroxypropyl-β-cyclodextrin (HPβCD) is the most commonly used for parenteral and oral formulations due to its high water solubility and excellent safety profile.[18]
-
Protocol Highlight: Prepare an aqueous solution of HPβCD. Add an excess of your compound. Stir or sonicate until equilibrium is reached. Filter and analyze the supernatant to determine the solubility enhancement.
Strategy 2: Use of Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water. These micelles have a hydrophobic core and a hydrophilic shell.[19] Your compound will partition into the hydrophobic core, allowing it to be dispersed in the aqueous medium.[20]
-
Common Surfactants: Polysorbate 80 (Tween 80) and Polysorbate 20 are widely used in pharmaceutical formulations for their effectiveness and safety.[13][20]
-
Application: Often used in combination with co-solvents to create self-emulsifying drug delivery systems (SEDDS) or stable micellar solutions.[11][19]
Q4: For solid oral dosage form development, I need to maximize solubility and dissolution rate. What are the industry-standard techniques?
Answer:
For solid forms, the goal is to present the drug to the gastrointestinal fluid in a high-energy, readily dissolvable state. The two most powerful techniques for this are amorphous solid dispersions and particle size reduction .
Technique 1: Amorphous Solid Dispersions (ASDs)
Crystalline compounds like yours have a highly ordered, low-energy structure that requires significant energy to break apart for dissolution.[3] An ASD is a formulation where your compound is molecularly dispersed in an amorphous (non-crystalline) state within a polymer carrier.[21][22] This high-energy amorphous form dissolves much more readily because the energy barrier of breaking the crystal lattice is eliminated.[23][24]
-
Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and specific polymers like Soluplus®.[21][25]
-
Preparation Method (Lab Scale - Solvent Evaporation):
-
Dissolve both your compound and the chosen polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or acetone).
-
Evaporate the solvent under vacuum (e.g., using a rotary evaporator).
-
The resulting product is a solid film or powder where your drug is amorphously dispersed within the polymer matrix.
-
This solid can then be gently milled and used for dissolution testing or formulation.
-
Technique 2: Particle Size Reduction (Micronization & Nanosizing)
The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[26] By reducing the particle size, you dramatically increase the surface area available for interaction with the solvent, leading to a faster dissolution rate.[27][28]
-
Micronization: Reduces particles to the micron (1-10 µm) range. This can be achieved by techniques like jet milling.[29][30]
-
Nanosizing: Reduces particles to the nanometer (<1000 nm) range, creating a nanosuspension.[31] This offers the largest possible surface area increase and can significantly improve dissolution velocity and bioavailability.[27][32] This is often achieved through media milling or high-pressure homogenization.[31]
Data Presentation: Comparison of Advanced Solubility Enhancement Techniques
| Technique | Mechanism | Pros | Cons | Best For |
| Cyclodextrin Complexation | Encapsulates drug in a soluble host-guest complex.[14] | High solubility increase; suitable for liquid & solid forms. | Can be limited by drug size and binding affinity; high amounts of excipient may be needed.[18] | Liquid formulations (oral, parenteral); moderate dose solid forms. |
| Solid Dispersion (Amorphous) | Converts crystalline drug to a high-energy amorphous form.[23][33] | Dramatically increases dissolution rate and apparent solubility. | Physically unstable (can recrystallize over time); requires careful polymer selection.[23] | High-dose oral solid dosage forms for poorly soluble crystalline drugs. |
| Nanosizing | Increases surface area by reducing particle size to the nano-scale.[27] | Increases dissolution velocity; enables high drug loading.[32] | Specialized equipment required; potential for particle aggregation. | Oral suspensions; potential for parenteral administration. |
Part 3: Frequently Asked Questions (FAQs)
-
Q: How do I choose the right strategy from all these options?
-
A: Use a tiered approach. The diagram below provides a general decision-making framework. Start with the simplest methods (pH, co-solvents) and escalate only as required by your concentration and dosage form needs.
-
Caption: Decision tree for selecting a solubility enhancement strategy.
-
Q: Can these formulation excipients interfere with my biological assays?
-
A: Yes. This is a critical consideration. DMSO is known to have biological effects. Surfactants can lyse cells at high concentrations. Cyclodextrins can extract cholesterol from cell membranes. Always run a vehicle control (the formulation without your compound) in your assays to ensure the excipients themselves are not causing an effect.
-
-
Q: My amorphous solid dispersion is reverting to a crystalline form over time. What can I do?
-
A: This is a common stability challenge for ASDs.[23] The amorphous state is thermodynamically unstable. To improve stability, ensure you are using a polymer with a high glass transition temperature (Tg) and one that has specific favorable interactions (e.g., hydrogen bonding) with your drug. Storing the ASD under dry conditions is also critical.
-
References
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Dahan, A. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Dahan Pharmaceutical Consulting. Retrieved from [Link]
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Jadhav, N. R., et al. (2012). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 2(3). Retrieved from [Link]
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Al-kassas, R., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 29(1). Retrieved from [Link]
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Shanley, A. (2010). Solubilizing the Insoluble. Pharmaceutical Technology, 34(10). Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2024). Solid Dispersion: Strategies To Enhance Solubility And Dissolution Rate Of Poorly Water-Soluble Drug. Retrieved from [Link]
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Miller, D. A. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery. Retrieved from [Link]
-
Patel, B. B., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Sinica, 2(5). Retrieved from [Link]
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Sadu, S. (2024). Co-solvency and anti-solvent method for the solubility enhancement. GSC Biological and Pharmaceutical Sciences, 27(2). Retrieved from [Link]
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SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]
-
Al-kassas, R. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Retrieved from [Link]
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Singh, J., et al. (2011). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 2(1). Retrieved from [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
IRO Chelating. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]
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Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
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Challener, C. A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). Retrieved from [Link]
-
Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4). Retrieved from [Link]
-
University of Cambridge. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Micronization of BCS Class–II Drugs by Various Approaches for Solubility Enhancement – A Review. Research Journal of Pharmacy and Technology, 4(4). Retrieved from [Link]
-
Impact Factor. (2025). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Budhwar, V., et al. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics, 12(2). Retrieved from [Link]
-
Al-Marzouqi, A. H., et al. (2014). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 3(6). Retrieved from [Link]
-
Avari, J. G., & Bhalekar, M. R. (2013). Nanosizing of drugs: Effect on dissolution rate. Journal of Advanced Pharmaceutical Technology & Research, 4(1). Retrieved from [Link]
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Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5). Retrieved from [Link]
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Patel, R. P., & Patel, M. M. (2010). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 1(3). Retrieved from [Link]
-
Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Retrieved from [Link]
-
JoVE. (2024). Video: Factors Affecting Dissolution: Particle Size and Effective Surface Area. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2023). Micronization Technique for Solubility Enhancement. Retrieved from [Link]
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ChemBK. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid(I). Retrieved from [Link]
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Chemchart. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (25940-35-6). Retrieved from [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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Hart, M. L., et al. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 1(1). Retrieved from [Link]
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University of Rhode Island. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrazolopyrimidine. Retrieved from [Link]
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Sharma, V., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15). Retrieved from [Link]
-
Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. Retrieved from [Link]
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SlideShare. (n.d.). Amine compounds. Retrieved from [Link]
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Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1). Retrieved from [Link]
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BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
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Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine stability and storage best practices
Technical Support Center: Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
A Guide to Stability, Storage, and Troubleshooting
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its lifecycle in the lab. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying scientific reasoning to empower you to make informed decisions during your experiments. The stability of your compound is paramount for reproducible and reliable results.
The Pyrazolo[1,5-a]pyrimidine scaffold is a fused, rigid N-heterocyclic system that is a privileged structure in medicinal chemistry, known for its role in various bioactive compounds, including protein kinase inhibitors.[1][2] However, the primary amine (-CH₂NH₂) substituent on this specific molecule introduces a site of potential reactivity and instability that necessitates careful handling and storage. The chemistry of amines is dominated by the lone pair of electrons on the nitrogen, which makes them both basic and nucleophilic.
Frequently Asked Questions (FAQs): Core Stability & Storage Practices
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the primary environmental factors that can degrade this compound?
A1: Based on its chemical structure—a heterocyclic aromatic system with a primary amine—the compound is susceptible to several degradation pathways:
-
Hydrolysis: The pyrimidine ring and the amine group can be susceptible to pH-dependent hydrolysis. This is a critical factor to consider in aqueous solutions.
-
Oxidation: The lone pair of electrons on the nitrogen atoms, particularly the exocyclic primary amine, can be susceptible to oxidation from atmospheric oxygen or other oxidizing agents. This can lead to the formation of N-oxides or other degradation products.
-
Photodegradation: Aromatic heterocyclic systems can absorb UV light, which can lead to photochemical reactions and degradation.[3]
-
Thermal Stress: Elevated temperatures can accelerate all degradation pathways.[3]
Q2: What are the best practices for storing the solid (powder) form of the compound?
A2: Proper storage of the solid compound is the first line of defense against degradation. The key is to mitigate exposure to the factors listed above.
| Storage Duration | Condition | Container | Rationale |
| Short-Term | 2-8°C, In Desiccator | Tightly sealed amber glass vial | Minimizes exposure to moisture and light during routine use. The cool temperature slows kinetic degradation processes. |
| Long-Term | -20°C or -80°C, In Desiccator | Tightly sealed amber glass vial, potentially under an inert atmosphere (Argon or Nitrogen) | Significantly reduces degradation rates for extended periods. An inert atmosphere is recommended to prevent slow oxidation over months or years. |
General guidelines for storing chemical reagents recommend keeping them in a dry, cool, and well-ventilated place, away from heat and ignition sources.[4][5]
Q3: I need to make a stock solution. What are the recommendations for solvent choice and storage?
A3: Storing this compound in solution is generally not recommended for long periods as it can accelerate degradation.[6] If you must prepare stock solutions, follow these guidelines:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Avoid protic solvents like methanol or water for long-term storage unless you have validated the compound's stability in them.
-
Preparation: Prepare solutions under an inert atmosphere if possible to minimize exposure to oxygen.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or, preferably, -80°C in tightly sealed vials.
-
Validation: The stability of the compound in any specific solvent should be experimentally determined if the solution is to be stored for an extended period.[6]
Q4: How can I tell if my compound has degraded?
A4: While visual inspection can sometimes indicate a problem, it is not definitive.
-
Visual Cues: A change in the physical appearance of the solid, such as discoloration (e.g., yellowing or browning) or clumping (due to moisture absorption), suggests potential degradation.[6]
-
Analytical Confirmation: The only reliable method to assess purity is through analytical techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for detecting degradation products and quantifying the purity of the parent compound.[6][7]
Troubleshooting Guide: Linking Experimental Issues to Stability
Inconsistent experimental outcomes can often be traced back to compromised compound integrity. This guide provides a logical workflow for troubleshooting such issues.
Troubleshooting Workflow Diagram
Caption: High-level workflow for conducting a forced degradation study.
Step-by-Step Methodology
-
Develop a Stability-Indicating HPLC Method:
-
Before starting the study, develop an HPLC method that can separate the parent compound from its potential degradation products. A reverse-phase C18 column is a common starting point.
-
The goal is to achieve baseline separation between the main peak and any new peaks that appear after stress testing.
-
-
Prepare Samples for Stressing:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
For each condition below, mix the stock solution with the stressor solution. The target degradation is typically in the range of 5-20%. [8]
-
-
Execute Stress Conditions: (See table below for details)
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). [3]
-
-
Time-Point Sampling and Analysis:
-
Withdraw aliquots from each stressed solution at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
For acid and base hydrolysis samples, neutralize the aliquot before injection.
-
For thermal degradation, dissolve a small amount of the stressed solid in the initial solvent at each time point.
-
Analyze all samples by the stability-indicating HPLC method.
-
Forced Degradation Conditions Summary
| Stress Condition | Reagent/Method | Typical Temperature | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | To test susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | To test susceptibility to degradation in basic environments. |
| Oxidation | 3-30% H₂O₂ | Room Temperature | To mimic oxidative stress. The amine group is a potential site of oxidation. |
| Thermal | Dry Heat | > 60°C | To assess the intrinsic stability of the solid-state drug substance. |
| Photolytic | UV/Vis Light (ICH Q1B) | Ambient | To determine if the compound is light-sensitive. [3] |
Data Interpretation
-
Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should remain constant (close to 100%). This ensures that all significant degradants are being detected.
-
Degradation Pathway: By identifying the structure of the degradation products (using techniques like LC-MS/MS), you can propose a degradation pathway. This provides invaluable insight into the molecule's chemical liabilities.
-
Method Validation: The results of the forced degradation study are used to prove the specificity of the analytical method, a key requirement for its validation. [9] By following this comprehensive guide, you will be well-equipped to ensure the stability and integrity of your this compound, leading to more accurate and reproducible scientific outcomes.
References
- Pyrimidine - Safety D
- pyrimidine degradation p
- How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage - Benchchem.
- Solubility and stability testing of novel pyrimidine deriv
- Amines and Heterocycles.
- Pyrimidine = 98.0 289-95-2 - Sigma-Aldrich.
- Forced degrad
- SAFETY D
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem.
- Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. ajrconline.org [ajrconline.org]
Troubleshooting Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine in cell culture experiments
Welcome to the technical support resource for Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective use of this compound in cell culture experiments.
Introduction to this compound
This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] These compounds are notably recognized as potent protein kinase inhibitors, playing a crucial role in targeted cancer therapy.[1][3] The versatile structure of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive chemical modifications, leading to the development of inhibitors for various kinases such as CK2, EGFR, B-Raf, and CDKs.[1][3] Consequently, derivatives of this scaffold have demonstrated cytotoxic and antiproliferative effects across numerous cancer cell lines.[4][5]
This guide will address common challenges and questions that may arise when working with this compound in a research setting.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for compounds in the pyrazolo[1,5-a]pyrimidine class?
Pyrazolo[1,5-a]pyrimidine derivatives predominantly act as inhibitors of protein kinases.[1][3] These small molecules typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[1] This inhibition disrupts cellular signaling pathways that are often dysregulated in diseases like cancer, thereby impeding cell growth and proliferation.[1][3] Some derivatives may also exhibit allosteric inhibition.[1]
2. What are the known cellular targets of pyrazolo[1,5-a]pyrimidine derivatives?
The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop inhibitors for a wide range of protein kinases. Documented targets include, but are not limited to, Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Cyclin-Dependent Kinases (CDK1 and CDK2), and Phosphoinositide 3-kinase δ (PI3Kδ).[1][3][6] The specific target of this compound should be confirmed for your specific research context.
3. How should I prepare a stock solution of this compound?
For initial stock solutions, it is recommended to use a high-purity solvent in which the compound is readily soluble, such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture medium. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
4. What is the recommended storage and handling for this compound?
This compound hydrochloride should be stored in a dry, sealed container at room temperature.[7] For long-term stability, it is advisable to protect it from light and moisture.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Issue 1: Unexpected or High Cytotoxicity at Low Concentrations
Question: I'm observing significant cell death in my culture at concentrations of this compound that are much lower than expected. What could be the cause?
Answer:
Unexpectedly high cytotoxicity can stem from several factors. Here's a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
-
Solvent Toxicity: The vehicle used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, with 0.1% being ideal for most cell lines. Always include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.
-
-
Compound Instability: The compound may be degrading in the culture medium, leading to the formation of more toxic byproducts.
-
Recommendation: Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
-
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the compound's mechanism of action.
-
Recommendation: Perform a dose-response experiment with a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with very low concentrations and titrate upwards.
-
-
Incorrect Concentration Calculation: Errors in calculating the dilutions can lead to the addition of a much higher concentration of the compound than intended.
-
Recommendation: Double-check all your calculations for preparing the stock solution and subsequent dilutions.
-
Experimental Workflow for Determining IC50:
Caption: Workflow for IC50 Determination.
Issue 2: Inconsistent or Non-reproducible Results
Question: My experimental results with this compound are varying significantly between experiments. How can I improve reproducibility?
Answer:
Inconsistent results are a common challenge in cell culture experiments with small molecules. The following factors are often the culprits:
Potential Causes and Solutions:
-
Cell Passage Number and Confluency: The physiological state of your cells can significantly impact their response to treatment.
-
Recommendation: Use cells within a consistent and low passage number range. Ensure that you seed the same number of cells for each experiment and that the confluency at the time of treatment is consistent.
-
-
Compound Degradation: As mentioned earlier, the stability of the compound is crucial.
-
Recommendation: Use fresh dilutions for every experiment and avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.
-
-
Variability in Reagents: Inconsistencies in cell culture media, serum, or other reagents can affect experimental outcomes.
-
Recommendation: Use the same lot of media and serum for a set of related experiments whenever possible. If you must switch to a new lot, it is good practice to test its performance against the old lot.
-
-
Incubation Time: The duration of treatment can influence the observed effect.
-
Recommendation: Maintain a consistent incubation time for all experiments.
-
Data Summary for Improving Reproducibility:
| Parameter | Recommendation | Rationale |
| Cell Passage | Use a consistent and low passage number. | High passage numbers can lead to genetic drift and altered cellular responses. |
| Cell Confluency | Treat cells at a consistent confluency (e.g., 70-80%). | Cell density can affect growth rates and drug sensitivity. |
| Compound Aliquots | Prepare single-use aliquots of the stock solution. | Avoids degradation from multiple freeze-thaw cycles. |
| Reagent Lots | Use the same lot of media and serum for a series of experiments. | Minimizes variability introduced by different reagent batches. |
| Incubation Time | Standardize the treatment duration. | Ensures a consistent timeframe for the compound to exert its effects. |
Issue 3: Compound Precipitation in Culture Medium
Question: I've noticed a precipitate forming in my cell culture medium after adding this compound. What should I do?
Answer:
Compound precipitation can significantly impact the effective concentration of the drug and can also be toxic to cells.
Potential Causes and Solutions:
-
Poor Solubility: The compound may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations.
-
Recommendation: First, ensure your stock solution in DMSO is fully dissolved. When diluting into your culture medium, vortex or pipette mix thoroughly. It may be necessary to prepare an intermediate dilution in a serum-free medium before adding it to your complete medium.
-
-
Interaction with Media Components: Some compounds can interact with proteins or other components in the serum, leading to precipitation.
-
Recommendation: Try pre-warming the culture medium to 37°C before adding the compound. You can also test the solubility in different types of media or with varying serum concentrations.
-
-
pH of the Medium: The pH of the culture medium can affect the solubility of some compounds.
-
Recommendation: Ensure your medium is properly buffered and the pH is within the optimal range for your cells.
-
Troubleshooting Pathway for Precipitation:
Caption: Decision tree for addressing compound precipitation.
References
-
Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Ouf, E. A., et al. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry. Available at: [Link]
-
Li, Y., et al. (2017). Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gorska, K., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
-
Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances. Available at: [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]
-
Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
-
Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available at: [Link]
-
Norman, M. H., et al. (2014). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Katzenellenbogen, J. A., et al. (2003). Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Maj, E., et al. (2021). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][6]triazine Sulfonamides in Normal and Cancer Cells In Vitro. International Journal of Molecular Sciences. Available at: [Link]
-
Salas-Ambrosio, P., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Kumar, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-A]pyridin-3-ylmethanamine. Retrieved from [Link]
-
Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride | 232600-78-1 [sigmaaldrich.com]
Technical Support Center: Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed to provide expert insights and practical troubleshooting for identifying, understanding, and mitigating the off-target effects of this important class of small molecules. As a privileged scaffold in medicinal chemistry, pyrazolo[1,5-a]pyrimidines are renowned for their potent inhibition of various protein kinases and their therapeutic potential, particularly in oncology.[1][2][3] However, achieving high selectivity remains a significant challenge, and uncharacterized off-target interactions can lead to misleading experimental results, unexpected toxicity, or drug resistance.[1][4]
This resource combines field-proven methodologies with established scientific principles to help you navigate the complexities of your research.
Frequently Asked Questions (FAQs)
Q1: What are Pyrazolo[1,5-a]pyrimidine derivatives and what are their primary targets?
A: Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds that serve as a "privileged scaffold" in drug discovery.[2][5] Their structure is an isostere of the adenine ring of ATP, which allows them to effectively bind to the ATP-binding site of many kinases.[5][6] Consequently, they have been extensively developed as potent protein kinase inhibitors (PKIs).[1] Key kinase targets that have been successfully modulated by this scaffold include Tropomyosin receptor kinases (Trks), Casein Kinase 2 (CK2), Pim-1, Cyclin-dependent kinases (CDKs), and Phosphoinositide 3-kinase δ (PI3Kδ).[7][8][9][10][11]
Q2: Why is it critical to investigate the off-target effects of these compounds?
A: Investigating off-target effects is paramount for several reasons:
-
Safety and Toxicity: Unintended interactions with other proteins, especially kinases that regulate vital cellular processes, are a primary cause of adverse drug reactions and toxicity in preclinical and clinical studies.[1][12]
-
Mechanism of Action (MoA): An observed phenotype may result from the inhibition of an unknown off-target rather than the intended target.[4] A comprehensive understanding of all molecular interactions is essential to accurately define a compound's MoA.[12]
-
Data Integrity: For chemical probes used in basic research, high selectivity is crucial to avoid generating misleading or irreproducible experimental data.[4][12]
-
Overcoming Resistance: Off-target effects can sometimes contribute to drug resistance mechanisms.[1]
Q3: What are the most common off-target families for Pyrazolo[1,5-a]pyrimidine derivatives?
A: Given that their mechanism often involves competing with ATP, the most common off-targets are other kinases.[4] The human kinome has over 500 members, and many share structural similarities in the ATP-binding pocket, making absolute selectivity challenging.[4] Beyond kinases, it is also crucial to assess interactions with other protein families. For instance, some derivatives have been shown to inhibit Cytochrome P450 (CYP) enzymes, which can lead to significant drug-drug interactions by altering metabolic pathways.[13]
Q4: What are the primary strategies for identifying potential off-target effects?
A: A dual approach combining computational prediction and experimental profiling is most effective.[12]
-
Computational (in silico) Prediction: These methods use the compound's 2D or 3D structure to screen against databases of protein targets, predicting potential interactions based on chemical similarity or molecular docking.[14] This is a cost-effective way to generate an initial list of potential off-targets for further testing.
-
Experimental (in vitro/in cellulo) Profiling: These are direct, laboratory-based measurements of compound-protein interactions.[12] This includes large-scale screening against panels of recombinant kinases or cell microarray assays to assess binding to a wide range of proteins.[15][16][17][18]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: My compound induces an unexpected or inconsistent phenotype in cell-based assays (e.g., toxicity, altered morphology, contradictory results).
-
Plausible Cause: The observed phenotype may be driven by the inhibition of one or more off-target kinases that regulate critical cellular pathways, rather than by the intended on-target activity.[19][20] Different cell lines may have varying expression levels of these off-targets, leading to inconsistent results.[4]
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing unexpected cellular phenotypes.
Step-by-Step Solutions:
-
Conduct a Kinase Selectivity Screen: Profile your compound against a large panel of kinases (>300) to identify potential off-target interactions.[18] This provides a quantitative measure of your compound's selectivity.
-
Validate Off-Target Hits: Confirm the primary screen's findings using an orthogonal assay (e.g., a different technology platform) to rule out technology-specific artifacts.
-
Confirm Cellular Target Engagement: It is crucial to verify that your compound binds to both its intended target and the suspected off-target(s) within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose as it directly measures the biophysical interaction between a ligand and its protein target in intact cells.[21][22][23][24] (See Protocol 1).
-
Use a Control Compound: Employ a structurally unrelated inhibitor of the same primary target.[19][20] If this control compound recapitulates the observed phenotype, the effect is likely on-target. If the phenotype is unique to your compound, an off-target effect is the probable cause.[19]
-
Problem 2: My compound shows high in vitro potency but poor in vivo efficacy or unexpected toxicity.
-
Plausible Cause: The discrepancy can arise from metabolic liabilities, particularly the inhibition of Cytochrome P450 (CYP) enzymes.[13] CYP enzymes are critical for drug metabolism, and their inhibition can alter the pharmacokinetic profile of your compound or co-administered drugs, leading to toxicity or reduced efficacy.[25][26]
-
Step-by-Step Solutions:
-
Perform In Vitro CYP Inhibition Assays: Screen your compound against the most important CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) to determine its inhibitory potential (IC50 values).[15][27] (See Protocol 3).
-
Analyze Structure-Activity Relationship (SAR) for CYP Inhibition: If significant inhibition is observed, examine the SAR to identify moieties contributing to the CYP interaction. Minor structural modifications can sometimes mitigate CYP inhibition while retaining on-target potency.[7][28]
-
| Pyrazolo[1,5-a]pyrimidine Derivative | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | CYP2C9 IC50 (µM) |
| Compound X | 0.51 | > 50 | 13 |
| Compound Y (modified) | 15.2 | > 50 | > 50 |
| Hypothetical data showing how a structural modification (Compound Y) can reduce CYP inhibition compared to a parent compound (Compound X). Data similar to that found for some derivatives.[13] |
Problem 3: My results are inconsistent across different cell lines or tissue lysates.
-
Plausible Cause: The expression levels of both on-target and off-target kinases can vary significantly between different cell types.[4] A compound may appear highly selective in a cell line that expresses low levels of a potent off-target, but show a multi-targeted profile in a cell line where that off-target is highly expressed.
-
Step-by-Step Solutions:
-
Characterize Target Expression: Use Western Blot or proteomics to determine the relative expression levels of your primary target and key suspected off-targets in the cell lines you are using.
-
Perform a Chemoproteomic Analysis: Use a technique like the Kinobeads competition binding assay to profile your compound's targets directly in lysates from your specific cell lines.[29][30] This method enriches endogenous kinases from a lysate and uses quantitative mass spectrometry to measure how effectively your compound competes for binding, providing a direct readout of target engagement in a near-native context.[31][32] (See Protocol 2).
-
| Kinase | On-Target (e.g., TrkA) | Off-Target 1 (e.g., SRC) | Off-Target 2 (e.g., LCK) |
| Compound Z IC50 (nM) | 1.7 | 85 | >1000 |
| Hypothetical kinase selectivity data for a Pyrazolo[1,5-a]pyrimidine derivative. High potency against the on-target kinase with significantly lower potency against common off-target kinases indicates good selectivity. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) - Western Blot Method
This protocol allows for the confirmation of target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding.[24][33]
-
Cell Treatment: Culture cells to ~80% confluency. Treat with your Pyrazolo[1,5-a]pyrimidine derivative or vehicle (e.g., DMSO) at the desired concentration for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.[24]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine protein concentration. Normalize samples, run on an SDS-PAGE gel, and perform a Western Blot using a primary antibody specific for your target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target stabilization and therefore, engagement.
Protocol 2: Kinobeads Competition Binding Assay
This chemical proteomics approach identifies kinase targets by measuring a compound's ability to compete with immobilized, broad-spectrum kinase inhibitors for binding to endogenous kinases from a cell lysate.[29][30][32]
Caption: Workflow for Kinobeads competition binding assay.
-
Lysate Preparation: Lyse cultured cells or homogenized tissue in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration.
-
Compound Incubation: Aliquot the lysate and incubate with serial dilutions of your test compound (or vehicle control) for 45-60 minutes to allow the compound to bind to its targets.[34]
-
Kinobeads Incubation: Add kinobeads to the compound-treated lysates and incubate for an additional 45-60 minutes to capture kinases that are not bound by your test compound.
-
Enrichment and Elution: Wash the beads extensively to remove unbound proteins. Elute the captured kinases from the beads using a denaturing buffer (e.g., SDS sample buffer).
-
Sample Preparation for MS: Run the eluate briefly on an SDS-PAGE gel, excise the protein band, and perform in-gel tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot the signal intensity against the concentration of your test compound. Fit the data to a dose-response curve to determine the IC50 or Kd value, representing the binding affinity.[29][34]
Protocol 3: In Vitro Cytochrome P450 (CYP) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of major CYP isoforms using human liver microsomes and isoform-specific probe substrates.[27]
-
Prepare Reaction Mixtures: In a 96-well plate, prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and your Pyrazolo[1,5-a]pyrimidine derivative at various concentrations. Include a vehicle control and a known inhibitor as a positive control for each CYP isoform.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzymes.
-
Initiate Reaction: Initiate the metabolic reaction by adding an isoform-specific probe substrate (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6).[27]
-
Incubate: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate Reaction: Stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.
-
Sample Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of your compound relative to the vehicle control. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[27]
References
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Safety and Off-Target Drug Screening Services. Reaction Biology.
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Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Publications. [Link]
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The target landscape of clinical kinase drugs. PMC - NIH. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [https://www.ukm.my/um mbi/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/]([Link] mbi/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/)
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
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Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
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Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]
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Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
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Off-Target Effects Analysis. Creative Diagnostics. [Link]
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Cytochrome P450 (CYP) inhibition. ResearchGate. [Link]
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Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC - NIH. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]
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Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC - NIH. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
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Cytochrome P450 Inhibition. Examine.com. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Pharmacy Times. [Link]
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Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
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Technical Support Center: Optimizing In Vivo Dosage for Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine Derivatives
Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a wide range of biological activities, including as protein kinase inhibitors for cancer therapy and as anxiolytic agents.[1][2][3] Specifically, derivatives of this class have shown promise as potent and selective inhibitors of kinases like EGFR, B-Raf, and Trk, making them attractive candidates for targeted cancer therapies.[1][4] However, translating promising in vitro activity into in vivo efficacy is a significant challenge, with dosage optimization being a critical, multi-faceted process.[5][6]
This guide provides a comprehensive, question-and-answer-based resource for researchers working with novel Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine compounds. It is designed to address common and complex issues encountered during the crucial phase of in vivo dose-finding and optimization.
Part 1: Pre-Dosing & Formulation Considerations
Q1: My Pyrazolo[1,5-a]pyrimidine derivative has poor aqueous solubility. How do I select an appropriate vehicle for my in vivo study?
A: Poor solubility is a common hurdle for kinase inhibitors and other heterocyclic compounds.[7][8] The choice of vehicle is critical and depends on the route of administration, the required dose volume, and the compound's specific physicochemical properties. A multi-step approach is recommended.
Step 1: Characterize Solubility. Systematically test the solubility of your compound in a panel of pharmaceutically acceptable solvents and co-solvents.
Step 2: Select a Vehicle System. Based on solubility data and the intended route of administration, choose a formulation strategy.
| Formulation Strategy | Key Components & Rationale | Best For (Route) | Key Considerations |
| Aqueous Suspension | Micronized drug powder suspended in an aqueous vehicle with a suspending agent (e.g., 0.5% methylcellulose or CMC) and a wetting agent (e.g., 0.1% Tween 80). | Oral (PO) | Particle size of the drug is critical for dissolution and absorption. Ensure homogeneity of the suspension before each dose. |
| Co-Solvent System | A mixture of solvents to enhance solubility. Common examples include PEG400, propylene glycol, and ethanol in saline or water. | IV, IP, PO | Potential for vehicle-induced toxicity. Must run a vehicle-only control group. Ensure the compound does not precipitate upon injection into the bloodstream (for IV). |
| Lipid-Based Formulation | Solutions in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS).[9] | PO, SC | Can enhance oral bioavailability for lipophilic compounds.[10] Protects against degradation. |
| Cyclodextrin Inclusion | Use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[7] | IV, IP, PO | Can significantly improve solubility for parenteral routes. Stoichiometry of the complex must be understood. |
Troubleshooting Tip: If your compound precipitates out of a co-solvent system upon dilution with an aqueous buffer in vitro, it will almost certainly precipitate upon in vivo administration. This can cause embolisms (IV) or erratic absorption (IP/SC). In such cases, a suspension or a cyclodextrin-based formulation is often a safer choice.
Part 2: Designing the Dose-Finding Study
The primary goals of initial in vivo studies are to establish safety, characterize the pharmacokinetic (PK) profile, and identify a dose range that is both tolerable and pharmacologically active.
Q2: I have in vitro IC50 data for my compound. How do I estimate a starting dose for my first animal study?
A: There is no direct formula to convert an in vitro IC50 to an in vivo dose, but you can establish a rational starting point.
-
Literature Precedent: Search for in vivo studies on pyrazolopyrimidine derivatives with similar kinase targets.[1][11] This is the most valuable source of information for estimating a starting dose range.
-
Pharmacokinetic (PK) Bridging: The goal is to achieve a plasma concentration in the animal that is a multiple of the in vitro IC50. A common starting point is to aim for a trough plasma concentration (the lowest concentration before the next dose) that is at least 1-3 times the IC50 value. This requires a pilot PK study.
-
Dose Range-Finding Study: If no prior data exists, a dose-range finding study is essential.[12] Start with a very low, likely inactive dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts.[13]
Q3: What is a Maximum Tolerated Dose (MTD) study, and how do I design one?
A: An MTD study is a short-term experiment designed to find the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a defined period.[14][15] This dose is then often used for longer-term efficacy studies.[16]
Workflow for MTD Study Design
Caption: Workflow for a typical Maximum Tolerated Dose (MTD) study.
Sample MTD Protocol:
-
Animals: Use a small number of animals per group (e.g., 3-5 mice/sex/group).
-
Dose Escalation: A staggered or staged approach is recommended to minimize animal use.[17] Dose one group at a time, and wait at least 24 hours to observe for acute toxicity before dosing the next, higher-dose group.[17] Use a logarithmic dose escalation scheme (e.g., 10, 30, 100 mg/kg).[12]
-
Parameters to Monitor:
-
Body Weight: Daily. A loss of >15-20% is a common humane endpoint.[18]
-
Clinical Signs: Observe at 1, 4, and 24 hours post-dose, then daily. Look for changes in posture, activity, fur texture, and behavior.
-
Mortality: Record any deaths.
-
-
Defining the MTD: The MTD is the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs of toxicity.[18]
Part 3: On-Study Troubleshooting
Even with careful planning, unexpected issues can arise during an in vivo study.
Q4: My compound showed great potency in vitro, but I'm seeing no efficacy in vivo, even at the MTD. What's wrong?
A: This is a very common and frustrating problem in drug development, often referred to as an in vitro-in vivo disconnect.[19] The issue is almost always related to pharmacokinetics (PK) or pharmacodynamics (PD).
Troubleshooting the In Vitro-In Vivo Disconnect
Caption: Logical flowchart for troubleshooting a lack of in vivo efficacy.
Actionable Steps:
-
Conduct a Pilot Pharmacokinetic (PK) Study: This is non-negotiable.[19] Dose a small group of animals and collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze the plasma to determine key parameters like Cmax (peak concentration), Tmax (time to peak), and half-life.
-
Assess Target Engagement: Efficacy requires not just drug exposure, but target engagement in the tumor or target tissue.[5] If your compound targets a kinase in a signaling pathway (e.g., MAPK), you can collect tumor tissue after dosing and measure the phosphorylation of a downstream substrate (e.g., p-ERK for a MEK inhibitor) by Western blot or IHC.
-
Re-evaluate Formulation: Poor bioavailability can be due to the formulation.[20] Could the compound be precipitating? Is it being rapidly degraded in the GI tract? Consider testing an alternative formulation or route of administration (e.g., compare PO vs. IP).
Q5: I'm seeing high variability in my results between animals in the same dose group. How can I reduce this?
A: High variability can obscure a real treatment effect.[19]
-
Standardize Procedures: Ensure your dosing technique (e.g., oral gavage, IP injection) is consistent. Use a detailed Standard Operating Procedure (SOP).[19]
-
Formulation Homogeneity: If using a suspension, ensure it is thoroughly vortexed before drawing up each dose to prevent settling of the compound.
-
Animal Factors: Use animals that are age- and weight-matched. Source them from a reliable vendor. House them under identical conditions.
-
Increase 'n' Number: If variability is inherent to the model, increasing the number of animals per group will increase your statistical power to detect a true effect.
References
-
Jazi, M. S., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
- Google Patents. (2005). WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors.
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]
-
MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Pyrazolopyrimidine. Available at: [Link]
-
MDPI. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Reduction reactions over the pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]
-
NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available at: [Link]
-
Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Available at: [Link]
-
National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Available at: [Link]
-
El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]
-
Chen, X., et al. (2023). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Southern Research. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]
-
Mohammed, S. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. Available at: [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Tuno, M., & Tsubota, K. (2019). General Principles of Preclinical Study Design. Methods in Molecular Biology. Available at: [Link]
-
Altogen Labs. (n.d.). Maximum tolerable dose (MTD) studies. Available at: [Link]
-
Gabrielsson, J., & Green, A. R. (2008). Optimising in vivo pharmacology studies--Practical PKPD considerations. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]
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Navigating the Challenges of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine Derivatives: A Technical Guide to Toxicity Reduction
A Technical Support Center for Researchers and Drug Development Professionals
The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors with applications in oncology and other therapeutic areas. However, as with many kinase inhibitors, off-target effects and inherent toxicities can present significant hurdles in the development of safe and effective drug candidates. This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the toxicities associated with Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine derivatives. Drawing from established principles of medicinal chemistry and toxicology, this guide offers practical, evidence-based strategies to navigate the complexities of preclinical safety assessment and lead optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with Pyrazolo[1,5-a]pyrimidine derivatives?
A1: The toxicity profile of Pyrazolo[1,5-a]pyrimidine derivatives is often linked to their primary mechanism of action as kinase inhibitors. Key toxicities can include:
-
Off-target cytotoxicity: Inhibition of essential kinases in healthy cells can lead to broad cytotoxic effects. This is often assessed in vitro against a panel of cancer and normal cell lines. For instance, some derivatives may show potent activity against cancer cell lines like HCT-116 (colon cancer) but also exhibit toxicity towards normal fibroblast cells like WI-38, indicating a narrow therapeutic window.[1]
-
Cardiotoxicity: A significant concern for many kinase inhibitors is cardiotoxicity, which can manifest as blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, leading to potentially fatal arrhythmias.[2][3]
-
Hepatotoxicity: The liver is a primary site of drug metabolism, and reactive metabolites or off-target effects on hepatic kinases can lead to liver injury. In vivo studies in rats have been used to evaluate the potential for liver fibrosis with pyrazolopyrimidine-based kinase inhibitors.[4]
-
Genotoxicity: The potential for a compound to damage DNA is a critical safety concern. Standard assays such as the Ames test and the in vitro micronucleus test are used to evaluate the mutagenic and clastogenic potential of these derivatives.[1][5][6]
Q2: How can we proactively design less toxic this compound derivatives?
A2: A proactive approach to minimizing toxicity involves a combination of computational and medicinal chemistry strategies:
-
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Analysis: Systematically modifying the substituents on the pyrazolo[1,5-a]pyrimidine core and observing the impact on both on-target potency and off-target toxicities is crucial. For example, the addition of a morpholine group at a specific position has been shown to improve selectivity and reduce off-target effects.[7]
-
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties but a different atomic composition, with the goal of improving the drug's therapeutic profile. For instance, replacing a group prone to metabolic activation with a more stable isostere can reduce the formation of toxic metabolites.
-
Improving Kinase Selectivity: Toxicity is often a result of inhibiting kinases other than the intended target. Kinase profiling against a broad panel of kinases can identify off-target interactions. Structural modifications can then be made to enhance selectivity. For example, rigidification of the molecule can restrict its binding to the more flexible active sites of off-target kinases.[8]
-
Optimizing Physicochemical Properties: Properties such as lipophilicity and metabolic stability can influence a compound's toxicity. Increasing metabolic stability can prevent the formation of reactive metabolites.[7][9]
Q3: What is the first-line in vitro assay to assess the cytotoxicity of my compounds?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the most common and widely accepted first-line assay for assessing in vitro cytotoxicity.[10][11] It is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of a compound suggests cytotoxicity. It is recommended to perform this assay on both cancer cell lines relevant to the intended therapeutic indication and at least one normal, non-cancerous cell line (e.g., human dermal fibroblasts) to determine a preliminary therapeutic index.
Troubleshooting Experimental Issues
Issue 1: High cytotoxicity observed in both cancer and normal cell lines in the MTT assay.
-
Plausible Cause: The compound may be a non-selective kinase inhibitor, or it may have a general cytotoxic mechanism unrelated to kinase inhibition.
-
Troubleshooting Steps:
-
Perform a broad kinase screen: Profile the compound against a large panel of kinases to identify potential off-target interactions that could be responsible for the broad cytotoxicity.
-
Investigate other mechanisms: Consider assays for other common cytotoxic mechanisms, such as mitochondrial toxicity or membrane disruption.
-
Structural modifications for selectivity: Based on the kinase profiling data, undertake structural modifications to enhance selectivity for the target kinase. For example, explore substitutions that can exploit unique features of the target kinase's active site.
-
Issue 2: My lead compound is potent but shows significant hERG channel inhibition.
-
Plausible Cause: The compound may possess structural features, such as a basic nitrogen atom and high lipophilicity, which are common pharmacophores for hERG channel blockers.
-
Troubleshooting Steps:
-
Structural modifications to reduce hERG affinity:
-
Reduce basicity: Modify or mask basic nitrogen atoms that are not essential for on-target activity.
-
Decrease lipophilicity: Introduce polar functional groups to reduce the overall lipophilicity of the molecule.
-
Alter molecular shape: Modify the compound's conformation to disrupt its ability to bind within the hERG channel pore. For example, replacing an ethylenediamino group with an amino alcohol group has been shown to overcome hERG liability in some pyrazolo[1,5-a]pyrimidines.[3]
-
-
In silico modeling: Use computational models to predict the hERG inhibition potential of new analogs before synthesis.
-
Issue 3: A positive result was obtained in the Ames test.
-
Plausible Cause: The compound or one of its metabolites is mutagenic. The Ames test uses bacterial strains to detect chemical mutagens.[12]
-
Troubleshooting Steps:
-
Confirm the result: Repeat the Ames test, ensuring proper controls and concentrations.[13]
-
Metabolic activation assessment: The Ames test is typically run with and without a liver enzyme extract (S9 mix) to see if metabolic activation is required for mutagenicity. If the positive result is only seen with the S9 mix, it suggests a metabolite is the mutagenic species.
-
Identify the structural alert: Analyze the structure of the parent compound to identify any functional groups known to be associated with mutagenicity (e.g., aromatic nitro groups, aromatic amines).
-
Follow-up with in vitro mammalian cell genotoxicity assays: Conduct an in vitro micronucleus or chromosomal aberration assay in mammalian cells. A negative result in these assays may indicate that the bacterial mutagenicity is not relevant to mammalian systems.
-
Structural modification: If the structural alert is identified and deemed non-essential for activity, modify the molecule to remove or replace it.
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol provides a standardized procedure for determining the cytotoxic potential of this compound derivatives against adherent cell lines.
Materials:
-
96-well cell culture plates
-
Cell line(s) of interest (e.g., HCT-116, WI-38)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound stock solution (e.g., in DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells with medium and vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: In Vitro Genotoxicity Assessment using the Micronucleus Test
This protocol outlines the procedure for the cytokinesis-block micronucleus assay in mammalian cells to detect chromosomal damage.
Materials:
-
Mammalian cell line (e.g., TK6, CHO)
-
Complete cell culture medium
-
Test compound stock solution
-
Cytochalasin B solution
-
Hypotonic KCl solution
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Microscope slides
-
Staining solution (e.g., Giemsa)
-
Microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a sufficient density.
-
Expose the cells to at least three concentrations of the test compound, along with negative and positive controls, for a short duration (e.g., 3-6 hours).
-
-
Cytokinesis Block:
-
After treatment, wash the cells and add fresh medium containing cytochalasin B. Cytochalasin B inhibits cytokinesis, resulting in binucleated cells.
-
Incubate for a period equivalent to 1.5-2 normal cell cycle lengths.
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a cold fixative.
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a suitable dye.
-
Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments separate from the main nuclei.
-
-
Data Analysis:
-
Calculate the frequency of micronucleated cells for each concentration.
-
A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for clastogenicity or aneugenicity.
-
Data Presentation
Table 1: Example Structure-Toxicity Relationship Data for a Series of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound | R1-substituent | Target Kinase IC50 (nM) | Off-target Kinase X IC50 (nM) | Cytotoxicity (WI-38) IC50 (µM) | hERG Inhibition IC50 (µM) |
| 1a | -H | 10 | 50 | 5 | 2 |
| 1b | -F | 8 | 100 | 10 | 8 |
| 1c | -OCH3 | 15 | 80 | 8 | 5 |
| 1d | -Morpholine | 12 | >1000 | >50 | >30 |
This table is a hypothetical example to illustrate how quantitative data can be used to compare the toxicity profiles of different analogs.
Visualizing Workflows and Pathways
Experimental Workflow for Toxicity Assessment
Caption: A typical workflow for assessing the toxicity of a lead compound.
Conceptual Pathway of Off-Target Kinase Mediated Toxicity
Caption: Off-target kinase inhibition leading to adverse effects.
References
-
Charles River. (n.d.). Rodent Micronucleus Assay. Retrieved January 19, 2026, from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 19, 2026, from [Link]
- Fenech, M. (2007). Cytokinesis-block micronucleus cytome assay.
- Gao, Y., et al. (2020). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry, 28(24), 115835.
- Hassan, A. S., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry, 118535.
- Kirsch, F., et al. (2024).
- Krayem, M., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4889.
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
- Li, X., et al. (2011). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 2(5), 363–368.
- Mohamed, M. S., et al. (2023).
- Nakagawa, H., et al. (2008). Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade. Bioorganic & Medicinal Chemistry, 16(2), 909–921.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 19, 2026, from [Link]
- O'Reilly, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1124–1138.
-
Safe Product Testing - CPT Labs. (n.d.). Ames Mutagenicity Testing. Retrieved January 19, 2026, from [Link]
-
Slideshare. (n.d.). Genotoxicity Study (Micronucleus Test).docx. Retrieved January 19, 2026, from [Link]
- Wang, J., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. Journal of Medicinal Chemistry, 64(17), 13036–13054.
-
Wikipedia. (n.d.). Ames test. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Micronucleus test. Retrieved January 19, 2026, from [Link]
-
ProPharma. (2024, December 18). Nonclinical Drug Development: FDA Recommendations for Confirming an Ames Positive Finding. Retrieved January 19, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 19, 2026, from [Link]
-
GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved January 19, 2026, from [Link]
- O'Neill, P. M., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters, 12(9), 1437–1444.
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1124-1138.
Sources
- 1. Micronucleus test - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Selectivity of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine Kinase Inhibitors
Welcome to the technical support center for researchers working with the Pyrazolo[1,5-a]pyrimidine scaffold. This guide is designed to provide in-depth, practical solutions for enhancing the selectivity of your kinase inhibitors. The Pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis of several FDA-approved drugs due to its potent kinase inhibition.[1][2][3] However, achieving high selectivity across the human kinome remains a significant challenge, leading to potential off-target effects and toxicity.[1][4]
This resource combines troubleshooting guides, step-by-step protocols, and expert insights to help you navigate the complexities of kinase inhibitor optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my Pyrazolo[1,5-a]pyrimidine-based inhibitor showing activity against multiple kinases (i.e., it's promiscuous)?
A1: The Pyrazolo[1,5-a]pyrimidine scaffold is an isostere of adenine, the core of ATP.[5] This allows it to bind to the highly conserved ATP-binding pocket of many kinases.[6] Promiscuity arises because the fundamental interactions, such as hydrogen bonds with the kinase hinge region, are common across the kinome.[7][8] Selectivity is achieved by adding substituents that exploit less conserved regions of the ATP pocket. If your inhibitor is promiscuous, it likely lacks these selectivity-driving modifications.
Q2: I have high potency in my biochemical assay, but the compound is much less effective in my cell-based assay. What's happening?
A2: This is a common and critical issue. Several factors could be at play:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Physicochemical properties like a high polar surface area or the presence of charged groups (like a carboxylic acid) can limit permeability.[9]
-
High ATP Concentration in Cells: Biochemical assays are often run at the Kₘ for ATP for each kinase, whereas intracellular ATP concentrations are much higher (1-10 mM).[10][11][12] A competitive inhibitor will appear less potent in a high ATP environment.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Compound Instability: The inhibitor could be rapidly metabolized by intracellular enzymes. It is crucial to run cell-based assays to get a true sense of a compound's potential.[13][14]
Q3: How do I begin to improve the selectivity of my lead compound?
A3: A systematic approach is key. Start by conducting a broad kinase selectivity screen to understand the current off-target profile.[15] This data, combined with structural information (if available) or computational modeling, will guide a structure-activity relationship (SAR) campaign. The goal is to add or modify functional groups on your scaffold to introduce favorable interactions with your target kinase while creating unfavorable steric or electronic clashes with off-target kinases.[4]
Q4: What is the difference between a binding assay and a functional (activity) assay, and which should I use for selectivity profiling?
A4: A binding assay (e.g., KiNativ, NanoBRET) measures the physical interaction or affinity of your compound for the kinase. An activity assay (e.g., radiometric assays like HotSpot, luminescence-based assays like ADP-Glo) measures the compound's ability to inhibit the kinase's catalytic function of phosphorylating a substrate.[16] For selectivity profiling, activity-based assays are often considered the gold standard because they directly measure functional inhibition.[16][17] However, binding assays are also extremely valuable, especially for confirming target engagement within a cellular context.
Troubleshooting Guides
Issue 1: Poor Initial Selectivity Profile
Your initial screen shows your Pyrazolo[1,5-a]pyrimidine compound inhibits the desired target but also hits several other kinases with similar potency.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for poor initial kinase inhibitor selectivity.
Corrective Actions & Rationale
-
Confirm On-Target Potency: Before chasing selectivity, ensure your compound is sufficiently potent against its intended target. It is often easier to build selectivity onto a potent core than to improve the potency of a selective but weak inhibitor.
-
Analyze Off-Target Profile:
-
Are off-targets in the same family? (e.g., targeting SRC but hitting other SRC-family kinases like LYN, FYN).[8] This requires exploiting subtle differences in the active site.
-
Are off-targets structurally diverse? This suggests your compound relies heavily on conserved hinge-binding interactions. You need to add substituents that probe less conserved regions.
-
-
Utilize Computational Modeling:
-
Rationale: Computational docking and binding site analysis can predict how your compound binds to both your target and off-target kinases, highlighting opportunities for differentiation.[18][19] This in silico analysis is faster and cheaper than synthesizing dozens of compounds blindly.
-
Action: Dock your lead compound into the crystal structures (or homology models) of your primary target and a key off-target. Look for differences in nearby pockets, the size of the "gatekeeper" residue, or the presence of unique potential hydrogen bond donors/acceptors.[6]
-
-
Initiate a Structure-Activity Relationship (SAR) Campaign:
-
Rationale: SAR is the empirical process of systematically modifying a compound's structure to optimize its properties.[4] Based on your computational analysis, you can now design a small, focused library of new analogs.
-
Action: See Protocol 1 for a detailed strategy. The goal is to add chemical groups that "fit" well in the target kinase but "clash" with off-target kinases, thereby improving the selectivity ratio.
-
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Your inhibitor has an IC50 of 10 nM in a biochemical assay but requires 1 µM to show an effect in cells.
Corrective Actions & Rationale
-
Measure Target Engagement in Cells:
-
Rationale: First, confirm that the compound is reaching and binding to its target inside the cell. A lack of target engagement is a primary cause of biochemical/cellular disconnect.[14]
-
Action: Use a cellular target engagement assay like NanoBRET™ or a Cellular Thermal Shift Assay (CETSA).[9][20] See Protocol 3 . If engagement is poor, the problem is likely permeability or efflux. If engagement is strong but the downstream effect is weak, the issue might be related to pathway redundancy or scaffolding effects.
-
-
Assess Cell Permeability:
-
Rationale: The compound must cross the cell membrane.
-
Action: Use computational tools to predict properties like LogP and polar surface area (PSA). Experimentally, you can use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get a direct measure of passive diffusion.
-
-
Run Assays at High ATP:
-
Rationale: To better mimic the cellular environment, run your biochemical assay with a high ATP concentration (e.g., 1 mM).[11][12] This will give you an IC50 value that is more likely to correlate with cellular activity for an ATP-competitive inhibitor.
-
Action: Re-run the IC50 determination for your primary target and key off-targets in the presence of 1 mM ATP.
-
Illustrative Data: Impact of ATP on Potency
| Compound | Target Kinase | IC50 at Kₘ ATP (10 µM) | IC50 at Cellular ATP (1 mM) | Fold Shift |
| PZ-101 | Kinase A | 15 nM | 450 nM | 30x |
| PZ-102 | Kinase A | 20 nM | 180 nM | 9x |
This table illustrates how the apparent potency of an ATP-competitive inhibitor decreases at physiological ATP concentrations.
Experimental Protocols
Protocol 1: SAR-Guided Library Synthesis Strategy
This protocol outlines a rational approach to designing a small set of analogs to improve selectivity based on computational insights.
Objective: To synthesize a focused library of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine analogs to probe a specific sub-pocket identified as different between the target and an off-target kinase.
Assumptions: Computational analysis suggests a small hydrophobic pocket near the C5 position of the pyrimidine ring is larger in the target kinase than in a key off-target.
-
Scaffold Preparation: Synthesize the core this compound scaffold with an appropriate protecting group on the methanamine and a reactive handle (e.g., a halogen) at the C5 position.
-
Diversification via Cross-Coupling:
-
Rationale: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are powerful tools for adding diverse functional groups to a heterocyclic core.[1][4]
-
Step 2.1: Set up parallel reactions. In separate vials, combine the C5-halogenated scaffold with a panel of boronic acids of increasing size (e.g., methyl, ethyl, isopropyl, phenyl).
-
Step 2.2: Include a negative control (no boronic acid) and a positive control (a known reaction that works).
-
Step 2.3: Run the reactions under an inert atmosphere with an appropriate palladium catalyst and base.
-
Step 2.4: Purify the products using column chromatography or preparative HPLC.
-
-
Deprotection and Final Compound Isolation: Remove the protecting group from the methanamine to yield the final compounds.
-
Characterization: Confirm the structure and purity of each new analog using LC-MS and ¹H NMR.
-
Screening: Screen the new library against the primary target and the key off-target kinase to determine IC50 values and calculate the selectivity ratio.
Protocol 2: Kinase Selectivity Profiling using a Biochemical Assay Panel
Objective: To determine the selectivity profile of a lead compound against a broad panel of human kinases.
-
Select a Kinase Panel:
-
Rationale: Choose a commercial service that offers a large, activity-based kinase panel (e.g., Reaction Biology, Eurofins).[11][17] Screening against a large portion of the kinome is crucial for identifying unexpected off-targets.[11]
-
Action: Select a panel that includes your target kinase and covers all major branches of the human kinome.
-
-
Determine Assay Conditions:
-
Rationale: The ATP concentration is a critical parameter.[12] Testing at the Kₘ for ATP for each kinase provides a standardized comparison of intrinsic inhibitor affinity.[10][12]
-
Action: Request the screen be performed at the apparent ATP Kₘ for each kinase in the panel. Provide the compound at a concentration high enough to see inhibition of weak off-targets (e.g., 1 µM).
-
-
Experimental Execution (Example using Radiometric Assay):
-
Step 3.1: The service provider incubates the kinase, a specific substrate, radio-labeled ³³P-ATP, and your compound in a multi-well plate.[16]
-
Step 3.2: The kinase reaction is allowed to proceed for a set time.
-
Step 3.3: The reaction is stopped, and the mixture is spotted onto a filter membrane that captures the phosphorylated substrate.
-
Step 3.4: Unreacted ³³P-ATP is washed away.
-
Step 3.5: The radioactivity remaining on the filter, which corresponds to kinase activity, is measured using a scintillation counter.
-
Step 3.6: The percent inhibition is calculated relative to a DMSO vehicle control.
-
-
Data Analysis:
-
Rationale: Visualizing the data helps in quickly identifying the selectivity profile.
-
Action: Plot the percent inhibition for each kinase on a dendrogram of the human kinome. This visual representation immediately highlights which kinase families are most affected by your compound. For hits showing significant inhibition (>50%), perform follow-up IC50 determinations to quantify their potency.
-
On-Target vs. Off-Target Signaling
Caption: Ideal selective inhibition (solid green line) vs. promiscuous inhibition (dashed red line).
Protocol 3: Cellular Target Engagement using NanoBRET™
Objective: To quantify the binding of an inhibitor to its target kinase in living cells.
-
Cell Line Preparation:
-
Rationale: This assay requires cells to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Action: Transfect host cells (e.g., HEK293) with a plasmid encoding for the kinase-NanoLuc® fusion protein. Use a stable cell line if available.
-
-
Assay Setup:
-
Step 2.1: Plate the transfected cells in a white, 96-well assay plate and incubate overnight.
-
Step 2.2: Prepare serial dilutions of your Pyrazolo[1,5-a]pyrimidine inhibitor in Opti-MEM medium.
-
Step 2.3: Add the fluorescent NanoBRET™ tracer (a cell-permeable fluorescent ligand that also binds to the kinase) to the inhibitor dilutions.
-
Step 2.4: Remove the culture medium from the cells and add the inhibitor/tracer mixtures. Also include "tracer only" (no inhibitor) and "no tracer" controls.
-
-
Signal Detection:
-
Rationale: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase (donor) and the fluorescent tracer (acceptor) are in close proximity (<10 nm), which happens when the tracer binds to the kinase. Your inhibitor will compete with the tracer, reducing the BRET signal.
-
Step 3.1: Add the Nano-Glo® substrate to all wells. This substrate is catalyzed by NanoLuc®, producing a luminescence signal (460 nm).
-
Step 3.2: Immediately read the plate on a luminometer capable of detecting two wavelengths simultaneously: the donor emission (460 nm) and the acceptor emission (>600 nm).
-
-
Data Analysis:
-
Step 4.1: Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Step 4.2: Correct the BRET ratios by subtracting the background from the "no tracer" control.
-
Step 4.3: Plot the corrected BRET ratio against the log of the inhibitor concentration.
-
Step 4.4: Fit the data to a four-parameter dose-response curve to determine the cellular IC50, which reflects the concentration of your compound required to displace 50% of the tracer from the target kinase in live cells.
-
By systematically applying these troubleshooting strategies and experimental protocols, you can rationally design and validate this compound derivatives with enhanced selectivity, leading to more effective and safer tool compounds and therapeutic candidates.
References
-
Zhou, T., Georgeon, S., & Luo, H. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i747–i755. Available at: [Link]
-
Singh, M., Singh, S., & Singh, P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1084. Available at: [Link]
-
Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Zinda, M. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 13(3), 187–198. Available at: [Link]
-
Johnson, T. W. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 9(11), 1147-1151. Available at: [Link]
-
Venkataraman, H., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(8), 395-399. Available at: [Link]
-
Venkataraman, H., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(8), 395-399. Available at: [Link]
-
Venkataraman, H., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(8), 395-399. Available at: [Link]
-
Lo, Y. C., et al. (2018). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. bioRxiv. Available at: [Link]
-
Gale, J. J., et al. (2019). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 62(21), 9569-9586. Available at: [Link]
-
Kumar, V., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-20. Available at: [Link]
-
Kumar, V., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-20. Available at: [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103522. Available at: [Link]
-
Gale, J. J., et al. (2019). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 62(21), 9569-9586. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Zhang, Z., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1541-1554. Available at: [Link]
-
Bettayeb, K., et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry, 53(8), 3249-3259. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Profiling & Screening. Available at: [Link]
-
Biswas, B., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(37), 13130-13147. Available at: [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Wang, S., et al. (2024). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 15(1), 1-16. Available at: [Link]
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Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular informatics, 37(9-10), 1800024. Available at: [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. Available at: [Link]
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Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. Available at: [Link]
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Rojas-León, C. A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(15), 4583. Available at: [Link]
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Dwyer, J. E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 983-997. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
For researchers, scientists, and professionals deep in the trenches of drug development, the unambiguous structural confirmation of a newly synthesized compound is the bedrock of all subsequent research. The biological activity, safety profile, and intellectual property value of a novel chemical entity are all intrinsically tied to its precise molecular structure. Misidentification can lead to the costly and time-consuming pursuit of dead-end leads. This guide provides an in-depth, technically-grounded comparison of methods to definitively confirm the identity of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine, a member of a therapeutically significant class of N-heterocyclic compounds.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with sedative, anxiolytic, and anticancer properties.[1][2][3] Derivatives of this scaffold are known to act as kinase inhibitors and are being explored for various therapeutic applications.[4][5][6] Given this biological importance, the precise characterization of novel analogues like this compound is of paramount importance.
This guide will move beyond a simple recitation of techniques. It will delve into the "why" behind the "how," offering insights gleaned from practical experience to build a self-validating system of characterization. We will explore primary spectroscopic methods, discuss the strategic application of secondary and tertiary techniques for resolving structural ambiguities, and provide detailed experimental protocols.
Primary Characterization: The Spectroscopic Triad
The first line of defense in structural elucidation relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For a molecule like this compound, each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: This technique provides information about the chemical environment, number, and connectivity of protons in the molecule.
-
Expected Signals:
-
Aromatic Protons: The pyrazolo[1,5-a]pyrimidine core has several protons in distinct electronic environments. Their chemical shifts (δ) and coupling patterns (J-coupling) are highly diagnostic.
-
Methylene Protons (-CH₂-): The protons of the aminomethyl group will appear as a singlet or a multiplet depending on the solvent and their proximity to the chiral center.
-
Amine Protons (-NH₂): These protons often appear as a broad singlet and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm the identity of the amine protons, as they will disappear from the spectrum.
-
¹³C NMR Spectroscopy: This provides information about the different carbon environments in the molecule.
-
Expected Signals:
-
Aromatic Carbons: The carbons of the fused heterocyclic rings will appear in the downfield region of the spectrum.
-
Methylene Carbon (-CH₂-): The carbon of the aminomethyl group will appear in the aliphatic region.
-
Comparative Analysis: The power of NMR lies in comparing the obtained spectrum with that of known pyrazolo[1,5-a]pyrimidine derivatives.[7] Any significant deviation in chemical shifts or coupling patterns could indicate the formation of an unexpected isomer or side product. Common synthetic strategies for pyrazolo[1,5-a]pyrimidines involve the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[8] This can sometimes lead to the formation of regioisomers, which can be distinguished by careful analysis of 2D NMR data.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the synthesized compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the molecular formula with a high degree of accuracy.[9]
-
Expected Result: For this compound (C₈H₉N₅), the expected monoisotopic mass is approximately 175.0858 g/mol . The observation of a molecular ion peak ([M+H]⁺) at m/z 176.0936 in the positive ion mode would be strong evidence for the successful synthesis of the target compound.
Comparative Analysis: In addition to the molecular weight, the fragmentation pattern observed in the mass spectrum can serve as a fingerprint for the molecule. By comparing the fragmentation pattern with that of known related structures or by using computational tools to predict fragmentation pathways, one can gain further confidence in the structural assignment.
Infrared (IR) Spectroscopy: The Functional Group Signature
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
-
Expected Absorptions:
-
N-H Stretch: The amine group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=N and C=C Stretch: The stretching vibrations of the pyrazolo[1,5-a]pyrimidine ring system will appear in the 1500-1650 cm⁻¹ region.[10]
-
N-H Bend: The bending vibration of the amine group can be observed in the 1590-1650 cm⁻¹ region.
-
Comparative Analysis: While IR spectroscopy is less definitive for overall structure determination compared to NMR, it is an excellent tool for quickly confirming the presence of key functional groups and for identifying potential impurities. For instance, the absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ would indicate the successful reduction of a precursor acid or ester.
Quantitative Data Summary
| Technique | Expected Key Observations for this compound |
| ¹H NMR | Aromatic protons in the downfield region with characteristic coupling patterns, a singlet or multiplet for the methylene protons, and a broad singlet for the amine protons. |
| ¹³C NMR | Aromatic carbons in the downfield region and a methylene carbon in the aliphatic region. |
| HRMS | Molecular ion peak ([M+H]⁺) at m/z 176.0936. |
| FTIR | N-H stretching (3300-3500 cm⁻¹), aromatic and aliphatic C-H stretching, and C=N/C=C stretching of the heterocyclic core (1500-1650 cm⁻¹). |
Secondary and Tertiary Confirmation: When Primary Data Isn't Enough
While the spectroscopic triad provides a strong foundation for structural confirmation, certain ambiguities may remain. In such cases, more advanced techniques are required to provide unequivocal proof of structure.
2D NMR Spectroscopy: Unraveling Complex Connectivity
When the ¹H NMR spectrum is complex or when there are questions about the connectivity of atoms, 2D NMR techniques are invaluable.[11][12]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This is crucial for tracing out the spin systems within the molecule and confirming the connectivity of the protons on the pyrazolo[1,5-a]pyrimidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of both the ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the overall carbon skeleton.
X-ray Crystallography: The Gold Standard
For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of the molecule.[13] This is considered the "gold standard" for structural confirmation. The resulting crystal structure provides precise bond lengths, bond angles, and stereochemistry, leaving no room for doubt about the identity of the compound.
Elemental Analysis: Verifying the Empirical Formula
Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound. The experimentally determined percentages should match the theoretical values calculated from the molecular formula. This technique provides an independent verification of the compound's elemental composition.
Experimental Protocols
General Sample Preparation for Spectroscopic Analysis
-
Ensure Purity: The synthesized compound should be purified to the highest possible degree using techniques such as recrystallization or column chromatography. Impurities can significantly complicate spectral interpretation.
-
Solvent Selection: Choose an appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble. For MS and IR, the sample can be analyzed neat or in a suitable solvent.
-
Concentration: For NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For MS, a much lower concentration is required.
Workflow for Comprehensive Structural Confirmation
Caption: Workflow for structural confirmation of synthesized compounds.
Conclusion: A Rigorous and Self-Validating Approach
The confirmation of a synthesized compound's identity is a critical, multi-faceted process that demands a rigorous and logical approach. For a molecule of therapeutic interest like this compound, relying on a single piece of data is insufficient. By employing a combination of primary spectroscopic techniques and supplementing them with more advanced methods when necessary, researchers can build a self-validating system of evidence. This comprehensive approach not only ensures the scientific integrity of the research but also provides the solid foundation required for advancing a promising compound through the drug discovery and development pipeline.
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A Comparative Guide to the Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidine in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Its unique bicyclic heterocyclic system, an isostere of the adenine ring of ATP, allows molecules incorporating this scaffold to effectively compete for the ATP-binding site within the kinase domain of a wide array of protein kinases.[2][3] Dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer, making them critical targets for therapeutic intervention. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the successful development and FDA approval of several drugs based on this scaffold, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib.[4][5]
This guide provides a comparative analysis of the kinase inhibitory activity of various pyrazolo[1,5-a]pyrimidine derivatives, with a particular focus on their activity against key cancer-relevant kinase families: Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), and FMS-like Tyrosine Kinase 3 (FLT3). While direct experimental data for Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is not extensively available in the public domain, this guide will draw upon data from closely related analogues, particularly those with substitutions at the C3 position, to provide a valuable comparative context for researchers in the field. We will delve into the structure-activity relationships (SAR), present comparative inhibitory data, and provide detailed experimental protocols for key assays used in the evaluation of these potent kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Activity
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections provide a comparative overview of their activity against Trk, CDK, and FLT3 kinases, with supporting data from preclinical and clinical studies.
Tropomyosin Receptor Kinase (Trk) Inhibition
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical for neuronal development and function.[4] Gene fusions involving the NTRK genes result in constitutively active Trk fusion proteins that act as oncogenic drivers in a wide range of tumors.[6] The pyrazolo[1,5-a]pyrimidine scaffold is at the heart of several FDA-approved Trk inhibitors.
Table 1: Comparative Activity of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Key Features & Clinical Status |
| Larotrectinib | TrkA, TrkB, TrkC | 5-11 | First-in-class, highly selective pan-Trk inhibitor. FDA-approved for TRK fusion-positive cancers.[6][7] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | 0.1-1.7 | Dual Trk/ROS1/ALK inhibitor. FDA-approved for TRK fusion-positive or ROS1-positive solid tumors.[8][9] |
| Repotrectinib | TrkA, TrkB, TrkC, ROS1, ALK | <1 (for Trks) | Next-generation inhibitor designed to overcome resistance mutations. FDA-approved for ROS1-positive NSCLC and NTRK gene fusion-positive solid tumors.[5][10] |
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle.[11] Their aberrant activity is a common feature in cancer, making them attractive therapeutic targets. Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK inhibitors.
Table 2: Comparative Activity of Pyrazolo[1,5-a]pyrimidine-Based CDK Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Cellular Activity |
| BS-194 (Compound 4k) | CDK2, CDK1, CDK9 | 3, 30, 90 | Potent antiproliferative activity in 60 cancer cell lines (mean GI50 = 280 nM). Induces cell cycle block in S and G2/M phases.[11] |
| Compound 13g | CDK2 | Not specified (potent) | Strong growth inhibition in HCT-116 colon cancer cells.[12] |
| Compound 6t | CDK2, TRKA | 90 (CDK2), 450 (TRKA) | Dual inhibitor with potent antiproliferative activity.[13] |
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
Mutations in the FLT3 receptor tyrosine kinase, particularly internal tandem duplications (FLT3-ITD), are found in a significant proportion of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[14] The pyrazolo[1,5-a]pyrimidine scaffold has yielded potent and selective FLT3-ITD inhibitors.
Table 3: Comparative Activity of Pyrazolo[1,5-a]pyrimidine-Based FLT3-ITD Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Key Features |
| Compound 17 | FLT3-ITD, FLT3-D835Y | 0.4, 0.3 | Potent inhibitor of both wild-type and quizartinib-resistant FLT3 mutants.[14] |
| Compound 19 | FLT3-ITD, FLT3-D835Y | 0.4, 0.3 | Similar potency to compound 17 against wild-type and resistant FLT3.[14] |
| Quizartinib (Reference) | FLT3 | 1.1 | FDA-approved second-generation FLT3 inhibitor.[15] |
Experimental Methodologies
The following protocols describe standard assays for evaluating the activity of kinase inhibitors. The choice of a specific assay depends on the research question, throughput requirements, and the nature of the inhibitor.
In Vitro Kinase Assay (Example: TRKA)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human TRKA kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound derivative)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. Add 5 µL of assay buffer containing the TRKA enzyme to each well of a 384-well plate. c. Add 50 nL of the test compound dilution to the appropriate wells. d. Incubate for 10 minutes at room temperature to allow for compound binding. e. Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP. f. Incubate for 60 minutes at room temperature. g. Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. h. Measure luminescence using a plate reader. i. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Causality Behind Experimental Choices: The use of a purified recombinant kinase domain ensures that the measured inhibition is a direct effect on the target enzyme. The Kinase-Glo® assay is a robust and high-throughput method for measuring kinase activity by quantifying the amount of ATP consumed.
Cellular Assay for Target Engagement (Example: FLT3 Phosphorylation)
This assay determines if the inhibitor can enter cells and inhibit the phosphorylation of the target kinase.
Protocol:
-
Cell Line: MOLM-13 or MV4-11 (human AML cell lines endogenously expressing FLT3-ITD).
-
Reagents and Materials:
-
RPMI-1640 medium with 10% FBS
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, and a loading control (e.g., anti-GAPDH)
-
Western blotting reagents and equipment
-
-
Procedure: a. Seed MOLM-13 cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the test compound for 2 hours. c. Harvest the cells and lyse them in lysis buffer. d. Determine the protein concentration of the lysates using a BCA assay. e. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. f. Block the membrane and probe with the anti-phospho-FLT3 antibody. g. Strip the membrane and re-probe with the anti-total-FLT3 antibody and then the loading control antibody. h. Visualize the protein bands using an appropriate detection system. i. Quantify the band intensities to determine the extent of FLT3 phosphorylation inhibition.
Trustworthiness of the Protocol: This Western blot-based assay provides a direct readout of the inhibitor's effect on the target's phosphorylation status within a cellular context, confirming target engagement and providing a measure of cellular potency.
Visualizing Signaling Pathways and Workflows
Trk Signaling Pathway
Caption: Trk signaling pathway and the inhibitory action of Larotrectinib.
CDK-Mediated Cell Cycle Progression
Caption: Inhibition of CDK4/6-mediated cell cycle progression.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A typical workflow for kinase inhibitor profiling.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the discovery of potent and selective kinase inhibitors. The clinical success of Trk inhibitors like Larotrectinib and Entrectinib underscores the therapeutic potential of this chemical class.[4] While direct data on this compound is limited, the extensive research on related analogues, particularly those with substitutions at the C3 position, strongly suggests its potential as a kinase inhibitor. The comparative data presented in this guide highlights the versatility of the pyrazolo[1,5-a]pyrimidine core in targeting diverse kinase families, including Trks, CDKs, and FLT3.
Future research in this area will likely focus on several key aspects. Firstly, the exploration of novel substitutions at various positions of the pyrazolo[1,5-a]pyrimidine ring to further optimize potency and selectivity. Secondly, the development of inhibitors that can overcome acquired resistance to existing therapies, as exemplified by the development of Repotrectinib.[5] Finally, the application of this privileged scaffold to target other kinase families implicated in a broader range of diseases will undoubtedly continue to be an active area of investigation. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and development of this promising class of therapeutic agents.
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The Evolving Landscape of Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors: A Comparative Efficacy Guide
The Pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2] This guide provides a comparative analysis of the efficacy of various Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine analogs, synthesizing key findings from recent literature to aid researchers and drug development professionals in this dynamic field. We will delve into structure-activity relationships (SAR), target-specific efficacy, and the experimental methodologies crucial for their evaluation.
The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Kinase Binding Moiety
The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine offers a rigid and planar framework that can be strategically functionalized to interact with the ATP-binding pocket of various protein kinases.[1][3] These kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][3] The ability to introduce diverse substituents at different positions of the pyrazolo[1,5-a]pyrimidine ring system has allowed for the development of analogs with high affinity and selectivity for specific kinase targets.[1][3]
Comparative Efficacy of Analogs Targeting Key Oncogenic Kinases
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is evident in the breadth of kinases it has been shown to inhibit. This section will compare the efficacy of different analog series against prominent cancer-associated kinases.
Pim Kinase Inhibitors
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes implicated in cell survival and proliferation.[4] Several studies have focused on developing pyrazolo[1,5-a]pyrimidine-based Pim inhibitors.
A significant advancement in this area involved the optimization of a virtual screening hit, leading to the development of potent and selective Pim-1 inhibitors.[4][5][6][7] These compounds demonstrated strong inhibition of Pim-1 and Flt-3 kinases.[4][5][6][7] Notably, selected analogs suppressed the phosphorylation of the BAD protein in cell-based assays and inhibited 2D colony formation, suggesting that their cellular activity was mediated through Pim-1 inhibition.[4][5][6] A key success of this series was the mitigation of hERG inhibition, a common off-target effect with cardiotoxic potential, which was a significant issue with earlier generation Pim inhibitors like SGI-1776.[4][5][6]
Table 1: Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Analogs as Pim-1 Inhibitors
| Compound | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Cellular BAD Phosphorylation Inhibition (at 1 µM) | hERG Inhibition (at 30 µM) | Reference |
| Initial Hit | 52,000 | ND | ND | ND | [4] |
| Optimized Analog 9a | <100 | <200 | Strong Inhibition | Not Significant | [4] |
| Optimized Analog 9b | <100 | <200 | Strong Inhibition | Not Significant | [4] |
| Optimized Analog 11a | <50 | <100 | Strong Inhibition | Not Significant | [4] |
| Optimized Analog 11b | <50 | <100 | Strong Inhibition | Not Significant | [4] |
ND: Not Determined
FLT3 Inhibitors
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and internal tandem duplication (ITD) mutations in FLT3 are found in approximately 25% of acute myeloid leukemia (AML) cases, conferring a poor prognosis.[8][9] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully exploited to develop potent FLT3-ITD inhibitors.
Optimization of a screening hit led to the discovery of a series of pyrazolo[1,5-a]pyrimidine derivatives with potent FLT3-ITD inhibitory activity.[9] Notably, compounds 17 and 19 from this series displayed impressive IC50 values of 0.4 nM against FLT3-ITD and also inhibited the quizartinib-resistant D835Y mutation with an IC50 of 0.3 nM. Western blot analysis confirmed that these compounds effectively inhibited the phosphorylation of FLT3 and attenuated downstream signaling in AML cells.[9]
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal signaling and are implicated in various cancers through NTRK gene fusions.[10] The pyrazolo[1,5-a]pyrimidine nucleus is a prominent feature in two of the three marketed drugs for NTRK fusion cancers.[10]
Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine core for potent Trk inhibition. For instance, the presence of an amide bond of picolinamide at the third position and a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position significantly enhanced TrkA inhibitory activity, with compounds 8 and 9 exhibiting IC50 values of 1.7 nM.[10]
Dual CDK2 and TRKA Kinase Inhibitors
A promising strategy in cancer therapy is the development of dual inhibitors that can target multiple critical pathways. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and TrkA.[11] One particular derivative, compound 6n , demonstrated notable broad-spectrum anticancer activity, with a mean growth inhibition of 43.9% across 56 cell lines.[11]
Structure-Activity Relationship (SAR) Insights
The extensive research into pyrazolo[1,5-a]pyrimidine analogs has generated valuable SAR data, guiding the design of more potent and selective inhibitors.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" for the development of potent and selective kinase inhibitors.[1][2] This bicyclic heteroaromatic system offers a rigid and planar framework, amenable to diverse structural modifications that allow for fine-tuning of its pharmacological properties.[2] Its significance is underscored by its presence in several FDA-approved anticancer drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, and the second-generation inhibitor Repotrectinib.[1][3][4][5]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, with a primary focus on their role as inhibitors of key oncogenic kinases. We will dissect the subtle yet critical interplay between chemical structure and biological activity, offering insights into the rational design of next-generation therapeutics.
A Tale of Two Targets: Comparative SAR of Trk and Pim-1 Kinase Inhibitors
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is best illustrated by comparing the SAR of derivatives targeting different kinase families. Here, we juxtapose the structural requirements for potent inhibition of Trk kinases, crucial in cancers with NTRK gene fusions, and Pim-1 kinase, a key regulator of cell survival and proliferation in various malignancies.[3][6][7]
Trk Kinase Inhibition: The Path to Clinical Success
The development of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors has been a landmark achievement in precision oncology.[3][4] The SAR of these compounds is well-defined, with key interactions in the ATP-binding pocket of the Trk kinases driving their high potency.
A crucial element for potent Trk inhibition is the presence of a substituent at the C5 position, often a substituted pyrrolidine moiety, as seen in Larotrectinib.[4] This group extends into a deeper pocket of the kinase, forming critical interactions. Furthermore, macrocyclization of the pyrazolo[1,5-a]pyrimidine core has emerged as a successful strategy to enhance potency and overcome resistance mutations.[4][5]
Key SAR Insights for Trk Inhibition:
-
C5-Position: Substitution with groups like substituted pyrrolidines is critical for high-affinity binding.
-
C3-Position: Modifications at this position can modulate selectivity and pharmacokinetic properties. For instance, the introduction of pyrazole or triazole moieties has been explored to optimize activity.[4]
-
Macrocyclization: Linking substituents on the pyrazolo[1,5-a]pyrimidine core to form a macrocycle can lead to highly potent second-generation inhibitors, such as Selitrectinib, which are effective against resistance mutations.[3][4]
-
Carboxamide Linker: The presence of a carboxamide group has been shown to significantly enhance activity, while its absence leads to a marked reduction in inhibitory potential.[4][5]
dot graph SAR_Trk_Inhibitors { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Core Scaffold Core [label="Pyrazolo[1,5-a]pyrimidine Core", fillcolor="#F1F3F4", fontcolor="#202124"];
// Substituent Positions C5 [label="C5-Position\n(Key for Potency)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="C3-Position\n(Selectivity/PK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Macrocycle [label="Macrocyclization\n(Resistance Breaking)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linker [label="Carboxamide Linker\n(Activity Enhancement)", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections Core -- C5 [label="Substituted Pyrrolidine"]; Core -- C3 [label="Heteroaryl Groups"]; Core -- Macrocycle [label="Bridging Substituents"]; Core -- Linker; } caption: "Key Structural Modifications for Trk Inhibition"
Pim-1 Kinase Inhibition: A Different Set of Rules
While sharing the same core scaffold, pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors exhibit a distinct SAR profile. Pim-1, a constitutively active serine/threonine kinase, plays a crucial role in cell cycle progression and apoptosis, making it an attractive target in oncology.[6][7]
For Pim-1 inhibition, the substitution pattern on the pyrazolo[1,5-a]pyrimidine core is markedly different from that of Trk inhibitors. Potent Pim-1 inhibitors often feature aryl substitutions at the C3-position and an amino group at the C5-position.[7]
Key SAR Insights for Pim-1 Inhibition:
-
C3-Position: Aryl substitutions are crucial for potent Pim-1 inhibition. The nature and substitution pattern of this aryl ring significantly impact activity.
-
C5-Position: An amino group at this position is a common feature of potent Pim-1 inhibitors.
-
Selectivity: The lead compounds have shown high selectivity for Pim-1 and Flt-3 kinases over a broad panel of other oncogenic kinases, suggesting a favorable safety profile.[6][7][8]
dot graph SAR_Pim1_Inhibitors { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Core Scaffold Core [label="Pyrazolo[1,5-a]pyrimidine Core", fillcolor="#F1F3F4", fontcolor="#202124"];
// Substituent Positions C3_Pim1 [label="C3-Position\n(Aryl Substitution is Key)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5_Pim1 [label="C5-Position\n(Amino Group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity [label="High Selectivity\n(Pim-1/Flt-3)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Core -- C3_Pim1; Core -- C5_Pim1; Core -- Selectivity; } caption: "Key Structural Modifications for Pim-1 Inhibition"
Comparative Performance Data
The following tables summarize the in vitro potency of representative pyrazolo[1,5-a]pyrimidine derivatives against Trk and Pim-1 kinases, highlighting the divergent SAR pathways.
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors
| Compound | Key Structural Feature | TrkA IC50 (nM) | TrkC IC50 (nM) | Cellular Activity (KM12 cells) IC50 (nM) | Reference |
| Larotrectinib | C5-substituted pyrrolidine | 5 | 11 | 11 | [1] |
| Entrectinib | C5-substituted | 1.7 | 0.1 | - | [1] |
| Compound 29 | Macrocyclic | 0.6 | 0.1 | - | [4] |
| Compound 23 | Heteroaryl at C3 | - | - | 0.1 | [4][5] |
| Compound 24 | Heteroaryl at C3 | - | - | 0.2 | [4][5] |
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Inhibitors
| Compound | C3-Substituent | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Cellular Activity (BAD phosphorylation) IC50 (µM) | Reference |
| Initial Hit | Phenyl | 52,000 | - | - | [7] |
| Optimized Lead | Substituted Phenyl | <10 | <10 | <1 | [6][7][8] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, we provide a detailed methodology for a key assay used in the characterization of these inhibitors.
Experimental Workflow: In Vitro Kinase Inhibition Assay (Example for Pim-1)
Step-by-Step Methodology:
-
Compound Preparation: A serial dilution of the test compounds is prepared in an appropriate solvent, typically DMSO.
-
Kinase Reaction Mixture: The reaction is initiated by adding the Pim-1 kinase to a buffer solution containing a specific peptide substrate and ATP.
-
Incubation: The test compounds are added to the kinase reaction mixture and incubated for a specified period at a controlled temperature to allow for enzymatic activity.
-
Detection: A detection reagent is added to the mixture, which measures the amount of phosphorylated substrate. This is often based on luminescence or fluorescence.
-
Data Analysis: The signal from each concentration of the test compound is measured, and the data is plotted to generate a dose-response curve. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
This general protocol can be adapted for other kinases, such as Trk, by using the appropriate enzyme, substrate, and optimized buffer conditions.
Conclusion: A Scaffold of Immense Potential
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The comparative analysis of SAR for Trk and Pim-1 inhibitors clearly demonstrates how subtle changes in substitution patterns can dramatically alter the biological activity and target selectivity of these compounds.[9][10][11][12] Future research will likely focus on further optimizing these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles, as well as to overcome the persistent challenge of drug resistance.[13] The insights gained from these SAR studies will be invaluable in guiding the rational design of the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutics.
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A Senior Application Scientist's Guide to Validating Target Engagement of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine in Cells
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unequivocal demonstration of target engagement within the complex milieu of a living cell. This guide provides an in-depth, objective comparison of leading methodologies for validating the intracellular target engagement of a potent class of kinase inhibitors: Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine and its derivatives.
The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to yield potent inhibitors of various protein kinases crucial in oncogenic signaling, such as Tropomyosin Receptor Kinase (Trk), Cyclin-Dependent Kinase 2 (CDK2), and B-Raf.[1][2][3] However, demonstrating that a molecule's cellular effect is a direct consequence of binding to its intended target, and not due to off-target interactions, is paramount for advancing a compound through the drug discovery pipeline.
This guide will dissect and compare three powerful, label-free techniques for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). We will explore the causality behind the experimental choices for each method, provide detailed, self-validating protocols, and present illustrative experimental data to guide your research.
The Challenge: Moving Beyond Biochemical Assays
While in vitro assays using purified recombinant proteins are invaluable for determining the intrinsic potency of an inhibitor (e.g., IC50 values), they do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular drug concentration, target protein conformation, and the presence of interacting proteins can all influence a compound's ability to engage its target in vivo. Therefore, direct measurement of target binding in intact cells is a critical validation step.
Comparative Analysis of Target Engagement Methodologies
Here, we compare CETSA, DARTS, and PAL for validating the engagement of a hypothetical this compound derivative, "PzP-Analog-1," a potent inhibitor of TrkA kinase. As a comparator, we will use the clinically approved Trk inhibitor, Larotrectinib .[4][5]
| Methodology | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[6] | High-throughput potential, applicable to a wide range of targets, can be performed in intact cells and tissues.[7] | Relies on a detectable thermal shift upon ligand binding, which may not occur for all protein-ligand interactions. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding alters the conformation of the target protein, protecting it from proteolytic degradation.[8][9] | Does not depend on thermal stability changes, can be more sensitive for certain targets, provides direct evidence of binding.[10] | Traditionally lower throughput, requires careful optimization of protease digestion.[8] |
| Photo-affinity Labeling (PAL) | A photoreactive group on the ligand is activated by UV light to form a covalent bond with the target protein.[11][12] | Provides direct evidence of binding and can identify the binding site, can capture transient or weak interactions. | Requires chemical synthesis of a photo-affinity probe, which can be complex and may alter the compound's properties; potential for non-specific labeling.[13] |
Visualizing the Target Engagement Workflow
Caption: A generalized workflow for validating target engagement using CETSA, DARTS, and PAL.
Experimental Protocols and Illustrative Data
Cellular Thermal Shift Assay (CETSA)
Causality Behind Experimental Choices: CETSA is founded on the principle that ligand binding increases the thermodynamic stability of a protein. By subjecting cells to a temperature gradient, we can determine the temperature at which the target protein denatures and aggregates. A shift in this melting temperature in the presence of the compound is a direct measure of target engagement. This method is particularly well-suited for screening as it can be adapted to a high-throughput format.[13]
Experimental Protocol:
-
Cell Culture and Treatment: Plate a human cancer cell line endogenously expressing TrkA (e.g., KM12 cells) in 10 cm dishes. Once confluent, treat the cells with PzP-Analog-1 (10 µM), Larotrectinib (1 µM), or vehicle (DMSO) for 2 hours at 37°C.
-
Harvesting and Aliquoting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble TrkA by Western blotting using a specific anti-TrkA antibody.
Illustrative Data Summary (CETSA):
| Treatment | Apparent Melting Temperature (Tm) of TrkA (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 52.5 | - |
| PzP-Analog-1 (10 µM) | 58.0 | +5.5 |
| Larotrectinib (1 µM) | 59.5 | +7.0 |
Drug Affinity Responsive Target Stability (DARTS)
Causality Behind Experimental Choices: DARTS operates on the principle that ligand binding can induce conformational changes in a protein that mask protease cleavage sites, thereby conferring resistance to proteolysis.[8][9] This method is particularly useful when a compound does not induce a significant thermal shift in its target. The choice of protease and digestion time is critical and must be optimized to achieve partial digestion of the target protein in the absence of the ligand.
Experimental Protocol:
-
Cell Lysis: Lyse cultured KM12 cells in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors. Determine the protein concentration of the lysate.
-
Compound Incubation: Aliquot the cell lysate and incubate with PzP-Analog-1 (10 µM), Larotrectinib (1 µM), or vehicle (DMSO) for 1 hour at room temperature.
-
Protease Digestion: Add a broad-spectrum protease like pronase to each aliquot at a pre-optimized concentration (e.g., 1:500 protease-to-protein ratio) and incubate for a specific time (e.g., 20 minutes) at room temperature. A no-protease control should be included.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Analysis: Boil the samples and analyze the levels of full-length TrkA by Western blotting.
Illustrative Data Summary (DARTS):
| Treatment | Protease (Pronase) | Relative TrkA Band Intensity (%) |
| Vehicle (DMSO) | - | 100 |
| Vehicle (DMSO) | + | 35 |
| PzP-Analog-1 (10 µM) | + | 75 |
| Larotrectinib (1 µM) | + | 85 |
Photo-affinity Labeling (PAL)
Causality Behind Experimental Choices: PAL provides the most direct evidence of a drug-target interaction by creating a covalent bond between the ligand and the protein.[11][12] This requires the synthesis of a probe molecule that incorporates a photoreactive moiety (e.g., a diazirine) and an affinity tag (e.g., biotin) for enrichment. The experiment's validity is confirmed by competition with the unmodified parent compound.
Experimental Protocol:
-
Probe Synthesis: Synthesize a photo-affinity probe of PzP-Analog-1 ("PzP-PAL-1") containing a diazirine group and a terminal alkyne for click chemistry.
-
Cell Treatment and Competition: Treat intact KM12 cells with PzP-PAL-1 (1 µM) for 2 hours. For the competition experiment, pre-incubate cells with a 50-fold excess of the parent PzP-Analog-1 for 1 hour before adding the probe.
-
Photocrosslinking: Irradiate the cells with UV light (e.g., 365 nm) for 15 minutes on ice to induce covalent crosslinking.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction with an azide-biotin tag to label the crosslinked proteins.
-
Enrichment and Analysis: Enrich the biotin-labeled proteins using streptavidin beads. Elute the captured proteins and identify TrkA by Western blotting or mass spectrometry.
Illustrative Data Summary (PAL):
| Condition | Biotinylated TrkA Signal |
| PzP-PAL-1 (1 µM) | +++ |
| PzP-PAL-1 (1 µM) + PzP-Analog-1 (50 µM) | + |
| No UV irradiation | - |
Synthesizing the Evidence: A Self-Validating System
Caption: Orthogonal methods provide a self-validating system for confirming target engagement.
Conclusion and Future Directions
Validating the target engagement of a novel compound like a this compound derivative is a non-trivial but essential step in drug discovery. This guide has provided a comparative framework for selecting and implementing the most appropriate methodologies.
-
CETSA offers a robust and scalable method for initial validation and screening.
-
DARTS provides a valuable alternative, particularly when thermal shifts are not observed.
-
PAL delivers the most direct evidence of interaction and can be used to map the binding site.
By carefully selecting and applying these techniques, researchers can build a compelling case for the on-target activity of their compounds, paving the way for further preclinical and clinical development. The integration of these cellular target engagement assays early in the drug discovery process will undoubtedly increase the quality of candidate molecules and the overall success rate of bringing new medicines to patients.
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A Head-to-Head Benchmarking Guide: Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine (PZP-3M) vs. Larotrectinib for Tropomyosin Receptor Kinase (Trk) Inhibition
Abstract
The discovery of oncogenic NTRK gene fusions and the subsequent clinical success of Tropomyosin Receptor Kinase (Trk) inhibitors have established a new paradigm in precision oncology.[1][2] Larotrectinib, a first-in-class Trk inhibitor, gained landmark FDA approval as a "tissue-agnostic" therapy for patients with NTRK fusion-positive solid tumors.[3][4] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, PZP-3M, which is built on the versatile Pyrazolo[1,5-a]pyrimidine scaffold—a privileged structure in kinase inhibitor design.[3] We present a direct comparison of PZP-3M against the clinical benchmark, Larotrectinib, focusing on biochemical potency, cellular activity, and kinase selectivity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a transparent evaluation of PZP-3M's potential as a next-generation Trk inhibitor.
Introduction: The Rationale for Targeting Trk Kinases
The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC (encoded by NTRK1, NTRK2, and NTRK3 genes, respectively), are crucial for neuronal development and function.[5] In oncology, chromosomal rearrangements leading to NTRK gene fusions create constitutively active chimeric proteins that act as potent oncogenic drivers.[6] These fusions are found across a broad spectrum of adult and pediatric cancers, making the Trk pathway an attractive therapeutic target.[1][7]
Larotrectinib validates this approach, demonstrating profound and durable responses in patients whose tumors harbor these fusions.[8] It functions as an ATP-competitive inhibitor, blocking the kinase activity essential for tumor cell proliferation and survival.[9][10] The Pyrazolo[1,5-a]pyrimidine scaffold has independently emerged as a powerful core for developing potent kinase inhibitors, with several derivatives showing promise against a variety of cancer targets.[4] This guide introduces PZP-3M, a novel Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine derivative, designed to optimize interactions within the ATP-binding pocket of Trk kinases. Our objective is to rigorously evaluate its preclinical profile against the established efficacy and selectivity of Larotrectinib.
Caption: Trk signaling pathway and points of inhibition.
Comparative Analysis: PZP-3M vs. Larotrectinib
To provide a clear benchmark, we synthesized hypothetical yet plausible experimental data for PZP-3M, juxtaposed with established data for Larotrectinib.
Biochemical Potency (Enzymatic Assay)
The primary determinant of a kinase inhibitor's efficacy is its direct potency against the target enzyme. We evaluated the half-maximal inhibitory concentration (IC50) against the three Trk isoforms.
Causality Behind Experimental Choice: An in vitro enzymatic assay is the cleanest method to determine direct target engagement. It isolates the kinase from cellular complexity, ensuring that the measured inhibition is a direct result of the compound binding to the kinase's ATP pocket. We selected the ADP-Glo™ format for its high sensitivity and broad dynamic range, which is ideal for accurately determining potent IC50 values.[11]
Table 1: Biochemical Potency (IC50) Against Trk Kinases
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Data Source |
| Larotrectinib | 6.5 | 8.1 | 10.6 | Published Data[12] |
| PZP-3M | 4.8 | 6.2 | 9.5 | Internal Data (Hypothetical) |
Data for PZP-3M is hypothetical for illustrative purposes.
Interpretation: The hypothetical data suggests that PZP-3M exhibits slightly enhanced potency against TrkA and TrkB compared to Larotrectinib, with comparable activity against TrkC. This positions PZP-3M as a highly potent pan-Trk inhibitor worthy of further investigation.
Cellular Activity (Target Engagement & Anti-proliferative Assay)
Effective translation from biochemical potency to therapeutic effect requires the compound to engage its target within a cellular environment and inhibit tumor cell growth.
Causality Behind Experimental Choice: A cell-based assay is a critical secondary screen. It confirms that the compound can penetrate the cell membrane, engage the target kinase in its native environment, and elicit a biological response. We chose the KM12 cell line, which harbors a TPM3-NTRK1 fusion, as it is a well-validated model for Trk-driven cancer.[12] Measuring inhibition of TrkA autophosphorylation (pTrkA) confirms target engagement, while an MTT assay measures the ultimate anti-proliferative effect.
Table 2: Cellular Activity in KM12 Colorectal Cancer Cells (TPM3-NTRK1 Fusion)
| Compound | pTrkA Inhibition IC50 (nM) | Cell Proliferation IC50 (nM) | Data Source |
| Larotrectinib | ~15 | ~20 | Published Data (Derived)[12] |
| PZP-3M | 11.5 | 16.2 | Internal Data (Hypothetical) |
Data for PZP-3M is hypothetical for illustrative purposes.
Interpretation: PZP-3M demonstrates potent inhibition of TrkA phosphorylation and subsequent cell proliferation, trending towards greater potency than Larotrectinib in this cellular model. The close correlation between pTrkA inhibition and anti-proliferative IC50 values suggests that the observed cytotoxicity is on-target and driven by the inhibition of the Trk signaling pathway.
Kinase Selectivity Profile
Off-target kinase inhibition can lead to toxicity. A superior kinase inhibitor is not only potent but also highly selective for its intended target.
Causality Behind Experimental Choice: A broad kinase panel screen is the industry standard for assessing selectivity. Testing against a wide array of kinases at a high concentration (e.g., 1 µM) quickly identifies potential off-target liabilities. A compound that inhibits fewer kinases at this concentration is considered more selective and may predict a better safety profile. Larotrectinib is known for its exceptional selectivity.[10][12]
Table 3: Kinase Selectivity Screen (% Inhibition at 1 µM)
| Compound | Number of Kinases Tested | Kinases Inhibited >50% | Potential Off-Targets | Data Source |
| Larotrectinib | 226 | 1 (non-TRK) | TNK2 | Published Data[12] |
| PZP-3M | 400 | 2 (non-TRK) | TNK2, JAK2 | Internal Data (Hypothetical) |
Data for PZP-3M is hypothetical for illustrative purposes.
Interpretation: While PZP-3M maintains high selectivity, the hypothetical data indicates a potential secondary activity against JAK2. While this could be a liability, it could also present a rational opportunity for dual-inhibition in specific cancer contexts. This finding underscores the importance of comprehensive selectivity profiling in guiding further drug development.
Detailed Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for the key experiments cited in this guide.
Protocol: Biochemical TrkA Kinase Assay (ADP-Glo™)
This protocol details the determination of IC50 values using a luminescence-based assay that measures ADP production.[11][13][14]
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock of PZP-3M in 100% DMSO. Perform an 11-point, 1:3 serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Plate Setup: To a 384-well low-volume plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (100% activity) and 1 µL of a known potent inhibitor like Larotrectinib (0% activity).
-
Kinase Reaction: Prepare a master mix containing TrkA Kinase Buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT), recombinant human TrkA enzyme, the substrate Poly(4:1 Glu, Tyr), and ATP at the Km concentration.[11]
-
Initiation: Add 4 µL of the kinase reaction mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes in the dark.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Analysis: Normalize the data using the DMSO-only (high signal) and inhibitor (low signal) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.
Protocol: Cellular pTrkA Inhibition Assay (Western Blot)
This protocol measures the ability of a compound to inhibit the autophosphorylation of TrkA within a cancer cell line harboring an NTRK fusion.[15][16]
Methodology:
-
Cell Culture: Culture KM12 cells in the recommended medium until they reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 4-6 hours. This step is crucial to reduce basal kinase activity and synchronize the cells.
-
Compound Treatment: Prepare serial dilutions of PZP-3M in serum-free medium. Treat the starved cells with the compound or vehicle (DMSO) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Clarify the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading for the Western blot.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg).
-
Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour with 5% BSA in TBST.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated TrkA (pTrkA Tyr490).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
-
Normalization & Analysis:
-
Strip the membrane and re-probe with an antibody for total TrkA to confirm equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of pTrkA to total TrkA for each treatment.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the cellular IC50 for target inhibition.
-
Discussion & Future Directions
This guide presents a comparative framework for evaluating novel Trk inhibitors against the clinical standard, Larotrectinib. The hypothetical data for PZP-3M, a molecule from the promising Pyrazolo[1,5-a]pyrimidine class, showcases a profile of a potent and selective pan-Trk inhibitor with excellent cellular activity.
The key findings from this benchmark are:
-
Potency: PZP-3M demonstrates nanomolar potency against Trk kinases, comparable to or exceeding that of Larotrectinib in biochemical and cellular assays.
-
Selectivity: While highly selective, the potential for off-target activity against JAK2 was identified for PZP-3M. This requires further characterization to understand if it is a liability or a potential therapeutic advantage.
Next Steps for PZP-3M Development:
-
Mechanism of Action Studies: Confirm the ATP-competitive binding mode through enzyme kinetic studies.
-
Expanded Selectivity Profiling: De-risk the JAK2 finding by determining the IC50 and assessing its impact in relevant cellular models.
-
Resistance Profiling: Evaluate the activity of PZP-3M against known Larotrectinib resistance mutations (e.g., G595R in TrkA).[5]
-
In Vivo Efficacy: Advance the compound into xenograft models using NTRK fusion-positive cell lines (e.g., KM12) to assess anti-tumor activity and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
ADME & Toxicology: Conduct comprehensive studies to evaluate the drug-like properties (Absorption, Distribution, Metabolism, Excretion) and preliminary safety profile of PZP-3M.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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A review of NTRK fusions in cancer. PubMed Central (PMC). Available at: [Link]
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Neurotrophic Tyrosine Receptor Kinase (NTRK) Fusion-Positive Cancers. Genentech. Available at: [Link]
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FDA approves larotrectinib for solid tumors with NTRK gene fusions. Food and Drug Administration (FDA). Available at: [Link]
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What is the mechanism of Larotrectinib Sulfate?. Patsnap Synapse. Available at: [Link]
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Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. PubMed Central (PMC). Available at: [Link]
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FDA Awards Full Approval to Larotrectinib in NTRK+ Solid Tumors. Targeted Oncology. Available at: [Link]
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NTRK and Lung Cancer. American Lung Association. Available at: [Link]
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NTRK gene fusions as novel targets of cancer therapy across multiple tumour types. PubMed Central (PMC). Available at: [Link]
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Larotrectinib (VITRAKVI®). National Cancer Institute (NCI). Available at: [Link]
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Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Taylor & Francis Online. Available at: [Link]
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TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. PubMed Central (PMC). Available at: [Link]
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TRKA Kinase Assay. Promega Corporation. Available at: [Link]
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Current therapeutic landscape and resistance mechanisms to larotrectinib. PubMed Central (PMC). Available at: [Link]
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Enzyme-linked immunosorbent assay for trkA tyrosine kinase activity. PubMed. Available at: [Link]
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Larotrectinib, a Highly Selective Tropomyosin Receptor Kinase (TRK) Inhibitor for the Treatment of TRK Fusion Cancer. PubMed. Available at: [Link]
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(PDF) Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. ResearchGate. Available at: [Link]
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Efficacy and safety of larotrectinib in patients with TRK fusion gastrointestinal cancer. Annals of Oncology. Available at: [Link]
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Larotrectinib for the treatment of TRK fusion solid tumors. Semantic Scholar. Available at: [Link]
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A Comparative Guide to Ensuring Reproducibility in Kinase Assays: A Case Study with Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
This guide provides a comprehensive framework for establishing robust and reproducible biological assays for novel chemical entities. We will utilize Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine, a representative member of a privileged heterocyclic scaffold, to illustrate a multi-tiered validation strategy. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to generate high-confidence data packages for kinase inhibitor candidates.
The Pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized for its versatile structure and potent biological activity.[1][2] This scaffold is particularly prevalent in the development of protein kinase inhibitors, which are crucial in targeted cancer therapy.[3] Protein kinases are key regulators of cellular signaling, and their dysregulation is a common feature in many cancers, making them prime targets for small-molecule drugs.[1][3]
Part 1: Target Hypothesis and Comparator Selection
Given the extensive literature on the Pyrazolo[1,5-a]pyrimidine scaffold, we hypothesize that our subject compound, this compound (hereafter designated PPM-3 ), functions as a protein kinase inhibitor. Numerous publications have identified compounds with this core structure as potent inhibitors of various kinases, including Pim-1, a serine/threonine kinase implicated in cancer cell survival and proliferation.[1][5][6] Therefore, for the purposes of this guide, we will proceed with Pim-1 kinase as the primary biological target for PPM-3.
To establish a benchmark for performance and ensure the validity of our assays, we will compare PPM-3 against a known, well-characterized Pim-1 inhibitor. We have selected SGI-1776 , a first-generation, multi-kinase inhibitor with known activity against Pim-1.[6] This allows for a direct, side-by-side comparison of potency and provides a critical positive control for each experiment.
Part 2: A Multi-Tiered Strategy for Assay Validation
True confidence in a compound's biological activity is not derived from a single experiment but from the convergence of evidence across multiple, orthogonal assays. Our approach is structured in three tiers, designed to validate the compound's mechanism of action from the purified enzyme up to the cellular environment.
Tier 1: Biochemical Assays — Quantifying Direct Enzyme Inhibition
The initial step is to determine if PPM-3 can directly inhibit the catalytic activity of purified Pim-1 kinase. We will compare two common assay formats: the "gold standard" radiometric assay and a high-throughput luminescent assay. This comparison is crucial, as different assay technologies can yield different results due to their distinct detection principles.[4][7]
Methodology 1: Radiometric Kinase Assay ([γ-³³P]-ATP)
-
Causality & Rationale: This method is considered a benchmark for kinase assays due to its high sensitivity and direct measurement of the biological event: the transfer of a radiolabeled phosphate from ATP to a substrate.[4][8] It is less susceptible to artifacts like compound auto-fluorescence or light scattering that can plague optical methods. The primary drawback is the requirement for handling radioactive materials.
-
Experimental Protocol:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Serially dilute PPM-3 and the comparator SGI-1776 in 100% DMSO, followed by a further dilution in the kinase reaction buffer.
-
In a 96-well plate, add 5 µL of the diluted compound solutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of a solution containing the Pim-1 substrate (e.g., 100 µM BAD peptide) and ATP at its apparent Km concentration (e.g., 10 µM).
-
Initiate the reaction by adding 10 µL of a solution containing purified Pim-1 enzyme (e.g., 2.5 ng/µL) and [γ-³³P]-ATP (0.1 µCi/µL).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose filter paper.[9]
-
Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Methodology 2: Luminescent Kinase Assay (ADP-Glo™)
-
Causality & Rationale: This homogeneous "add-mix-read" assay format is ideal for high-throughput screening (HTS).[9] It quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a light signal. Its primary advantages are speed, simplicity, and the absence of radioactivity. However, as an indirect method measuring ATP depletion, it can be susceptible to interference from compounds that interact with the detection reagents.[7]
-
Experimental Protocol:
-
Follow steps 1-4 from the radiometric protocol, using non-radiolabeled ATP.
-
Initiate the reaction by adding 10 µL of the Pim-1 enzyme solution.
-
Incubate at 30°C for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is directly proportional to the ADP produced and thus to kinase activity. Calculate percent inhibition and IC50 values as described above.
-
Workflow for Biochemical Assay Comparison
Caption: Workflow for biochemical cross-validation.
Expected Data & Interpretation
The IC50 values from both assays should ideally be within a 3- to 5-fold range. A significant discrepancy may indicate an assay artifact. For example, a compound that inhibits luciferase would appear falsely potent in the ADP-Glo™ assay. The radiometric assay serves as the arbiter in such cases.
| Compound | Assay Type | Run 1 IC50 (nM) | Run 2 IC50 (nM) | Run 3 IC50 (nM) | Average IC50 (nM) | Std. Dev. | %CV |
| PPM-3 | Radiometric | 85 | 92 | 78 | 85.0 | 7.0 | 8.2% |
| Luminescent | 110 | 98 | 125 | 111.0 | 13.5 | 12.2% | |
| SGI-1776 | Radiometric | 55 | 63 | 51 | 56.3 | 6.1 | 10.8% |
| Luminescent | 70 | 65 | 78 | 71.0 | 6.6 | 9.3% |
Data are representative and for illustrative purposes only.
Tier 2: Cell-Based Target Engagement — Confirming Cellular Activity
Demonstrating that a compound can inhibit a purified enzyme is only the first step. A critical question is whether it can engage its target within the complex environment of a living cell. Cell-based assays provide this crucial, more biologically relevant information.[10][11] We will measure the phosphorylation of BAD, a known downstream substrate of Pim-1 kinase.[5][6]
Pim-1 Signaling Pathway
Caption: PPM-3 inhibits Pim-1, preventing BAD phosphorylation.
Methodology: In-Cell Western for Phospho-BAD
-
Causality & Rationale: This assay directly measures the consequence of Pim-1 inhibition in cells. A reduction in the phosphorylated form of BAD (p-BAD) upon treatment with PPM-3 provides strong evidence of on-target activity. The In-Cell Western (or cell-based ELISA) format is a quantitative, plate-based method that is more high-throughput than traditional Western blotting.
-
Experimental Protocol:
-
Seed a human prostate cancer cell line (e.g., PC-3) in 96-well plates and allow cells to adhere overnight.
-
Treat the cells with serially diluted PPM-3 or SGI-1776 for 2-4 hours in serum-free media.
-
Fix the cells by adding 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 90 minutes.
-
Incubate cells overnight at 4°C with two primary antibodies simultaneously: a rabbit anti-p-BAD (Ser112) antibody and a mouse anti-Actin (or other loading control) antibody.
-
Wash the plates three times with PBS containing 0.1% Tween-20.
-
Incubate for 1 hour with two secondary antibodies: an IRDye® 800CW goat anti-rabbit (for p-BAD) and an IRDye® 680RD goat anti-mouse (for Actin).
-
Wash the plates three times as in step 7.
-
Scan the plate using a compatible imager (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both channels. Normalize the p-BAD signal to the Actin signal for each well.
-
Calculate the percent inhibition of BAD phosphorylation relative to the DMSO-treated control and determine the cellular IC50.
-
Expected Data & Interpretation
The cellular IC50 value is expected to be higher than the biochemical IC50 due to factors like cell membrane permeability and potential for active efflux. However, a potent compound should still exhibit a clear dose-dependent inhibition in the nanomolar to low-micromolar range. The data from the cellular assay, when correlated with the biochemical data, forms a self-validating system.
| Compound | Assay Type | Average Biochemical IC50 (nM) | Average Cellular p-BAD IC50 (nM) | Potency Shift (Cellular/Biochemical) |
| PPM-3 | Pim-1 Inhibition | 85.0 | 450 | 5.3x |
| SGI-1776 | Pim-1 Inhibition | 56.3 | 280 | 5.0x |
Data are representative and for illustrative purposes only.
Part 3: The Pillars of Reproducibility
Achieving consistent results across experiments, labs, and time requires strict adherence to fundamental principles of assay design and execution.
Logical Framework for Self-Validation
Caption: A self-validating system for reproducibility.
-
Reagent Quality Control: The purity and consistency of reagents are paramount.
-
Enzyme: Use highly purified, well-characterized enzyme preparations. Batch-to-batch variations in enzyme activity can be a major source of variability.
-
Compound: Confirm the identity and purity of the test compound (e.g., by LC-MS, NMR). Ensure its solubility in the assay buffer and stability in the DMSO stock solution over time.
-
ATP: The concentration of ATP relative to its Michaelis-Menten constant (Km) drastically affects the apparent potency of ATP-competitive inhibitors. Assays should be performed at a consistent ATP concentration, ideally at or near the Km value for biochemical assays or at physiological levels (~1 mM) for certain applications.[4][8]
-
-
Assay Validation and Performance Monitoring: Every assay must be validated and monitored to ensure it performs consistently.
-
Specificity & Linearity: Ensure the assay signal is specific to the kinase activity and is linear with respect to time and enzyme concentration.[12]
-
Z'-Factor: For HTS applications, the Z'-factor is a statistical measure of assay quality, comparing the dynamic range to data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9]
-
Controls: Always include a positive control inhibitor (like SGI-1776), a negative (no-inhibitor) vehicle control (DMSO), and a background (no-enzyme) control on every plate.
-
-
Trustworthiness Through Orthogonal Validation: Do not rely on a single assay format. As demonstrated, confirming direct inhibition (biochemical assay) with on-target activity in a relevant biological system (cell-based assay) provides a self-validating dataset that is far more trustworthy than either result in isolation.[12][13]
Conclusion
The reproducibility of biological assays is not a matter of chance, but a product of deliberate, systematic design. By employing a multi-tiered, cross-validation approach, researchers can build a robust and reliable data package for novel compounds like this compound. This strategy, which progresses from direct biochemical inhibition to cellular target engagement, mitigates the risk of technology-specific artifacts and provides high confidence in the compound's mechanism of action. Adherence to stringent quality control of reagents, standardized assay conditions, and rigorous data analysis are the essential underpinnings of this framework. Ultimately, this commitment to scientific integrity ensures that only the most promising and well-validated candidates advance through the drug discovery pipeline.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
This guide provides essential, immediate safety and logistical information for the proper disposal of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this chemical compound, reflecting our commitment to laboratory safety and responsible environmental stewardship.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These derivatives are recognized for their potential as kinase inhibitors and are actively investigated in anticancer research.[2][3][4][5] Given their biological activity, it is imperative to handle and dispose of this compound and its related waste with the utmost care to mitigate potential risks to personnel and the environment.
Hazard Characterization and Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. All generators of chemical waste are responsible for determining if their waste is hazardous.[9] Given the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, it is safest to assume the waste may be toxic.
Table 1: Hazard Profile of Related Pyrazolo[1,5-a]pyrimidine Derivatives
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | [8] |
| Skin Corrosion/Irritation | Causes skin irritation. | [6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [6][7] |
| Specific target organ toxicity | May cause respiratory irritation. | [6][7] |
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound or its waste, it is crucial to wear appropriate Personal Protective Equipment (PPE). OSHA guidelines mandate employers to provide a safe workplace, which includes the provision and use of PPE.[10][11][12]
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[6]
Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13] Avoid contact with skin, eyes, and clothing.[6]
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, compatible, and shatter-resistant container.
-
Do not mix with other incompatible waste streams.
-
Ensure the container is properly labeled with the chemical name and concentration.
-
All waste containers must be labeled as "Hazardous Waste" and include the full chemical name, accumulation start date, and associated hazards.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Decision and action workflow for safe disposal.
Step-by-Step Disposal Protocol
-
Decontamination of Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous waste.[14]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[14]
-
After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, depending on institutional policies.
-
-
Disposal of Contaminated Labware and Debris:
-
Collect all contaminated solid waste, such as pipette tips, gloves, and absorbent paper, in a designated hazardous waste container lined with a plastic bag.
-
Ensure the container is properly labeled and kept sealed when not in use.
-
-
Disposal of Solutions:
-
Aqueous solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Do not discharge solutions containing this compound down the drain.[6]
-
Organic solvent solutions should be collected in a separate, compatible hazardous waste container.
-
-
Final Disposal:
-
All collected hazardous waste must be disposed of through a licensed hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for waste pickup.
-
Ensure all waste is properly packaged and labeled according to EHS and Department of Transportation (DOT) regulations before pickup.
-
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and clean the area. Collect all cleanup materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.[6]
-
Regulatory Compliance
All disposal procedures must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the RCRA.[15] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[16][17] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[9]
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific policies and procedures and contact your EHS department with any questions.
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How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]
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EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]
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Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. (2019, March 19). PMC - NIH. Retrieved from [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). PubMed Central. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
The Pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of various therapeutic agents, including potent enzyme inhibitors.[1][2] The inherent biological activity of this class of compounds underscores the critical need for stringent safety measures. This guide provides a comprehensive operational and disposal plan, grounded in the principles of risk minimization and procedural excellence.
Hazard Assessment: A Data-Informed Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine, a hazard assessment must be conducted by analogy to structurally related compounds. Analysis of SDS for various pyrazolo[1,5-a]pyrimidine derivatives reveals a consistent pattern of potential hazards that must be assumed for the target compound.
| Potential Hazard | GHS Classification (Inferred) | Primary Routes of Exposure | Rationale and Authoritative Guidance |
| Acute Oral Toxicity | Category 4: Harmful if swallowed[3] | Ingestion | Accidental ingestion of small quantities could lead to adverse health effects. Strict prohibition of eating, drinking, and smoking in the laboratory is mandatory.[3] |
| Skin Irritation/Toxicity | Category 2: Causes skin irritation; Category 3: Toxic in contact with skin[3] | Dermal Contact | Direct contact with the skin may cause irritation or toxic effects. Protective gloves and clothing are essential to prevent exposure.[4] |
| Serious Eye Irritation | Category 2: Causes serious eye irritation[3] | Ocular Contact | The compound, likely a fine powder, can easily become airborne and cause serious damage upon contact with the eyes. Appropriate eye protection is non-negotiable.[4][5] |
| Respiratory Irritation | STOT SE 3: May cause respiratory irritation[3] | Inhalation | Inhalation of airborne powder can lead to irritation of the respiratory tract. All handling of the solid compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] |
| Target Organ Toxicity | Potential for specific target organ toxicity through prolonged or repeated exposure | All routes | The long-term effects of exposure are unknown. Minimizing all forms of exposure is crucial. |
This inferred hazard profile necessitates a multi-layered approach to safety, beginning with robust engineering controls as the primary line of defense.
Engineering Controls: The First Line of Defense
Personal protective equipment should never be the sole means of protection. It is a final barrier between the researcher and the hazard. The primary method for controlling exposure to potent powders is through engineering controls.
-
Chemical Fume Hood: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6]
-
Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure (also known as a powder hood) provides excellent containment and minimizes air turbulence, which is crucial for accurate measurement and safety.
-
Glove Box/Isolator: For larger quantities or repetitive operations, the use of a glove box or an isolator offers the highest level of containment, physically separating the operator from the hazardous material.[7]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and correct use of PPE are critical for preventing exposure. The following protocol outlines the minimum required PPE for handling this compound.
Hand Protection
-
Glove Selection: Due to the lack of specific chemical resistance data, double gloving is mandatory.[6] The inner glove should be a nitrile glove, providing a good balance of chemical resistance and dexterity. The outer glove should also be nitrile, or a more robust material like neoprene if there is a higher risk of splashes or physical damage.
-
Glove Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use.[5] Change gloves immediately if you suspect contamination and at regular intervals (e.g., every two hours) during prolonged operations.[6] Wash hands thoroughly after removing gloves.[5]
Eye and Face Protection
-
Safety Goggles: Tightly fitting chemical splash goggles that meet ANSI Z87.1 standards are required to protect against airborne particles and potential splashes.[4][8]
-
Face Shield: When there is a significant risk of splashes, such as when handling solutions or during a spill cleanup, a face shield must be worn in addition to safety goggles to protect the entire face.[8]
Respiratory Protection
When engineering controls are not sufficient to maintain exposure below permissible limits, or as an additional precaution, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved N95 or higher-rated particulate respirator is recommended for handling the solid compound. If there is a risk of vapors from a solution, a combination cartridge respirator with both particulate and organic vapor cartridges should be used.[4]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).
Protective Apparel
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat is the minimum requirement. A disposable Tyvek or similar non-porous suit provides superior protection, especially when handling larger quantities or during decontamination procedures.[6]
-
Footwear: Closed-toe shoes are mandatory in all laboratory settings.[9]
Procedural Plans: Donning, Doffing, and Disposal
Adherence to strict procedures for putting on (donning) and taking off (doffing) PPE is as important as the equipment itself to prevent cross-contamination.
PPE Donning and Doffing Workflow
The following diagrams illustrate the correct sequence for donning and doffing PPE to ensure a self-validating system of protection.
Caption: PPE Donning Sequence
Caption: PPE Doffing Sequence
Spill and Emergency Plan
-
Immediate Actions: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[5]
-
Spill Cleanup: For a small powder spill within a fume hood, carefully wipe it up with a damp cloth or paper towel to avoid generating dust. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated PPE (gloves, disposable lab coats), absorbent materials from spills, and empty containers in a dedicated, clearly labeled hazardous waste container.
-
Disposal Procedures: Dispose of the hazardous waste through your institution's approved EHS program, following all local, state, and federal regulations.[10]
Conclusion: A Culture of Safety
The responsible handling of this compound and other novel chemical entities is foundational to successful research and development. By integrating the principles of hazard analogy, robust engineering controls, and meticulous PPE protocols, we can create a safe laboratory environment that fosters both scientific advancement and personal well-being. This guide serves as a critical resource, but it is the consistent and diligent application of these principles by every member of the research team that builds a true and lasting culture of safety.
References
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed.[Link]
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Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University Occupational and Environmental Safety Office.[Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.[Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.[Link]
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Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795. PubChem.[Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[Link]
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OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.[Link]
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The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins.[Link]
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SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Aenova Group.[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
